molecular formula C7H6O4S2 B1601797 Benzo[1,3]dithiole 1,1,3,3-tetraoxide CAS No. 112520-09-9

Benzo[1,3]dithiole 1,1,3,3-tetraoxide

Cat. No.: B1601797
CAS No.: 112520-09-9
M. Wt: 218.3 g/mol
InChI Key: RMLMPZCKCXISTB-UHFFFAOYSA-N
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Description

Benzo[1,3]dithiole 1,1,3,3-tetraoxide (CAS 112520-09-9) is a valuable building block in synthetic organic chemistry, recognized for its role as a versatile methylation reagent . Its significant research value stems from its application as a CH₂²⁻ synthon , enabling the introduction of methylene groups in complex molecular constructions . This compound is particularly effective in catalytic enantioselective Michael addition reactions with enals, facilitating the asymmetric creation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of chiral molecules . The reagent provides a strategic advantage in methodologies aimed at achieving high enantioselectivity, a critical requirement in the development of pharmaceuticals and fine chemicals. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. The molecular formula is C₇H₆O₄S₂ and the molecular weight is 218.25 g/mol . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1λ6,3λ6-benzodithiole 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S2/c8-12(9)5-13(10,11)7-4-2-1-3-6(7)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLMPZCKCXISTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1S(=O)(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549128
Record name 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112520-09-9
Record name 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Benzodithiole 1,1,3,3-tetraoxide, a molecule of interest in various scientific domains. This document moves beyond a simple recitation of methods to offer insights into the rationale behind the synthetic strategy and the interpretation of characterization data, reflecting the perspective of a senior application scientist.

Introduction: The Significance of the Benzodithiole Scaffold

The benzodithiole moiety is a key structural motif in a range of organic molecules investigated for their electronic and biological properties. The oxidation of the sulfur atoms to the tetraoxide state significantly alters the electronic nature of the heterocyclic ring, withdrawing electron density and increasing the potential for unique intermolecular interactions. This modification can have profound effects on the molecule's physical, chemical, and biological characteristics, making Benzodithiole 1,1,3,3-tetraoxide a compelling target for synthesis and further investigation.

Synthesis of Benzodithiole 1,1,3,3-tetraoxide: A Two-Step Approach

The synthesis of Benzodithiole 1,1,3,3-tetraoxide is most effectively approached through a two-step process: first, the formation of the 1,3-benzodithiole precursor, followed by its exhaustive oxidation.

Part 1: Synthesis of the 1,3-Benzodithiole Precursor

The foundational step in this synthesis is the creation of the 1,3-benzodithiole ring system. This is typically achieved through the acid-catalyzed condensation of 1,2-benzenedithiol with a one-carbon electrophile, such as formaldehyde or its polymer, paraformaldehyde.

Experimental Protocol: Synthesis of 1,3-Benzodithiole

Objective: To synthesize 1,3-benzodithiole via the condensation of 1,2-benzenedithiol and paraformaldehyde.

Materials:

  • 1,2-Benzenedithiol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-benzenedithiol (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-benzodithiole.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct, in accordance with Le Chatelier's principle.

  • Acid Catalysis: p-Toluenesulfonic acid acts as a catalyst to activate the formaldehyde, making it more susceptible to nucleophilic attack by the thiol groups of 1,2-benzenedithiol.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are necessary to neutralize the acid catalyst and remove any remaining water-soluble impurities.

Part 2: Oxidation of 1,3-Benzodithiole to 1,1,3,3-tetraoxide

The second and final step is the exhaustive oxidation of the sulfur atoms in the 1,3-benzodithiole precursor to their highest oxidation state. This transformation requires a strong oxidizing agent and carefully controlled conditions to prevent unwanted side reactions. Common oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of an acid catalyst.[1][2][3] The use of a sufficient excess of the oxidizing agent is critical to ensure the complete conversion to the tetraoxide.

Experimental Protocol: Oxidation of 1,3-Benzodithiole

Objective: To synthesize Benzodithiole 1,1,3,3-tetraoxide by the oxidation of 1,3-benzodithiole.

Materials:

  • 1,3-Benzodithiole

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥ 4.0 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,3-benzodithiole (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (at least 4.0 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of 1,3-benzodithiole with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material and any intermediate sulfoxide species.

  • Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Benzodithiole 1,1,3,3-tetraoxide.

  • The product can be further purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Stoichiometry of m-CPBA: A significant excess of m-CPBA is required to ensure the complete oxidation of both sulfur atoms to the sulfone state. Stepwise oxidation would first yield the monosulfoxide, then the disulfoxide, and finally the desired tetraoxide.

  • Temperature Control: The initial cooling of the reaction is essential to manage the exothermic nature of the oxidation and to minimize potential side reactions.

  • Quenching and Washing: The use of sodium sulfite is a standard and effective method to neutralize unreacted peroxyacids. The subsequent washes are critical for removing the byproducts of the reaction, namely m-chlorobenzoic acid, to facilitate the isolation of the pure product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Part 1: Precursor Synthesis cluster_step2 Part 2: Oxidation 1_2_Benzenedithiol 1,2-Benzenedithiol Step1_Reaction Acid-Catalyzed Condensation 1_2_Benzenedithiol->Step1_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Step1_Reaction 1_3_Benzodithiole 1,3-Benzodithiole Step1_Reaction->1_3_Benzodithiole Step2_Reaction Exhaustive Oxidation 1_3_Benzodithiole->Step2_Reaction mCPBA m-CPBA (≥ 4 eq) mCPBA->Step2_Reaction Target_Molecule Benzodithiole 1,1,3,3-tetraoxide Step2_Reaction->Target_Molecule

Caption: Synthetic pathway for Benzodithiole 1,1,3,3-tetraoxide.

Characterization of Benzodithiole 1,1,3,3-tetraoxide

Thorough characterization is essential to confirm the identity and purity of the synthesized Benzodithiole 1,1,3,3-tetraoxide. A combination of spectroscopic techniques should be employed.

Physicochemical Properties

PropertyValueSource
CAS Number 112520-09-9[4][5][6][7]
Molecular Formula C₇H₆O₄S₂[4]
Molecular Weight 218.25 g/mol [4]

Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The four aromatic protons will likely appear as a complex multiplet in the downfield region, shifted further downfield compared to the 1,3-benzodithiole precursor due to the strong electron-withdrawing effect of the sulfone groups. The two methylene protons on the dithiolane ring will appear as a singlet, also significantly downfield shifted.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methylene carbon. The chemical shifts of all carbons will be influenced by the electron-withdrawing sulfone groups. The methylene carbon, in particular, will be shifted significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the sulfone groups. Strong, sharp peaks are expected in the regions of approximately 1300-1350 cm⁻¹ (asymmetric SO₂ stretch) and 1120-1160 cm⁻¹ (symmetric SO₂ stretch).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ). The fragmentation pattern would likely involve the loss of SO₂ units.

Characterization Workflow Diagram

Characterization_Workflow cluster_purification Purification cluster_analysis Structural & Purity Analysis Synthesized_Product Synthesized Product (Crude Benzodithiole 1,1,3,3-tetraoxide) Purification Recrystallization Synthesized_Product->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR_Spec IR Spectroscopy Purification->IR_Spec Mass_Spec Mass Spectrometry Purification->Mass_Spec XRay X-ray Crystallography (if crystalline) Purification->XRay Final_Product Pure Benzodithiole 1,1,3,3-tetraoxide H_NMR->Final_Product C_NMR->Final_Product IR_Spec->Final_Product Mass_Spec->Final_Product XRay->Final_Product

Caption: Workflow for the purification and characterization of Benzodithiole 1,1,3,3-tetraoxide.

Conclusion and Future Directions

This guide has outlined a robust and rational approach to the synthesis and characterization of Benzodithiole 1,1,3,3-tetraoxide. The successful execution of the described protocols will yield a highly functionalized molecule with potential for further exploration in materials science, medicinal chemistry, and other areas of chemical research. Future work could involve the derivatization of the aromatic ring to modulate the electronic properties and biological activity of this intriguing scaffold. The development of asymmetric oxidation methods could also open avenues to chiral benzodithiole tetraoxide derivatives.

References

  • ScienceOpen. Supporting Information. [Link]

  • Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]

  • The Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. [Link]

  • PMC. Crystal structure of (±)-3-[(benzo[d][4][8]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. [Link]

  • . synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. [Link]

  • Angene International Limited. Benzo[4][8]dithiole 1,1,3,3-tetraoxide|CAS 112520-09-9. [Link]

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  • Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]

  • ResearchGate. Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. [Link]

  • Organic Syntheses. 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene. [Link]

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  • Organic Chemistry Portal. Hydrogen Peroxide or Peracetic Acid Mediated Self-Titrating α-Halogenation of 1,3-Dicarbonyl Compounds. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Frontiers. Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • ACS Publications. Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. [Link]

  • MDPI. Benzo[4][8][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. [Link]

  • ACS Publications. 3H-1,2-Benzodithiole-3-one 1,1-dioxide as an improved sulfurizing reagent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates. [Link]

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  • MDPI. Enhanced Oxidation of Carbamazepine Using Mn(II)-Activated Peracetic Acid: A Novel Advanced Oxidation Process Involving the Significant Role of Ligand Effects. [Link]

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  • Google Patents.
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Sources

physical and chemical properties of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzodithiole 1,1,3,3-tetraoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzodithiole 1,1,3,3-tetraoxide is a sulfur-containing heterocyclic compound characterized by a benzodithiole core where both sulfur atoms are fully oxidized to the sulfone state. This oxidation significantly alters the electronic properties and chemical reactivity of the parent molecule, 1,3-benzodithiole, rendering the tetraoxide an intriguing building block for materials science and medicinal chemistry. The strong electron-withdrawing nature of the two sulfonyl groups imparts unique characteristics, including increased acidity of the methylene protons and susceptibility to nucleophilic attack. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic methodology, expected spectroscopic signatures, and the anticipated chemical reactivity of Benzodithiole 1,1,3,3-tetraoxide, grounded in the established chemistry of sulfones and related heterocyclic systems.

Introduction and Molecular Overview

Benzodithiole 1,1,3,3-tetraoxide, with the chemical formula C₇H₆O₄S₂, belongs to the class of organosulfur compounds.[1] Its structure consists of a benzene ring fused to a five-membered dithiole ring, in which the two sulfur atoms at positions 1 and 3 are each double-bonded to two oxygen atoms. This arrangement places it in the chemical family of disulfones.

The parent compound, 1,3-benzodithiole, is a well-established heterocycle.[2][3] The exhaustive oxidation to the 1,1,3,3-tetraoxide state dramatically influences the molecule's geometry, electronic distribution, and subsequent reactivity. The sulfonyl groups (SO₂) are powerful electron-withdrawing groups, which polarize the molecule and significantly impact the acidity of the protons on the adjacent methylene bridge (C2). This feature is a cornerstone of its chemical utility.

This document serves as a technical primer, consolidating computational data with established principles of sulfone chemistry to provide a predictive yet scientifically rigorous guide for researchers.

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for Benzodithiole 1,1,3,3-tetraoxide are not widely published, its synthesis can be confidently predicted based on the standard and reliable oxidation of thioethers to sulfones.[4] The logical precursor for this synthesis is the commercially available 1,3-Benzodithiole (CAS 274-30-6).

Proposed Synthetic Pathway: Oxidation of 1,3-Benzodithiole

The conversion of the thioether linkages in 1,3-benzodithiole to sulfones requires a strong oxidizing agent. The reaction proceeds through a sulfoxide intermediate. Common and effective oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalytic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis cluster_main Proposed Synthesis of Benzodithiole 1,1,3,3-tetraoxide Precursor 1,3-Benzodithiole Product Benzodithiole 1,1,3,3-tetraoxide Precursor->Product Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Product Solvent Solvent (e.g., Acetic Acid, DCM) Solvent->Product

Caption: Proposed synthetic workflow for Benzodithiole 1,1,3,3-tetraoxide.

General Experimental Protocol
  • Dissolution: Dissolve 1,3-benzodithiole in a suitable organic solvent, such as glacial acetic acid or dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add an excess of the oxidizing agent (e.g., 30% hydrogen peroxide or a solution of m-CPBA in DCM). The use of excess oxidant is crucial to ensure complete oxidation of both sulfur atoms to the sulfone state.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess oxidant. If using an acidic solvent, neutralize the mixture with a base like sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Benzodithiole 1,1,3,3-tetraoxide.

Physical and Chemical Properties

Direct experimental data for Benzodithiole 1,1,3,3-tetraoxide is limited. The properties listed below are a combination of computational data and predicted characteristics based on analogous structures.

Physical Properties
PropertyValue / DescriptionSource
CAS Number 112520-09-9[1]
Molecular Formula C₇H₆O₄S₂[1]
Molecular Weight 218.25 g/mol [1]
Appearance Predicted to be a white to off-white crystalline solid.Inferred
Melting Point Not experimentally determined. Related compounds like 3H-1,2-Benzodithiol-3-one-1,1-dioxide melt in the range of 100-107 °C.[5][6]-
Solubility Predicted to be poorly soluble in water, with some solubility in polar organic solvents like DMSO, DMF, and acetone.Inferred
Storage Store at 4°C.
Computational Data
ParameterValueSource
TPSA (Topological Polar Surface Area) 68.28 Ų[1]
LogP (Octanol-Water Partition Coeff.) 0.2051[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to be simple. The four aromatic protons on the benzene ring would appear as a complex multiplet, likely in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl groups. The two methylene protons at the C2 position are expected to appear as a singlet further downfield than in the parent dithiole, likely in the range of δ 4.5-5.5 ppm, due to the strong deshielding from the adjacent sulfonyl groups.

  • ¹³C NMR: The spectrum would show five distinct signals. Four signals for the aromatic carbons, with the two carbons attached to the sulfur atoms being significantly shifted. The methylene carbon at C2 would also be clearly identifiable.

  • Infrared (IR) Spectroscopy: The most prominent feature will be the strong, characteristic absorption bands for the sulfonyl (SO₂) group. These are expected to appear in two regions: a symmetric stretching band around 1120-1160 cm⁻¹ and an asymmetric stretching band around 1300-1350 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 218. Common fragmentation patterns would involve the loss of SO₂ (mass 64) or SO (mass 48).

Chemical Properties and Reactivity

The chemistry of Benzodithiole 1,1,3,3-tetraoxide is dominated by the properties of the sulfone functional groups. Sulfones are generally stable and relatively inert functional groups.[4] However, their strong electron-withdrawing nature activates adjacent positions for specific reactions.

Reactivity cluster_reactivity General Reactivity of Benzodithiole 1,1,3,3-tetraoxide Core Core Benzodithiole 1,1,3,3-tetraoxide Product_Alkylation C2-Alkylated Product Core->Product_Alkylation Reaction with E⁺ Product_Michael Michael Adduct (if C2 is unsaturated) Core->Product_Michael Base Base (e.g., BuLi, LDA) Base->Core Deprotonation at C2 Electrophile Electrophile (E⁺) Electrophile->Product_Alkylation Nucleophile Nucleophile (Nu⁻) Nucleophile->Core Michael Addition (to vinylogous systems)

Caption: Key reactivity pathways for sulfone-activated systems.

Acidity of C2 Protons

The two sulfonyl groups significantly increase the acidity of the methylene protons at the C2 position. These protons can be readily removed by a moderately strong base, such as an alkoxide or an amine, to form a stabilized carbanion. This carbanion is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions.

Nucleophilic Reactions

The stabilized carbanion generated at the C2 position can react with a wide range of electrophiles, including:

  • Alkyl Halides: For the synthesis of C2-alkylated derivatives.

  • Aldehydes and Ketones: In aldol-type condensation reactions.

  • Michael Acceptors: In conjugate addition reactions.

Vinyl sulfones, which could be formed from this core, are known to be excellent Michael acceptors, readily reacting with nucleophiles.[4][7]

Reductive Desulfonylation

The sulfonyl groups can be removed under reductive conditions, for example, using reducing agents like samarium(II) iodide or sodium amalgam. This reaction can be a strategic step in a multi-step synthesis to unmask a functional group after the sulfone has served its purpose in activating the molecule.

Potential Applications in Research and Development

While specific applications for Benzodithiole 1,1,3,3-tetraoxide have not been extensively explored, its chemical properties suggest potential utility in several areas:

  • Medicinal Chemistry: The sulfone group is a common feature in many pharmaceutical compounds, where it can act as a hydrogen bond acceptor and improve pharmacokinetic properties.[1] The rigid, bicyclic core of this molecule could serve as a novel scaffold for the design of enzyme inhibitors or receptor ligands.

  • Materials Science: Polymers containing sulfone groups are known for their high thermal stability and mechanical strength.[4] Derivatives of Benzodithiole 1,1,3,3-tetraoxide could be investigated as monomers for the synthesis of novel high-performance polymers. Related benzodithiole compounds are also explored for use in organic semiconductors and dyes.[5]

  • Organic Synthesis: As a synthetic intermediate, the molecule's ability to be functionalized at the C2 position makes it a versatile building block for constructing more complex molecular architectures.

Conclusion

Benzodithiole 1,1,3,3-tetraoxide represents a molecule of significant synthetic potential, primarily due to the activating effects of its two sulfonyl groups. Although detailed experimental characterization is sparse in the public literature, its properties and reactivity can be reliably inferred from fundamental chemical principles. The proposed synthetic route via oxidation of 1,3-benzodithiole is robust and straightforward. The anticipated acidity of the C2 protons opens a gateway to a rich derivatization chemistry, positioning this compound as a valuable scaffold for future exploration in drug discovery, materials science, and synthetic methodology development. Further empirical investigation is warranted to fully unlock the potential of this versatile heterocyclic sulfone.

References

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  • ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]

  • International Journal of Chemico-Physical and Mathematical Sciences. Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][8]dioxol- 5-yl). [Link]

  • NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]

  • NIST WebBook. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. [Link]

  • NIST WebBook. 1,3-Benzenediol, monobenzoate. [Link]

  • SpectraBase. Benzo[1][8]dioxol-5-carboxamide, N-morpholinothiocarbonyl-. [Link]

  • SpectraBase. 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-. [Link]

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A Spectroscopic Guide to Benzodithiole 1,1,3,3-tetraoxide: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of Benzodithiole 1,1,3,3-tetraoxide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of extensive published experimental spectra, this guide leverages predictive models and established spectroscopic principles to offer a robust analytical framework.

Introduction

Benzodithiole 1,1,3,3-tetraoxide, with the chemical formula C₇H₆O₄S₂, is a sulfur-containing heterocyclic compound.[1] Its structure, featuring a benzene ring fused to a dithiole ring with two sulfone groups, suggests unique electronic and chemical properties that are of interest in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is paramount for its identification, characterization, and quality control in synthetic and analytical workflows.

This guide is structured to provide not just data, but a foundational understanding of the spectroscopic characteristics of Benzodithiole 1,1,3,3-tetraoxide. We will delve into the theoretical basis for the predicted spectral features, offering insights into the relationship between the molecular structure and its spectroscopic output.

Molecular Structure and Key Features

The core structure of Benzodithiole 1,1,3,3-tetraoxide is a 1,3-benzodithiole system where both sulfur atoms are oxidized to their highest oxidation state, forming sulfone groups (SO₂). This oxidation dramatically influences the electronic environment of the entire molecule.

Caption: Molecular structure of Benzodithiole 1,1,3,3-tetraoxide.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra of Benzodithiole 1,1,3,3-tetraoxide are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

  • Aromatic Protons (AA'BB' System): The four protons on the benzene ring are expected to exhibit a complex second-order splitting pattern, specifically an AA'BB' system. This is due to the magnetic inequivalence of the protons ortho and meta to the sulfone groups. The strong electron-withdrawing nature of the sulfone groups will deshield these protons, causing them to resonate at a downfield chemical shift, likely in the range of 7.8-8.2 ppm .

  • Methylene Protons: The two protons of the methylene group (CH₂) are chemically equivalent and are expected to appear as a singlet. The proximity to two strongly electron-withdrawing sulfone groups will cause a significant downfield shift. The predicted chemical shift for this singlet is in the range of 4.5-5.0 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Due to symmetry, three distinct signals are expected for the six aromatic carbons.

    • The two carbons directly attached to the sulfur atoms (ipso-carbons) are expected to be significantly deshielded and will appear at a downfield chemical shift, likely in the range of 135-140 ppm .

    • The remaining four aromatic carbons will give two distinct signals in the typical aromatic region of 125-135 ppm .

  • Methylene Carbon: The methylene carbon, being attached to two sulfur atoms of the sulfone groups, will be strongly deshielded and is predicted to have a chemical shift in the range of 60-70 ppm .

Table 1: Predicted NMR Data for Benzodithiole 1,1,3,3-tetraoxide

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H7.8 - 8.2AA'BB' SystemAromatic CH
¹H4.5 - 5.0SingletMethylene CH₂
¹³C135 - 140SingletAromatic C-S
¹³C125 - 135SingletAromatic CH
¹³C60 - 70SingletMethylene CH₂

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzodithiole 1,1,3,3-tetraoxide is expected to be dominated by strong absorptions from the sulfone groups.

  • S=O Stretching: The most characteristic feature of the IR spectrum will be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone groups. These are expected to appear in the following regions:

    • Asymmetric S=O stretch: 1300-1350 cm⁻¹ (strong)

    • Symmetric S=O stretch: 1120-1160 cm⁻¹ (strong)

  • Aromatic C-H Stretching: Weak to medium absorption bands are expected above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.

  • Aliphatic C-H Stretching: Weak absorption bands for the methylene C-H stretching vibrations are expected just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ will correspond to the carbon-carbon stretching vibrations within the benzene ring.

Table 2: Predicted IR Absorption Frequencies for Benzodithiole 1,1,3,3-tetraoxide

Wavenumber (cm⁻¹)IntensityAssignment
> 3000Weak-MediumAromatic C-H stretch
< 3000WeakAliphatic C-H stretch
1450 - 1600Medium-WeakAromatic C=C stretch
1300 - 1350StrongAsymmetric S=O stretch
1120 - 1160StrongSymmetric S=O stretch

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of Benzodithiole 1,1,3,3-tetraoxide is 218.25 g/mol .[1]

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 218.

  • Fragmentation Pattern: The fragmentation of sulfones is often characterized by the loss of SO₂ (64 Da) and SO (48 Da). The predicted fragmentation pattern for Benzodithiole 1,1,3,3-tetraoxide would likely involve:

    • Loss of SO₂ to give a fragment at m/z = 154.

    • Subsequent loss of another SO₂ molecule to give a fragment at m/z = 90.

    • Cleavage of the C-S bonds, leading to fragments corresponding to the benzodithiole cation or related structures.

    • Rearrangements involving migration of an aryl group from sulfur to oxygen are also possible, which can lead to complex fragmentation pathways.

M [C₇H₆O₄S₂]⁺˙ m/z = 218 M_SO2 [C₇H₆O₂S]⁺˙ m/z = 154 M->M_SO2 - SO₂ M_2SO2 [C₇H₆]⁺˙ m/z = 90 M_SO2->M_2SO2 - SO₂

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (if soluble), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Fragmentation Analysis (MS/MS): If using a tandem mass spectrometer, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in structural confirmation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectrometric data for Benzodithiole 1,1,3,3-tetraoxide. The strong electron-withdrawing nature of the two sulfone groups is the dominant factor influencing the spectroscopic properties of this molecule, leading to characteristic downfield shifts in the NMR spectra and intense S=O stretching bands in the IR spectrum. The predicted fragmentation pattern in mass spectrometry is consistent with the known behavior of sulfones. This guide serves as a valuable resource for the identification and characterization of Benzodithiole 1,1,3,3-tetraoxide in research and development settings, providing a solid foundation for experimental work.

References

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Benzodithiole 1,1,3,3-tetraoxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of the crystal structure of benzodithiole 1,1,3,3-tetraoxide derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. By dissecting the three-dimensional arrangement of atoms in the solid state, we can better understand the molecule's intrinsic properties, informing the design of novel therapeutic agents and functional materials.

Introduction: The Significance of Structural Elucidation

Benzodithiole 1,1,3,3-tetraoxide is a sulfur-containing heterocyclic compound characterized by a benzene ring fused to a dithiole ring, where both sulfur atoms are oxidized to sulfones. The presence of the sulfone groups significantly influences the molecule's electronic properties, making it a subject of interest in medicinal chemistry and materials science.[1] Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount, as it reveals crucial information about bond lengths, bond angles, and intermolecular interactions, which collectively dictate the compound's physical and chemical behavior.[2][3]

This guide will focus on the crystal structure analysis of a representative derivative, 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, as a case study to illustrate the principles and methodologies involved.[4]

Synthesis and Crystal Growth: From Precursor to Diffraction-Quality Crystal

A plausible synthetic route to benzodithiole 1,1,3,3-tetraoxide involves the oxidation of the parent 1,3-benzodithiole.[5][6] The synthesis of 1,3-benzodithiole itself can be achieved through various methods, including the reaction of 1,2-benzenedithiol with a suitable one-carbon electrophile.[7] Subsequent oxidation of the sulfur atoms to the tetraoxide can be accomplished using strong oxidizing agents.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth 1,2-Benzenedithiol 1,2-Benzenedithiol 1,3-Benzodithiole 1,3-Benzodithiole 1,2-Benzenedithiol->1,3-Benzodithiole One-carbon_electrophile One-carbon_electrophile One-carbon_electrophile->1,3-Benzodithiole Benzodithiole_tetraoxide Benzodithiole 1,1,3,3-tetraoxide 1,3-Benzodithiole->Benzodithiole_tetraoxide Oxidizing_agent Oxidizing_agent Oxidizing_agent->Benzodithiole_tetraoxide Crude_product Crude Benzodithiole 1,1,3,3-tetraoxide Benzodithiole_tetraoxide->Crude_product Single_crystal Single Crystal Crude_product->Single_crystal Slow Evaporation/ Cooling Solvent_system Solvent_system Solvent_system->Single_crystal

Sources

reactivity and stability studies of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Benzodithiole 1,1,3,3-tetraoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of benzodithiole 1,1,3,3-tetraoxide, a specialized heterocyclic compound. The document delineates the core physicochemical properties, reactivity, and stability of this molecule. Emphasis is placed on the unique reactivity imparted by the dual sulfone functionalities, particularly the activation of the C2 methylene position for condensation reactions. Detailed experimental protocols, mechanistic diagrams, and stability data are presented to equip researchers with the practical knowledge required for utilizing this reagent in advanced organic synthesis.

Introduction and Physicochemical Profile

Benzodithiole 1,1,3,3-tetraoxide is a sulfur-containing heterocyclic compound built upon a benzodithiole core. The defining feature of this molecule is the oxidation of both sulfur atoms to their highest oxidation state (VI) as sulfones. This structural modification profoundly influences the molecule's electronic properties and chemical reactivity, transforming it from a simple dithioacetal into a potent building block for carbon-carbon bond formation. Its primary application lies in serving as a methylene-anion equivalent for Knoevenagel-type condensation reactions.

Table 1: Physicochemical Properties of Benzodithiole 1,1,3,3-tetraoxide

PropertyValueSource
CAS Number 112520-09-9[1]
Molecular Formula C₇H₆O₄S₂[1]
Molecular Weight 218.25 g/mol [1]
Appearance White to off-white crystalline solidInferred from related compounds
Purity Typically ≥98%[1]
Storage Conditions 4°C for long-term storage[1]
Topological Polar Surface Area (TPSA) 68.28 Ų[1]

The parent, unoxidized compound, 1,3-Benzodithiole, has significantly different properties, highlighting the impact of the tetraoxide functionalization.[2][3]

Core Reactivity: The Activated C2 Methylene Bridge

The central theme of benzodithiole 1,1,3,3-tetraoxide's reactivity is the exceptional acidity of the two protons on the C2 carbon. The four oxygen atoms of the two sulfone groups exert a powerful inductive electron-withdrawing effect. This effect polarizes the C-H bonds at the C2 position, making the protons susceptible to abstraction by even mild bases.

Upon deprotonation, a highly stabilized carbanion (a nucleophile) is formed. This nucleophile is the key reactive intermediate and readily participates in reactions with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones.

Knoevenagel-Type Condensation with Aldehydes

A prime example of this reactivity is the condensation with aldehydes to form 2-alkylidene-1,3-benzodithiole 1,1,3,3-tetraoxide derivatives.[4] This reaction provides a robust method for synthesizing electron-deficient alkenes. The reaction with p-anisaldehyde, for instance, proceeds in high yield under reflux conditions in toluene, demonstrating the thermal stability of the core structure.[4]

The workflow for this reaction involves the in-situ formation of the nucleophile, which then attacks the aldehyde, followed by dehydration to yield the final condensed product.

G cluster_reactants Reactants & Reagents cluster_products Products BTO Benzodithiole 1,1,3,3-tetraoxide Process Reflux in Toluene (Dean-Stark) BTO->Process Anis p-Anisaldehyde Anis->Process Base Base (e.g., Et₂NH₂Cl) Base->Process Product 2-(4-Methoxybenzylidene)- 2H-1,3-benzodithiole 1,1,3,3-tetraoxide Process->Product 77.6% Yield Water Water (H₂O) Process->Water Byproduct

Caption: Knoevenagel condensation workflow.

Mechanistic Pathway of Condensation

The reaction proceeds through a classic base-catalyzed mechanism. The causality behind the experimental choices, such as the use of a base and a Dean-Stark apparatus, is rooted in this pathway.

  • Deprotonation: A base abstracts an acidic proton from the C2 position of the benzodithiole tetraoxide, creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Dehydration: This intermediate is protonated and subsequently loses a molecule of water to form the final, stable C=C double bond. The removal of water via a Dean-Stark trap drives the reaction equilibrium towards the product.

G start Start: Benzodithiole Tetraoxide + Aldehyde step1 Step 1: Deprotonation (Base abstracts C2 proton) start->step1 Base carbanion Intermediate: Stabilized Carbanion step1->carbanion step2 Step 2: Nucleophilic Attack (Carbanion attacks aldehyde carbonyl) carbanion->step2 alkoxide Intermediate: Alkoxide Adduct step2->alkoxide step3 Step 3: Protonation & Dehydration alkoxide->step3 H₂O removed product Final Product: 2-Alkylidene Derivative step3->product

Caption: Mechanism of base-catalyzed condensation.

Stability Profile

The stability of benzodithiole 1,1,3,3-tetraoxide is a critical factor for its storage and application. The molecule is a solid that can be handled under normal laboratory conditions but requires specific considerations for long-term viability and reaction compatibility.

Table 2: Stability Summary

ConditionStability AssessmentRationale & Supporting Evidence
Thermal High Stability The compound is used in reactions at reflux in toluene (b.p. 111°C), indicating it does not readily decompose at elevated temperatures.[4]
Storage Moderately Stable Commercial suppliers recommend storage at 4°C, suggesting that slow degradation may occur at room temperature over extended periods.[1] It is shipped at ambient temperature for short durations.[1]
Acidic High Stability The compound is stable to purification by flash column chromatography on silica gel, a mildly acidic stationary phase.[4] The sulfone groups are highly resistant to acidic conditions.
Basic Reactive Stable to mild, non-nucleophilic bases used catalytically. However, strong bases will deprotonate the C2 position, initiating chemical transformation rather than degradation. This is its primary mode of reactivity.
Oxidative Very High Stability The sulfur atoms are in their highest possible oxidation state (+6). Therefore, the molecule is highly resistant to further oxidation.
Reductive Susceptible While not extensively documented in the search results, sulfones can be reduced under harsh conditions (e.g., with strong reducing agents like LiAlH₄), though this is not a common transformation.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, adapted from published literature.[4]

Objective: To synthesize an alkylidene derivative via Knoevenagel condensation, demonstrating the core reactivity of benzodithiole 1,1,3,3-tetraoxide.
Materials & Reagents:
  • 1,3-Benzodithiole 1,1,3,3-tetraoxide (400 mg, 1.8 mmol)

  • p-Anisaldehyde (1.5 g, 11.0 mmol)

  • Diethylammonium chloride (3.4 mmol)

  • Potassium fluoride (0.27 mmol)

  • Dry Toluene (25 ml)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Pentane/Ethyl Acetate solvent system

Equipment:
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,3-benzodithiole 1,1,3,3-tetraoxide (400 mg, 1.8 mmol), p-anisaldehyde (1.5 g, 11.0 mmol), diethylammonium chloride (3.4 mmol), and potassium fluoride (0.27 mmol).

  • Solvent Addition: Add 25 ml of dry toluene to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Water will collect in the Dean-Stark trap as the reaction proceeds.

  • Workup - Quenching: After 24 hours, cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Partition the resulting residue between water (20 ml) and dichloromethane (20 ml) in a separatory funnel. Separate the organic phase.

  • Workup - Further Extraction: Extract the aqueous phase three more times with 15 ml portions of dichloromethane.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude mixture by flash column chromatography on silica gel. Elute with a pentane/ethyl acetate gradient (starting from 95:5 and increasing to 80:20).

  • Final Product: Recrystallize the purified product from a pentane/chloroform mixture to afford yellow crystals of 2-(4-methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide. (Expected yield: ~77%).[4]

Conclusion

Benzodithiole 1,1,3,3-tetraoxide is a stable, crystalline solid whose chemistry is dominated by the acidic nature of its C2 methylene protons. This feature makes it an effective synthon for the preparation of electron-deficient alkenes through base-catalyzed condensation reactions with aldehydes and ketones. Its high thermal stability and compatibility with standard purification techniques like silica gel chromatography make it a practical and valuable tool for synthetic chemists. Understanding its stability profile and the mechanistic basis of its reactivity allows for its rational application in the design and execution of complex synthetic routes.

References

  • Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. Sci-Hub. [Link]

  • Benzo[1][2][5]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [Link]

  • 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide. National Institutes of Health (NIH). [Link]

  • Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • 1,3-Benzodithiole. PubChem, National Institutes of Health (NIH). [Link]

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Unveiling the Synthesis of Benzodithiole 1,1,3,3-tetraoxide: A Journey into Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of novel chemical entities is paramount. This in-depth technical guide delves into the discovery and synthesis of Benzodithiole 1,1,3,3-tetraoxide, a molecule of interest in the realm of sulfur-containing heterocycles.

At the heart of this exploration lies the transformation of the 1,3-benzodithiole core through oxidation to its fully oxidized sulfone form. While the specific seminal publication detailing the initial synthesis of Benzodithiole 1,1,3,3-tetraoxide remains to be definitively identified through broad searches, the established principles of organic chemistry point towards a logical and well-precedented synthetic pathway. The oxidation of thioethers to sulfones is a fundamental and extensively documented reaction in organic synthesis.[1] This guide will, therefore, focus on the most probable and scientifically sound methods for the preparation of this target molecule, drawing upon analogous transformations and the general knowledge of sulfur chemistry.

The Benzodithiole Scaffold: A Precursor of Potential

The journey to Benzodithiole 1,1,3,3-tetraoxide begins with its precursor, 1,3-benzodithiole. This heterocyclic system, consisting of a benzene ring fused to a dithiole ring, serves as the foundational structure. The synthesis of the 1,3-benzodithiole core itself can be achieved through various established methods, often starting from 1,2-benzenedithiol.

The Crucial Transformation: Oxidation to the Tetraoxide

The conversion of the sulfur atoms in the 1,3-benzodithiole ring to their highest oxidation state, the sulfone, is the key step in the synthesis of Benzodithiole 1,1,3,3-tetraoxide. This transformation dramatically alters the electronic properties and reactivity of the molecule. The oxidation of sulfides to sulfones is a cornerstone of organic synthesis, with a variety of reagents and conditions available to effect this change.[1]

The Power of Peroxy Acids: A Probable Route

A common and effective method for the oxidation of thioethers to sulfones involves the use of peroxy acids. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants capable of converting sulfides first to sulfoxides and then, with an excess of the reagent, to the corresponding sulfones.

The proposed reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer, leading to the formation of the sulfoxide and a carboxylic acid byproduct. A second oxidation of the sulfoxide, which is generally slower than the first, yields the desired sulfone. Given the presence of two sulfur atoms in 1,3-benzodithiole, a stoichiometric excess of the oxidizing agent would be required to ensure the formation of the tetraoxide.

Experimental Protocol: Oxidation of 1,3-Benzodithiole using m-CPBA (Hypothetical)

This protocol is a representative procedure based on established methods for sulfide oxidation.

Materials:

  • 1,3-Benzodithiole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodithiole (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of m-CPBA (at least 4.0 equivalents to ensure complete oxidation of both sulfur atoms) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of 1,3-benzodithiole over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Benzodithiole 1,1,3,3-tetraoxide.

  • Characterize the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Alternative Oxidizing Agents

While peroxy acids are a primary choice, other oxidizing agents could also be employed for the synthesis of Benzodithiole 1,1,3,3-tetraoxide. These include:

  • Hydrogen Peroxide: In the presence of a suitable catalyst, such as tungstic acid or a selenium catalyst, hydrogen peroxide can effectively oxidize sulfides to sulfones.[1]

  • Potassium Permanganate (KMnO₄): This strong oxidizing agent can also be used, although careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

  • Oxone® (Potassium Peroxymonosulfate): This stable and versatile reagent is another effective option for the oxidation of sulfides.

The choice of oxidizing agent and reaction conditions would depend on factors such as the stability of the starting material and the desired selectivity.

Structural Confirmation and Characterization

The successful synthesis of Benzodithiole 1,1,3,3-tetraoxide would be confirmed through a suite of analytical techniques.

Technique Expected Observations
¹H NMR The proton signals of the aromatic ring would be expected to shift downfield compared to the starting 1,3-benzodithiole due to the electron-withdrawing nature of the sulfone groups. The methylene protons would also exhibit a characteristic chemical shift.
¹³C NMR The carbon signals of the aromatic ring and the methylene group would be influenced by the presence of the sulfone groups.
Infrared (IR) Spectroscopy Strong absorption bands in the regions of approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ would be indicative of the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone groups.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the molecular weight of Benzodithiole 1,1,3,3-tetraoxide (C₇H₆O₄S₂), which is 218.25 g/mol .[2]
Elemental Analysis The percentages of carbon, hydrogen, and sulfur would match the calculated values for the molecular formula C₇H₆O₄S₂.

Visualizing the Synthetic Pathway

To better illustrate the key transformations, the following diagrams outline the synthesis of the precursor and its subsequent oxidation.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Oxidation 1,2-Benzenedithiol 1,2-Benzenedithiol 1,3-Benzodithiole 1,3-Benzodithiole 1,2-Benzenedithiol->1,3-Benzodithiole Reaction Dichloromethane Dichloromethane Dichloromethane->1,3-Benzodithiole Reagent 1,3-Benzodithiole_ox 1,3-Benzodithiole Benzodithiole_Tetraoxide Benzodithiole 1,1,3,3-tetraoxide 1,3-Benzodithiole_ox->Benzodithiole_Tetraoxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Benzodithiole_Tetraoxide Reagent

Figure 1: General synthetic pathway to Benzodithiole 1,1,3,3-tetraoxide.

Oxidation_Mechanism Thioether R-S-R' Transition_State_1 Transition State Thioether->Transition_State_1 Nucleophilic Attack Peroxy_Acid R''-C(O)OOH Peroxy_Acid->Transition_State_1 Transition_State_2 Transition State Peroxy_Acid->Transition_State_2 Sulfoxide R-S(O)-R' Transition_State_1->Sulfoxide Carboxylic_Acid R''-C(O)OH Transition_State_1->Carboxylic_Acid Sulfoxide->Transition_State_2 Nucleophilic Attack Transition_State_2->Carboxylic_Acid Sulfone R-S(O)₂-R' Transition_State_2->Sulfone

Figure 2: Generalized mechanism for the oxidation of a thioether to a sulfone using a peroxy acid.

Conclusion and Future Directions

The synthesis of Benzodithiole 1,1,3,3-tetraoxide, while not explicitly detailed in a readily available seminal publication, can be confidently approached through the well-established oxidation of the 1,3-benzodithiole precursor. The use of powerful oxidizing agents, particularly peroxy acids, provides a reliable and predictable route to this highly oxidized heterocyclic compound.

For researchers in drug discovery and materials science, the synthesis of this and related sulfones opens avenues for exploring novel chemical space. The strong electron-withdrawing nature of the two sulfone groups significantly impacts the electronic properties of the benzodithiole system, making it an intriguing candidate for applications in medicinal chemistry and materials science. Further research into the biological activity and material properties of Benzodithiole 1,1,3,3-tetraoxide and its derivatives is warranted.

References

  • Oxidation of sulfides to sulfones. Organic Chemistry Portal. (n.d.). Retrieved from [Link][1]

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An In-depth Technical Guide to Rufinamide and a Clarification on CAS Number 112520-09-9

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Rufinamide (CAS 106308-44-5), a triazole-derivative anticonvulsant agent utilized in the management of severe seizure disorders. The guide delves into its mechanism of action, physicochemical properties, synthesis pathways, pharmacological profile, and analytical methodologies. Additionally, this document addresses a potential point of confusion by clarifying the properties and supplier information for CAS number 112520-09-9, which is the identifier for 1,3-Benzodithiole, 1,1,3,3-tetraoxide, a distinct chemical entity. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and neuroscience.

Introduction and Clarification of Chemical Entities

It is imperative to begin by addressing a potential ambiguity concerning the chemical identifiers mentioned in the topic. While the user query linked CAS number 112520-09-9 with 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, these are, in fact, two distinct molecules.

  • Rufinamide: The chemical name 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide corresponds to the anticonvulsant drug Rufinamide , with the CAS Registry Number 106308-44-5 .[1][2] Given its therapeutic relevance, Rufinamide will be the primary focus of this technical guide.

  • CAS 112520-09-9: This CAS number is assigned to the compound 1,3-Benzodithiole, 1,1,3,3-tetraoxide .[3] This compound is a chemical intermediate and will be discussed briefly with its known properties and suppliers for clarity.

Rufinamide: A Comprehensive Technical Overview

Rufinamide is a triazole-derivative anticonvulsant medication.[1] It is primarily used as an adjunctive therapy for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS), a severe form of childhood-onset epilepsy.[4][5] Marketed under brand names such as Banzel and Inovelon, Rufinamide represents a significant therapeutic option for this challenging neurological disorder.[1]

Physicochemical Properties of Rufinamide

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development and formulation.

PropertyValueReference
CAS Registry Number 106308-44-5[2]
Molecular Formula C₁₀H₈F₂N₄O[2]
Molecular Weight 238.19 g/mol [2]
IUPAC Name 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide[2]
Appearance Crystalline solid[6]
Melting Point 237-240 °C[6]
Solubility Moderately soluble in 0.1N HCl[6]
Mechanism of Action

The precise mechanism of action of Rufinamide is not entirely elucidated, however, it is understood to exert its anticonvulsant effects primarily through the modulation of voltage-gated sodium channels.[1][7]

Rufinamide stabilizes the inactive state of these channels, which reduces the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[8][9] By prolonging the inactivation phase, Rufinamide limits the ability of neurons to fire repetitively, thereby dampening the excessive electrical activity in the brain that leads to seizures.[7][10] There is also emerging evidence suggesting secondary mechanisms, such as the inhibition of metabotropic glutamate receptor 5 (mGluR5), which may contribute to its efficacy.[10]

Caption: Rufinamide's primary mechanism of action on voltage-gated sodium channels.

Synthesis of Rufinamide

The synthesis of Rufinamide has been achieved through various chemical routes, with a key step often being a 1,3-dipolar cycloaddition to form the 1,2,3-triazole ring.[6][11] One common strategy involves the reaction of 2,6-difluorobenzyl azide with a suitable propiolate derivative, followed by amidation.[12] More recent developments have focused on creating more efficient and environmentally friendly processes, including one-pot syntheses and continuous flow methodologies.[11][13]

A general synthetic workflow is outlined below:

Rufinamide_Synthesis_Workflow start 2,6-Difluorobenzyl Halide azide_formation Azide Formation (e.g., with Sodium Azide) start->azide_formation azide_intermediate 2,6-Difluorobenzyl Azide azide_formation->azide_intermediate cycloaddition 1,3-Dipolar Cycloaddition (e.g., with Methyl Propiolate) azide_intermediate->cycloaddition triazole_ester Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate cycloaddition->triazole_ester amidation Amidation (e.g., with Ammonia) triazole_ester->amidation rufinamide Rufinamide amidation->rufinamide

Caption: A generalized synthetic workflow for the preparation of Rufinamide.

Pharmacology and Clinical Insights

Rufinamide is extensively metabolized, primarily through a non-cytochrome P450 pathway involving enzymatic hydrolysis by carboxylesterases.[10][14] This metabolic profile minimizes its potential for drug-drug interactions with many CYP450-modulating agents, which is a significant advantage in the polypharmacy often required for LGS patients.[10] The elimination half-life of Rufinamide is approximately 6 to 10 hours.[10]

Clinical trials have demonstrated the efficacy of Rufinamide in reducing the frequency of various seizure types in patients with LGS, with a notable effect on tonic-atonic seizures ("drop attacks").[10][15] The most common adverse effects are related to the central nervous system and include somnolence, dizziness, fatigue, and headache.[10]

Experimental Protocols: Analytical Methods

The quantitative analysis of Rufinamide in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Exemplary RP-HPLC Method for Rufinamide Assay:

  • Objective: To determine the concentration of Rufinamide in a bulk drug substance or tablet formulation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 60:40 v/v).[17] The pH of the buffer may be adjusted to optimize separation.[16]

    • Flow Rate: 1.0 mL/min.[16][17]

    • Detection Wavelength: 210 nm or 293 nm.[16][17]

    • Injection Volume: 20 µL.[16]

    • Column Temperature: Ambient.[17]

  • Sample Preparation:

    • Accurately weigh and dissolve the Rufinamide standard or sample in a suitable solvent, such as methanol.[16]

    • Perform serial dilutions with the mobile phase to achieve a concentration within the linear range of the assay.[16]

    • Filter the final solution through a 0.45 µm membrane filter before injection.[16]

  • Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[18][19]

1,3-Benzodithiole, 1,1,3,3-tetraoxide (CAS 112520-09-9)

As previously stated, CAS number 112520-09-9 identifies 1,3-Benzodithiole, 1,1,3,3-tetraoxide. This compound is not a pharmaceutical agent but rather a chemical intermediate.

Properties of 1,3-Benzodithiole, 1,1,3,3-tetraoxide
PropertyValueReference
CAS Registry Number 112520-09-9[3]
Molecular Formula C₇H₆O₄S₂[3]
Molecular Weight 218.25 g/mol [3]
Synonyms Benzo[4][7]dithiole 1,1,3,3-tetraoxide[3]
Physical Form Solid[20]
Storage 2-8°C, sealed in a dry environment[20]
Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[20] Appropriate personal protective equipment should be used when handling this chemical.

Suppliers

Below is a list of potential suppliers for both Rufinamide and 1,3-Benzodithiole, 1,1,3,3-tetraoxide. This is not an exhaustive list, and researchers should conduct their own due diligence before procurement.

Rufinamide (CAS 106308-44-5) Suppliers:

  • MSN Laboratories Pvt Ltd.[2]

  • Lupin Ltd.[2]

  • Hetero Drugs Ltd.[2]

  • Glenmark Life Sciences Ltd.[2]

  • Zhejiang Jiuzhou Pharmaceutical Co Ltd.[2]

  • Amino Chemicals Ltd.[21]

  • Simson Pharma Limited

  • J & K SCIENTIFIC LTD.[22]

1,3-Benzodithiole, 1,1,3,3-tetraoxide (CAS 112520-09-9) Suppliers:

  • Sigma-Aldrich[3]

  • ChemScene[3]

  • Achmem[20]

Conclusion

This technical guide has provided an in-depth analysis of Rufinamide, a critical therapeutic agent for the management of Lennox-Gastaut syndrome. By detailing its mechanism of action, synthesis, and pharmacological properties, this document aims to support the ongoing research and development efforts in the field of epilepsy treatment. Furthermore, the clarification regarding CAS number 112520-09-9 ensures accuracy in chemical identification for the scientific community.

References

  • Rufinamide - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Rufinamide. (2023, December 27). In Wikipedia. [Link]

  • What is the mechanism of Rufinamide? (2024, July 17). Patsnap Synapse. [Link]

  • Wheless, J. W. (2006). Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. Epilepsy Currents, 6(5), 135–138. [Link]

  • Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target. (2023, October 10). Patsnap Synapse. [Link]

  • Brodie, M. J. (2007). Rufinamide: Pharmacology, clinical trials, and role in clinical practice. Epilepsy & Behavior, 10(2), 215–223. [Link]

  • What is the mechanism of action of Banzel (rufinamide)? (2024, November 13). Drugs.com. [Link]

  • Rufinamide | Advanced Drug Monograph | MedPath. (2025, September 13). Retrieved January 2, 2026, from [Link]

  • Rufinamide Monograph for Professionals. (2024, June 10). Drugs.com. [Link]

  • Arzimanoglou, A., & Specchio, N. (2011). Rufinamide from clinical trials to clinical practice in the United States and Europe. Epileptic Disorders, 13 Suppl 1, S23-34. [Link]

  • Kumar, A., & Singh, A. (2015). Analytical Method Development and Validation for Assay of Rufinamide Drug. Journal of Pharmaceutical Technology, Research and Management, 3(2), 191-197.
  • Kakad, G., Borse, S. L., Bendale, A. R., Borse, L. B., & Patil, V. D. (2022). Analytical Method Development and Validation Protocol for Antiepileptic Agent – Rufinamide. Asian Pacific Journal of Health Sciences, 9(2), 105-111.
  • GMP-Certified Rufinamide API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com. Retrieved January 2, 2026, from [Link]

  • (PDF) Rufinamide from clinical trials to clinical practice in the United States and Europe. (2025, August 6). Retrieved January 2, 2026, from [Link]

  • Method development and validation for rufinamide impurity analysis. (2024, December 14). Retrieved January 2, 2026, from [Link]

  • Rufinamide - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 2, 2026, from [Link]

  • Gergov, M., Ojanperä, I., & Pelander, A. (2013). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples.
  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RUFINAMIDE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. (n.d.). IJRPC. Retrieved January 2, 2026, from [Link]

  • Rufinamide API Suppliers - Manufacturers and Distributors. (n.d.). apicule. Retrieved January 2, 2026, from [Link]

  • Rufinamide. (2023, October 16). Epilepsy Foundation. [Link]

  • Safety Study of Rufinamide Given as an add-on Therapy to Treat Patients With Seizures. (2020, September 22). ClinicalTrials.gov. [Link]

  • An efficient synthesis of rufinamide, an antiepileptic drug. (2025, August 6). Retrieved January 2, 2026, from [Link]

  • Continuous Flow Total Synthesis of Rufinamide. (2025, August 7). Retrieved January 2, 2026, from [Link]

  • RUFINAMIDE (2) API Manufacturers | Suppliers | Exporters. (n.d.). PharmaCompass.com. Retrieved January 2, 2026, from [Link]

  • Rufinamide (Banzel). (n.d.). Epilepsy.com. Retrieved January 2, 2026, from [Link]

  • Process for the preparation of rufinamide. (2010).
  • 1,3-Benzodithiole. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • 1,3-Benzodioxole. (n.d.). Grokipedia. Retrieved January 2, 2026, from [Link]

  • A unified total synthesis of benzo[d][4][7]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

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An In-Depth Technical Guide to Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzodithiole 1,1,3,3-tetraoxide, a sulfur-containing heterocyclic compound. The document details its core physicochemical properties, including its molecular formula and weight. A significant focus is placed on the synthetic pathways for its preparation, primarily through the oxidation of 1,3-benzodithiole, with a discussion of various oxidizing agents and reaction mechanisms. While direct applications in drug development for the title compound are not extensively documented in current literature, this guide explores the known biological activities of related benzodithiole and benzothiazole derivatives to highlight its potential therapeutic relevance. This guide aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this and similar compounds.

Core Molecular Attributes

Benzodithiole 1,1,3,3-tetraoxide is a derivative of 1,3-benzodithiole characterized by the oxidation of both sulfur atoms to the sulfone state.

Molecular Formula and Structure

The molecular formula for Benzodithiole 1,1,3,3-tetraoxide is C₇H₆O₄S₂ [1]. The core structure consists of a benzene ring fused to a five-membered dithiole ring, where both sulfur atoms are doubly bonded to two oxygen atoms each.

Molecular Weight

The molecular weight of Benzodithiole 1,1,3,3-tetraoxide is 218.25 g/mol [1].

PropertyValueSource
Molecular FormulaC₇H₆O₄S₂[1]
Molecular Weight218.25 g/mol [1]
CAS Number112520-09-9[1]

Synthesis and Mechanistic Considerations

The primary route to Benzodithiole 1,1,3,3-tetraoxide involves the oxidation of its precursor, 1,3-benzodithiole. The choice of oxidizing agent and reaction conditions is critical to achieving the desired tetraoxide without significant side-product formation.

Conceptual Synthetic Workflow

The synthesis logically proceeds from the readily available 1,3-benzodithiole. The key transformation is the oxidation of the two thioether moieties to sulfones.

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation cluster_product Final Product A 1,3-Benzodithiole B Oxidizing Agent(s) (e.g., m-CPBA, H₂O₂, KMnO₄) A->B Reaction C Benzodithiole 1,1,3,3-tetraoxide B->C Formation

Caption: General workflow for the synthesis of Benzodithiole 1,1,3,3-tetraoxide.

Selection of Oxidizing Agents: A Rationale

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. The choice of oxidant is dictated by factors such as reactivity, selectivity, and experimental convenience.

  • Peroxy Acids (e.g., meta-Chloroperoxybenzoic acid, m-CPBA): These are highly effective reagents for the oxidation of sulfides to sulfones. The reaction proceeds through a concerted mechanism and is often high-yielding. The number of equivalents of the peroxy acid can be controlled to favor the formation of the sulfoxide or the sulfone. For the synthesis of the tetraoxide, a molar excess of the peroxy acid would be required.

  • Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst, such as a metal complex or in acidic media like acetic acid, hydrogen peroxide is a green and powerful oxidizing agent. The reaction conditions can be tuned to control the extent of oxidation.

  • Potassium Permanganate (KMnO₄): This is a strong and readily available oxidizing agent. However, its high reactivity can sometimes lead to over-oxidation and cleavage of the aromatic ring if the reaction conditions are not carefully controlled.

Postulated Experimental Protocol (Based on Analogous Reactions)

Objective: To synthesize Benzodithiole 1,1,3,3-tetraoxide from 1,3-benzodithiole.

Materials:

  • 1,3-Benzodithiole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≥ 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodithiole (1.0 equivalent) in dichloromethane (DCM) at room temperature.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (≥ 4.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Note: This is a generalized protocol and may require optimization for yield and purity.

Physicochemical Properties and Characterization (Predicted)

Due to the lack of publicly available experimental data, the following physicochemical properties are based on the known characteristics of sulfones and related aromatic compounds.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of Benzodithiole 1,1,3,3-tetraoxide is expected to show strong characteristic absorption bands for the sulfone group (S=O stretching) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the benzene ring would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the dithiole ring would be expected to shift significantly downfield compared to the parent 1,3-benzodithiole due to the strong electron-withdrawing effect of the two sulfone groups.

    • ¹³C NMR: The spectrum would show signals for the aromatic carbons and a signal for the methylene carbon. The chemical shifts of the carbons attached to the sulfur atoms would be significantly affected by the oxidation state.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 218.25 g/mol . Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments.

Potential Applications in Drug Development: An Extrapolative Perspective

While there is no direct evidence in the reviewed literature for the application of Benzodithiole 1,1,3,3-tetraoxide in drug development, the biological activities of structurally related compounds, such as benzothiazole and other benzodithiole derivatives, provide a basis for postulating its potential therapeutic relevance.

Cytotoxic and Anticancer Potential

Numerous studies have reported the cytotoxic activities of benzothiazole and benzodithiole derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation. The presence of the sulfone groups in Benzodithiole 1,1,3,3-tetraoxide could modulate its electronic properties and lipophilicity, potentially influencing its interaction with biological targets and its cytotoxic profile.

Enzyme Inhibition

Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and topoisomerase IIα. The rigid, fused ring system of Benzodithiole 1,1,3,3-tetraoxide, combined with the hydrogen bond accepting capabilities of the sulfone oxygens, could make it a candidate for binding to the active sites of specific enzymes.

Potential_Applications cluster_core Benzodithiole 1,1,3,3-tetraoxide cluster_properties Molecular Properties cluster_applications Potential Therapeutic Areas Core Core Scaffold Properties Electron-withdrawing sulfones Rigid structure H-bond acceptors Core->Properties possesses App1 Anticancer Agents Properties->App1 may lead to App2 Enzyme Inhibitors Properties->App2 may enable

Caption: Logical relationship between the molecular properties of Benzodithiole 1,1,3,3-tetraoxide and its potential applications.

Future Directions and Research Opportunities

The current body of literature on Benzodithiole 1,1,3,3-tetraoxide is limited. This presents several opportunities for future research:

  • Development of a robust and optimized synthesis protocol.

  • Full spectroscopic and structural characterization of the molecule.

  • Screening for biological activity, particularly in the areas of oncology and enzyme inhibition.

  • Computational studies to predict its binding affinity to various biological targets.

Conclusion

Benzodithiole 1,1,3,3-tetraoxide is a well-defined chemical entity with a known molecular formula and weight. While its synthesis is conceptually straightforward via the oxidation of 1,3-benzodithiole, detailed experimental procedures and comprehensive characterization data are not widely available. Based on the known biological activities of related heterocyclic compounds, Benzodithiole 1,1,3,3-tetraoxide holds potential for further investigation as a scaffold in drug discovery. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and similar molecules.

References

A Technical Guide to Determining the Solubility of Benzodithiole 1,1,3,3-tetraoxide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzodithiole 1,1,3,3-tetraoxide is a heterocyclic compound with a rigid structure characterized by a benzene ring fused to a dithiole ring bearing four oxygen atoms. This unique arrangement of a non-polar aromatic core and highly polar sulfone groups suggests a complex solubility profile. While related benzodithiole structures are recognized for their utility in organic synthesis and materials science, the specific solubility characteristics of the 1,1,3,3-tetraoxide derivative are not extensively documented in publicly available literature.[1][2][3] An empirical understanding of its solubility is therefore a critical prerequisite for any researcher aiming to utilize this compound in reaction design, formulation, purification, or biological screening.

This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately determine the solubility of Benzodithiole 1,1,3,3-tetraoxide. We will move from rapid qualitative assessments to the gold-standard quantitative shake-flask method, enabling the generation of reliable and reproducible solubility data.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental work, a review of the compound's known properties provides a logical starting point for solvent selection.

Compound Identity:

  • Systematic Name: 1,3-Benzodithiole, 1,1,3,3-tetraoxide

  • CAS Number: 112520-09-9[4]

  • Molecular Formula: C₇H₆O₄S₂[4]

  • Molecular Weight: 218.25 g/mol [4]

Predicted Properties:

  • Topological Polar Surface Area (TPSA): 68.28 Ų[4]

  • LogP (Octanol-Water Partition Coefficient): 0.2051[4]

Expert Analysis: The structure combines two opposing features: a hydrophobic benzene ring and two highly polar sulfone (O=S=O) groups. The TPSA value of 68.28 Ų is moderate, suggesting that while the molecule has significant polar character, it is not as polar as many common pharmaceuticals. The LogP value near zero indicates that the compound has a slight preference for an aqueous environment over a purely non-polar one, but it does not strongly favor either.

Causality Behind Experimental Choices: Based on this profile, we can hypothesize that Benzodithiole 1,1,3,3-tetraoxide will exhibit its highest solubility in polar aprotic solvents that can effectively solvate both the aromatic ring and the sulfone groups. Solvents like DMSO, DMF, and acetone are strong initial candidates. Conversely, it is likely to have poor solubility in purely non-polar solvents like hexane and limited solubility in protic solvents like water or ethanol, where strong solvent-solvent hydrogen bonding may exclude the solute.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility is crucial for designing meaningful experiments and correctly interpreting results.[5]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often rapid, conditions. It is typically determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the point at which precipitation occurs.[5][6] This high-throughput method is common in early drug discovery but can easily overestimate true solubility due to the formation of supersaturated solutions.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. This is a true measure of a compound's intrinsic solubility and is considered the "gold standard" for characterization.[8] The most reliable method for its determination is the shake-flask method.[7]

For the purposes of chemical synthesis, purification, and formulation, determining the thermodynamic solubility is paramount.

Part 1: Rapid Qualitative Solubility Assessment

This initial screening provides a fast, semi-quantitative overview of solubility across a range of solvents using minimal compound.

Experimental Protocol: Small-Scale Solubility Screen
  • Preparation: Arrange a series of labeled 1.5 mL microcentrifuge tubes.

  • Compound Dispensing: Into each tube, add approximately 1-2 mg of Benzodithiole 1,1,3,3-tetraoxide. The exact mass is not critical, but it should be consistent across all tubes.

  • Solvent Addition: Add 100 µL of a test solvent to the first tube.

  • Mixing: Vortex the tube vigorously for 60 seconds.[9]

  • Observation: Visually inspect the tube against a contrasting background.

    • Soluble: The solid is completely dissolved with no visible particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.[9]

  • Titration (for soluble/partially soluble): If the compound dissolves, add another 1-2 mg of solid and repeat steps 4-5. If it does not dissolve, add another 100 µL of solvent and repeat. Continue this process to estimate a solubility range (e.g., >20 mg/mL, <10 mg/mL).

  • Solvent Panel: Repeat this procedure for a comprehensive panel of solvents, ordered by polarity:

    • Non-Polar: Hexane, Toluene

    • Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

    • Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol

Workflow for Qualitative Solubility Screening

G cluster_prep Preparation cluster_test Iterative Testing cluster_results Classification prep1 Dispense ~2mg of Compound into labeled tubes add_solvent Add 100 µL of Test Solvent prep1->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect Sample vortex->observe soluble Classify: Soluble (>20 mg/mL) observe->soluble All Dissolved partial Classify: Partially Soluble observe->partial Some Dissolved insoluble Classify: Insoluble (<2 mg/mL) observe->insoluble None Dissolved

Caption: Workflow for rapid qualitative solubility assessment.

Part 2: Quantitative Thermodynamic Solubility Determination

The Shake-Flask Method is the definitive technique for measuring equilibrium solubility.[7][8] It relies on allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.

Experimental Protocol: The Shake-Flask Method

Principle: An excess of solid is agitated in a solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid and the concentration of the solute in the solution is determined analytically.

Step 1: Preparation of Saturated Solution

  • Add an excess amount of Benzodithiole 1,1,3,3-tetraoxide to a glass vial (e.g., 10 mg to 2 mL of solvent). The key is to ensure solid material remains visible throughout the experiment.

  • Add the chosen solvent to the vial. The volume does not need to be exact, but should be recorded.

  • Seal the vial tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.[5]

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

Step 3: Phase Separation

  • Allow the vial to stand undisturbed at the equilibration temperature for at least 1 hour to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. This step is critical to remove all undissolved micro-particles.

Step 4: Quantification

  • Prepare a series of calibration standards of Benzodithiole 1,1,3,3-tetraoxide of known concentrations in the chosen solvent.

  • Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

Workflow for the Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add Excess Solid Compound to Vial prep2 Add Solvent & Seal prep1->prep2 equil Agitate at Constant Temp (24-72 hours) prep2->equil settle Settle Undissolved Solid equil->settle filtrate Filter Supernatant (0.45 µm Syringe Filter) settle->filtrate analyze Analyze Sample & Standards (e.g., HPLC-UV) filtrate->analyze calib Prepare Calibration Standards calib->analyze calc Calculate Concentration from Calibration Curve analyze->calc

Caption: Gold-standard Shake-Flask method for solubility.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Report solubility in both mass/volume (mg/mL) and molar (mol/L) units.

Table 1: Solubility of Benzodithiole 1,1,3,3-tetraoxide at 25°C
SolventClassificationSolubility (mg/mL)Solubility (M)
e.g., Dimethyl Sulfoxide (DMSO)[Record Result][Record Result][Record Result]
e.g., Dichloromethane (DCM)[Record Result][Record Result][Record Result]
e.g., Ethanol[Record Result][Record Result][Record Result]
e.g., Toluene[Record Result][Record Result][Record Result]
e.g., Hexane[Record Result][Record Result][Record Result]

Conclusion

The solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability in nearly all scientific endeavors. For a unique structure like Benzodithiole 1,1,3,3-tetraoxide, for which public data is scarce, empirical determination is not just recommended—it is essential. By following the systematic approach outlined in this guide, from rapid qualitative screening to the rigorous shake-flask method, researchers can generate the high-quality, reliable solubility data required to advance their work in synthesis, materials science, or drug development.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Available at: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2013). AAPS PharmSciTech. Available at: [Link]

  • Alves, C., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 3(1), 51-63. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023).
  • Boukebbous, K., Laifa, E. A., & De Mallmann, A. (2016). 3H-1,2-Benzodithiole-3-thione. IUCrData, 1(11), x161688. Available at: [Link]

  • 1,3-Benzodithiole. (n.d.). PubChem. Available at: [Link]

  • Benzo[6][7][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. (2022). Molecules, 27(19), 6524. Available at: [Link]

  • Benzo[d][6][7][9]oxadithiole 2-Oxide. (2021). Molecules, 26(16), 4991. Available at: [Link]

  • Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives. (1993). Russian Chemical Reviews, 62(12), 1127. Available at: [Link]

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A Comprehensive Guide to the Theoretical and Computational Investigation of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of Benzodithiole 1,1,3,3-tetraoxide. While direct experimental and computational literature on this specific heterocyclic sulfone is nascent, its structural motifs—a bicyclic system containing two sulfone groups—suggest significant potential in materials science and medicinal chemistry. The sulfonyl functional group is a cornerstone in drug design, prized for its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[1][2][3] This document outlines a complete in silico workflow, grounded in established quantum chemical methods, to thoroughly investigate the structural, electronic, spectroscopic, and reactivity properties of this promising molecule. The protocols described herein are designed to furnish researchers, computational chemists, and drug development professionals with a robust, self-validating system for predicting the molecule's behavior and guiding future experimental work.

Introduction: The Significance of the Sulfonyl Moiety and a Roadmap for Investigation

The sulfone group (R-S(=O)₂-R') is a recurring pharmacophore in a multitude of approved therapeutic agents.[3][4] Its unique electronic properties, including a large dipole moment and the ability of its oxygen atoms to act as strong hydrogen-bond acceptors, make it a valuable component in molecular design.[5] Benzodithiole 1,1,3,3-tetraoxide presents a rigid, fused ring system where these properties are duplicated, creating a unique scaffold with a distinct three-dimensional architecture and electronic profile.

The absence of extensive research on this specific molecule necessitates a foundational computational study to map its chemical landscape. This guide provides the blueprint for such an investigation, leveraging the predictive power of Density Functional Theory (DFT) and other advanced computational methods to build a ground-up understanding of its properties.[6][7]

The following sections will detail a multi-faceted computational protocol, beginning with the determination of the molecule's ground-state geometry and proceeding through a deep analysis of its electronic structure, predicted spectroscopic signatures, and reactivity. This structured approach is designed to provide a holistic and actionable dataset for any research program targeting this molecule.

Foundational Analysis: Molecular Geometry and Structural Integrity

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This optimized geometry is the basis for all subsequent property calculations.

Protocol 2.1: Ground-State Geometry Optimization
  • Initial Structure Generation: Construct an initial 3D model of Benzodithiole 1,1,3,3-tetraoxide using any standard molecular modeling software.

  • Selection of Theoretical Level: The choice of DFT functional and basis set is critical for accuracy. For organosulfur compounds, the B3LYP functional has a long history of providing reliable geometries. A Pople-style basis set, such as 6-311+G(d,p), is recommended as it includes polarization functions (d,p) to accurately describe the bonding around the hypervalent sulfur atoms and diffuse functions (+) to handle the lone pairs on the oxygen atoms.

  • Geometry Optimization Calculation: Perform a full geometry optimization without any symmetry constraints. This allows the molecule to find its true energetic minimum. The calculation should be run until the forces on all atoms and the displacement at each step fall below the software's default convergence criteria.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The results of this calculation also provide the predicted infrared (IR) spectrum.

Deep Dive: Electronic Structure and Chemical Bonding

With an optimized structure, we can probe the electronic nature of the molecule. This analysis is key to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.[6] This value is obtained directly from the geometry optimization output.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Protocol: Generate the MEP surface from the optimized wavefunction.

  • Interpretation:

    • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms. For Benzodithiole 1,1,3,3-tetraoxide, these will be concentrated on the sulfone oxygen atoms, highlighting their role as hydrogen bond acceptors and sites for electrophilic attack.

    • Blue Regions (Positive Potential): Indicate areas of electron deficiency, or positive nuclear charge. These are potential sites for nucleophilic attack.

    • Green/Yellow Regions (Neutral Potential): Represent areas of nonpolar character, such as the benzene ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with the chemist's Lewis structure intuition.[8][9][10] This method provides quantitative insights into bonding, charge distribution, and intramolecular interactions.

  • Protocol: Perform an NBO analysis on the optimized wavefunction.[8][11]

  • Key Outputs & Interpretation:

    • Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

    • Bond Analysis: Details the composition of each bond in terms of the hybrid orbitals from the constituent atoms (e.g., sp², sp³). This is particularly insightful for the S-O and S-C bonds.

    • Second-Order Perturbation Theory Analysis: This is a powerful feature of NBO that quantifies delocalization effects. It calculates the stabilization energy (E(2)) from "donor-acceptor" interactions, such as the interaction between a lone pair (donor NBO) and an antibonding orbital (acceptor NBO). Significant E(2) values indicate hyperconjugation or resonance effects that contribute to the molecule's overall stability.

The workflow for electronic structure analysis is depicted below.

cluster_workflow Electronic Structure Analysis Workflow opt Optimized Molecular Geometry (DFT: B3LYP/6-311+G(d,p)) wavefunction Converged Wavefunction opt->wavefunction fmo FMO Analysis (HOMO, LUMO, Energy Gap) wavefunction->fmo Conceptual DFT mep MEP Surface (Charge Distribution) wavefunction->mep Reactivity Sites nbo NBO Analysis (Charges, Bonding, Delocalization) wavefunction->nbo Lewis Structure & Stability

Caption: Workflow for analyzing the electronic properties of the molecule.

In Silico Spectroscopic Characterization

Computational methods can predict spectroscopic data with a high degree of accuracy, providing an essential tool for confirming the identity of a synthesized compound or for interpreting experimental spectra.

Protocol 4.1: Predicting NMR Spectra

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[12]

  • Calculation: Using the B3LYP/6-311+G(d,p) optimized geometry, perform a GIAO NMR calculation. It is advisable to use a functional specifically parameterized for NMR, such as mPW1PW91, with a robust basis set like 6-31G(d,p) for the NMR step.[13]

  • Solvent Effects: NMR spectra are highly sensitive to the solvent. The calculation should be performed within a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., DMSO, Chloroform).

  • Referencing: The calculated absolute shielding values (σ) must be converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). This is done by calculating the isotropic shielding value of TMS at the same level of theory and using the equation: δ_sample = σ_TMS - σ_sample.

  • Data Analysis: The predicted ¹H and ¹³C chemical shifts can be directly compared to experimental data. This comparison is one of the most powerful methods for structural verification.[14][15]

Table 1: Predicted Spectroscopic and Electronic Data (Template)
PropertyPredicted ValueMethod/Basis SetNotes
Electronic Energy Value in HartreesB3LYP/6-311+G(d,p)Ground state energy of the optimized structure.
HOMO Energy Value in eVB3LYP/6-311+G(d,p)Indicator of electron-donating ability.
LUMO Energy Value in eVB3LYP/6-311+G(d,p)Indicator of electron-accepting ability.
HOMO-LUMO Gap Value in eVB3LYP/6-311+G(d,p)Correlates with chemical stability.
Dipole Moment Value in DebyeB3LYP/6-311+G(d,p)Measures overall molecular polarity.
¹³C NMR Shift (C_aryl) Value in ppmGIAO-mPW1PW91/6-31G(d,p)Referenced to TMS in specified solvent.
¹³C NMR Shift (C_bridge) Value in ppmGIAO-mPW1PW91/6-31G(d,p)Referenced to TMS in specified solvent.
¹H NMR Shift (H_aryl) Value in ppmGIAO-mPW1PW91/6-31G(d,p)Referenced to TMS in specified solvent.
Highest IR Intensity Frequency in cm⁻¹B3LYP/6-311+G(d,p)Likely corresponds to S=O stretching modes.

Drug Development Potential and Physicochemical Properties

The rigid scaffold and hydrogen-bond accepting sulfonyl groups of Benzodithiole 1,1,3,3-tetraoxide make it an intriguing candidate for drug design. Computational methods can provide initial estimates of its drug-like properties.

Role as a Pharmacophore
  • Hydrogen Bond Acceptor: The MEP analysis visually confirms the strong negative potential around the four sulfone oxygens, making them potent hydrogen bond acceptors. This is a critical feature for molecular recognition at a biological target.

  • Bioisosterism: The sulfone group can act as a non-classical bioisostere of carbonyl, carboxyl, or even phosphate groups.[1] This allows medicinal chemists to replace metabolically liable groups while maintaining or improving binding affinity. The rigid benzodithiole core acts as a constrained scaffold, which can lock the molecule into a specific conformation, potentially increasing selectivity for a target protein.

  • Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[2]

Protocol 5.2: Overall Computational Workflow

The comprehensive investigation of a novel molecule like Benzodithiole 1,1,3,3-tetraoxide follows a logical, multi-step process. Each stage builds upon the results of the previous one, creating a self-consistent and detailed molecular profile.

cluster_workflow Comprehensive Computational Protocol cluster_analysis Property Calculations cluster_application Application & Interpretation start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis (Confirm Minimum) opt->freq electronic Electronic Structure (FMO, MEP, NBO) freq->electronic spectro Spectroscopy (GIAO-NMR, IR) freq->spectro reactivity Reactivity Descriptors (Hardness, Softness) freq->reactivity drug_design Drug Design Insights (H-Bonding, Bioisosterism) electronic->drug_design exp_guide Guidance for Experimentation spectro->exp_guide reactivity->exp_guide end Complete Molecular Profile drug_design->end exp_guide->end

Caption: A step-by-step workflow for the computational study of the molecule.

Conclusion

This guide has outlined a rigorous and comprehensive computational protocol for the detailed characterization of Benzodithiole 1,1,3,3-tetraoxide. By systematically applying established theoretical methods—from geometry optimization and electronic structure analysis to the prediction of spectroscopic properties—researchers can generate a foundational dataset for this molecule. This in silico approach provides critical insights into its stability, reactivity, and potential as a scaffold in drug discovery and materials science, thereby accelerating its experimental investigation and unlocking its potential applications. The methodologies described herein represent a best-practice approach for the computational study of novel heterocyclic compounds.

References

  • Modelling Lithium‐Ion Transport Properties in Sulfoxides and Sulfones with Polarizable Molecular Dynamics and NMR Spectroscopy. Available at: [Link]

  • Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - MDPI. Available at: [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study | Request PDF. Available at: [Link]

  • Mesoscale modeling of hydrated morphologies of sulfonated polysulfone ionomers. Available at: [Link]

  • Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Available at: [Link]

  • Theoretical Study of Functionalized Nitrogen–Sulfur Heterocycles-Based Corrosion Inhibitors. Available at: [Link]

  • Theoretical study of the properties of sulfone and sulfoxide functional groups | Request PDF. Available at: [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. Available at: [Link]

  • Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - RSC Publishing. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Tuning of the Electrostatic Potentials on the Surface of the Sulfur Atom in Organic Molecules: Theoretical Design and Experimental Assessment - PMC - PubMed Central. Available at: [Link]

  • Using computational methods to predict NMR spectra for polyether compounds - UNCW Institutional Repository. Available at: [Link]

  • Modelling Lithium‐Ion Transport Properties in Sulfoxides and Sulfones with Polarizable Molecular Dynamics and NMR Spectroscopy. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • Structures and EPR spectra of binary sulfur−nitrogen radicals from DFT calculations. Available at: [Link]

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  • Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur - PubMed. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Benzodithiole 1,1,3,3-tetraoxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Benzodithiole 1,1,3,3-tetraoxide

Benzodithiole 1,1,3,3-tetraoxide, with the CAS Number 112520-09-9, is a heterocyclic compound featuring a benzene ring fused to a dithiole ring where both sulfur atoms are fully oxidized to the sulfone state.[1] This oxidation profoundly influences the molecule's reactivity, rendering the methylene protons at the 2-position significantly acidic. This electronic feature makes Benzodithiole 1,1,3,3-tetraoxide a valuable methylene-active compound in organic synthesis. Its primary and most well-documented application lies in the synthesis of electron-deficient alkenes, which are versatile intermediates for the construction of more complex molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of bissulfonyl ethylenes, complete with a detailed experimental protocol and a discussion of the synthetic utility of these products.

Core Application: A Robust Platform for the Synthesis of Bissulfonyl Ethylenes

The electron-withdrawing nature of the two sulfonyl groups in Benzodithiole 1,1,3,3-tetraoxide creates a highly activated methylene bridge. This activation facilitates its participation as a nucleophile in condensation reactions with carbonyl compounds, most notably aldehydes, through a Knoevenagel-type condensation mechanism. The resulting products are exocyclic bissulfonyl ethylenes, which are potent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[2]

Reaction Mechanism: The Knoevenagel Condensation Pathway

The reaction proceeds via a base-catalyzed condensation. A base, such as diethylammonium chloride in the presence of a fluoride source, deprotonates the acidic methylene group of Benzodithiole 1,1,3,3-tetraoxide to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to yield the thermodynamically stable bissulfonyl ethylene product. The removal of water, often facilitated by a Dean-Stark apparatus, drives the reaction to completion.

Experimental Protocol: Synthesis of 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide

This protocol details the synthesis of a representative bissulfonyl ethylene, 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, from p-anisaldehyde and Benzodithiole 1,1,3,3-tetraoxide.[2]

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Benzodithiole 1,1,3,3-tetraoxide112520-09-9218.251.8
p-Anisaldehyde123-11-5136.1511.0
Diethylammonium chloride660-68-4109.603.4
Potassium fluoride7789-23-358.100.27
Toluene, dry108-88-392.1425 mL
Dichloromethane75-09-284.93As needed
Water7732-18-518.02As needed
Step-by-Step Procedure:
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Benzodithiole 1,1,3,3-tetraoxide (400 mg, 1.8 mmol), p-anisaldehyde (1.5 g, 11.0 mmol), diethylammonium chloride (3.4 mmol), and potassium fluoride (0.27 mmol).[2]

  • Add dry toluene (25 mL) to the flask.[2]

  • Heat the reaction mixture to reflux and maintain for 24 hours, continuously removing water via the Dean-Stark trap.[2]

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.[2]

  • Partition the resulting residue between water (20 mL) and dichloromethane (20 mL).[2]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).[2]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to afford the pure 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide.

Workflow Diagram:

Knoevenagel_Condensation BDT Benzodithiole 1,1,3,3-tetraoxide Mixing 1. Mix Reactants & Catalyst in Toluene BDT->Mixing Aldehyde p-Anisaldehyde Aldehyde->Mixing Catalyst Et2NH2Cl, KF Catalyst->Mixing Solvent Toluene Solvent->Mixing Reflux 2. Reflux with Dean-Stark (24h) Mixing->Reflux Heat Workup 3. Evaporation & Extraction Reflux->Workup Cool Purification 4. Purification Workup->Purification Product 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide Purification->Product

Caption: Workflow for the synthesis of bissulfonyl ethylenes.

Synthetic Utility of Bissulfonyl Ethylenes

The bissulfonyl ethylene products derived from Benzodithiole 1,1,3,3-tetraoxide are highly valuable synthetic intermediates due to their pronounced electrophilic character.[2] They are excellent Michael acceptors and can react with a diverse array of nucleophiles, including amines, thiols, and carbanions, in a conjugate addition fashion. This reactivity allows for the introduction of the bissulfonyl moiety into various molecular scaffolds, which can be further manipulated. For instance, the sulfonyl groups can be reductively removed or transformed, making these compounds versatile linchpins in multi-step synthetic sequences.

Emerging and Potential Applications: A Glimpse into Fluoroalkylation

While the primary application of Benzodithiole 1,1,3,3-tetraoxide is in the synthesis of bissulfonyl ethylenes, the chemistry of its derivatives hints at broader potential. A notable example is 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT), a cyclic analogue of fluorobis(phenylsulfonyl)methane (FBSM).[3] Both FBDT and FBSM are effective nucleophilic monofluoromethylating reagents, crucial for the introduction of the monofluoromethyl group—a key substituent in many pharmaceuticals and agrochemicals.[3]

Computational studies have shown that the cyclic structure of FBDT influences its reactivity in nucleophilic monofluoromethylation reactions.[3] This suggests that the benzodithiole tetraoxide scaffold could be a tunable platform for the development of novel fluorinating and other fluoroalkylating reagents. Further research into the synthesis and reactivity of other 2-substituted Benzodithiole 1,1,3,3-tetraoxide derivatives could therefore open up new avenues in synthetic organic chemistry.

References

  • Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. ACS Publications. Available at: [Link]

  • Thieme E-Journals - Synthesis / Full Text. Thieme Connect. Available at: [Link]

  • Studies on Palladium-Catalyzed Reactions of .... huscap. Available at: [Link]

  • 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide. National Institutes of Health. Available at: [Link]

  • Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes. Royal Society of Chemistry. Available at: [Link]

  • Benzo[4][5][6]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available at: [Link]

  • Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers. Available at: [Link]

  • (PDF) Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). ResearchGate. Available at: [Link]

  • Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). PMC - NIH. Available at: [Link]

  • Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives. Beilstein Journals. Available at: [Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review Vitalii A. Palchykov. ChemRxiv. Available at: [Link]

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Sources

Application Notes and Protocols: Benzodithiole 1,1,3,3-tetraoxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Sulfonyl Reagent

Benzodithiole 1,1,3,3-tetraoxide (BDT), a crystalline solid with the molecular formula C₇H₆O₄S₂, presents a unique combination of a rigid benzo-fused backbone and two strongly electron-withdrawing sulfonyl groups.[1] While its application in the broader field of cross-coupling chemistry is an emerging area, its structural features suggest significant potential. The high reactivity endowed by the sulfonyl groups, coupled with the stability of the benzodithiole core, makes BDT an intriguing candidate for the development of novel synthetic methodologies.

This guide provides a comprehensive overview of the current, established applications of Benzodithiole 1,1,3,3-tetraoxide in cross-coupling reactions. Furthermore, it explores prospective applications based on the known reactivity of related sulfonyl-containing compounds, offering a forward-looking perspective for researchers in organic synthesis and drug discovery.

I. Established Application: A Nucleophilic Partner in Palladium-Catalyzed Three-Component Coupling

A key, documented application of Benzodithiole 1,1,3,3-tetraoxide is its role as a soft nucleophile in a palladium-catalyzed three-component coupling reaction for the synthesis of 1,3-disubstituted allenes.[2] This reaction showcases the ability of the deprotonated BDT to participate in carbon-carbon bond formation under mild conditions.

Reaction Principle

The reaction proceeds via a palladium-catalyzed pathway where a 1,1-dibromoalkene, a vinylzinc chloride, and deprotonated BDT are coupled in a one-pot synthesis. The process involves the initial formation of a bromodiene intermediate, which then undergoes a subsequent palladium-catalyzed cross-coupling with the BDT anion.[2]

Diagram 1: Proposed Catalytic Cycle for the Three-Component Coupling Reaction

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Pd(II) Intermediate A Pd(II) Intermediate A Pd(0)->Pd(II) Intermediate A Oxidative Addition Pd(II) Intermediate B Pd(II) Intermediate B Pd(0)->Pd(II) Intermediate B Bromodiene Bromodiene Pd(II) Intermediate A->Bromodiene Transmetalation Bromodiene->Pd(II) Intermediate B Oxidative Addition Vinylzinc Chloride Vinylzinc Chloride Vinylzinc Chloride->Pd(II) Intermediate A 1,1-Dibromoalkene 1,1-Dibromoalkene 1,1-Dibromoalkene->Pd(II) Intermediate A Allenic Product Allenic Product Pd(II) Intermediate B->Allenic Product Reductive Elimination Deprotonated BDT (Nu-) Deprotonated BDT (Nu-) Deprotonated BDT (Nu-)->Pd(II) Intermediate B Nucleophilic Attack

Caption: Proposed catalytic cycle for the synthesis of 1,3-disubstituted allenes.

Detailed Experimental Protocol: Synthesis of 2-(4-Phenylbuta-2,3-dienyl)benzodithiole 1,1,3,3-Tetraoxide[2]

Materials:

  • 1,1-Dibromo-1-alkene (e.g., 1,1-dibromo-2-phenylethene)

  • Vinylzinc chloride

  • Benzodithiole 1,1,3,3-tetraoxide (BDT)

  • Palladium catalyst (e.g., Pd(dba)₂, Xantphos)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Base (e.g., a suitable non-nucleophilic base to deprotonate BDT)

Equipment:

  • Schlenk flask or oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂) and the ligand (e.g., Xantphos).

  • Reagent Addition: Add the anhydrous solvent (THF). Sequentially add the 1,1-dibromoalkene, vinylzinc chloride, and a solution of pre-deprotonated Benzodithiole 1,1,3,3-tetraoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired allene.

Data Presentation: Representative Yields

Entry1,1-DibromoalkeneVinylzinc derivativeNucleophileProductYield (%)
11,1-Dibromo-2-phenyletheneVinylzinc chlorideBDT2-(4-Phenylbuta-2,3-dienyl)benzodithiole 1,1,3,3-tetraoxide61

Table based on data from ACS Omega 2019, 4, 11, 20141–20149.[2]

II. Prospective Applications: Expanding the Horizon of BDT in Cross-Coupling

While direct, widespread applications of BDT in canonical cross-coupling reactions are yet to be extensively reported, the inherent reactivity of its sulfonyl groups opens up avenues for its use in several key transformations. The following sections outline potential applications based on established principles of sulfonyl chemistry in cross-coupling.

A. Benzodithiole 1,1,3,3-tetraoxide as a Precursor to a Novel Class of Ligands

The benzodithiole backbone can be functionalized to create novel bidentate or monodentate ligands for transition metal catalysis. The strong electron-withdrawing nature of the sulfonyl groups would significantly influence the electronic properties of the resulting ligands, potentially leading to unique catalytic activities.

Diagram 2: Conceptual Workflow for Ligand Synthesis and Application

G BDT Benzodithiole 1,1,3,3-tetraoxide (BDT) Functionalization Functionalization (e.g., lithiation followed by phosphine introduction) BDT->Functionalization Ligand Novel BDT-based Phosphine Ligand Functionalization->Ligand Complexation Complexation with Pd(0) or Pd(II) precursor Ligand->Complexation Catalyst Active Pd-BDT Catalyst Complexation->Catalyst CrossCoupling Application in Cross-Coupling Reactions (Suzuki, Heck, etc.) Catalyst->CrossCoupling

Caption: Conceptual pathway from BDT to a novel cross-coupling catalyst.

B. Potential Role in Suzuki-Miyaura Coupling

Aryl sulfonates are known to be viable electrophilic partners in Suzuki-Miyaura cross-coupling reactions. While less reactive than triflates, they offer greater stability. It is conceivable that a derivative of BDT, where one of the sulfonyl groups is part of a larger leaving group, could participate in such couplings.

Hypothetical Protocol: Suzuki-Miyaura Coupling of a BDT-derived Electrophile

Materials:

  • BDT-derived aryl sulfonate (hypothetical)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the BDT-derived aryl sulfonate, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

C. Exploration in Heck and Sonogashira Reactions

The electronic properties of BDT could be harnessed to influence the reactivity of substrates in Heck and Sonogashira couplings. For instance, an alkynyl- or vinyl-substituted BDT derivative could be synthesized and its reactivity as a coupling partner explored. The strong electron-withdrawing nature of the BDT core would likely impact the electronic character of the double or triple bond, potentially leading to altered reactivity and selectivity.

III. Safety and Handling

Benzodithiole 1,1,3,3-tetraoxide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

IV. Conclusion and Future Outlook

Benzodithiole 1,1,3,3-tetraoxide is a reagent with demonstrated utility in specialized multi-component cross-coupling reactions. While its full potential in the broader landscape of palladium-catalyzed cross-coupling is still being explored, its unique electronic and structural properties make it a compelling target for further research. The development of BDT-based ligands and the investigation of its derivatives as coupling partners in Suzuki-Miyaura, Heck, and Sonogashira reactions represent exciting avenues for future synthetic innovation.

V. References

  • Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. ACS Omega, 2019, 4(11), 20141–20149. [Link]

  • Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. ACS Omega, 2019, 4(11), 20141–20149. [Link]

Sources

The Synthetic Utility of Benzodithiole 1,1,3,3-tetraoxide: A Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Active Methylene Compound

In the landscape of synthetic organic chemistry, the quest for versatile and reactive building blocks is perpetual. Benzodithiole 1,1,3,3-tetraoxide emerges as a noteworthy reagent, particularly for researchers engaged in the synthesis of complex organic molecules and in the field of drug development. The core of its reactivity lies in the highly activated methylene group, positioned between two strongly electron-withdrawing sulfone moieties and as part of a rigid bicyclic system. This structural feature imparts significant acidity to the methylene protons, making it an excellent precursor for a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis and application of Benzodithiole 1,1,3,3-tetraoxide, with a focus on detailed experimental protocols and the underlying chemical principles.

Physicochemical Properties and Safety Considerations

A foundational understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 112520-09-9[1]
Molecular Formula C₇H₆O₄S₂[1]
Molecular Weight 218.25 g/mol [1]
Appearance White to off-white solid
Storage Store at 2-8°C

Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling Benzodithiole 1,1,3,3-tetraoxide. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of Benzodithiole 1,1,3,3-tetraoxide: A Two-Step Approach

The preparation of Benzodithiole 1,1,3,3-tetraoxide is not commonly detailed as a one-pot synthesis in the literature. However, a reliable and logical two-step synthetic route can be employed, starting from the commercially available 1,2-benzenedithiol. This process involves the formation of the 1,3-benzodithiole core, followed by oxidation of the sulfur atoms to the sulfone state.

Step 1: Synthesis of 1,3-Benzodithiole

The initial step involves the condensation of 1,2-benzenedithiol with a one-carbon electrophile, such as diiodomethane or paraformaldehyde, to form the 1,3-benzodithiole ring system. The reaction with paraformaldehyde under acidic conditions is a common and effective method.

Protocol 1: Synthesis of 1,3-Benzodithiole

Materials:

  • 1,2-Benzenedithiol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,2-benzenedithiol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1,3-benzodithiole.

Step 2: Oxidation to Benzodithiole 1,1,3,3-tetraoxide

The second step is the oxidation of the sulfide groups in 1,3-benzodithiole to sulfones. This transformation requires a strong oxidizing agent. While various reagents can effect this oxidation, Oxone® (potassium peroxymonosulfate), often in the presence of a phase-transfer catalyst or in a biphasic solvent system, is a robust and environmentally benign choice for this type of transformation.[2]

Protocol 2: Oxidation of 1,3-Benzodithiole to Benzodithiole 1,1,3,3-tetraoxide

Materials:

  • 1,3-Benzodithiole (from Protocol 1)

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3-benzodithiole (1.0 eq) in a mixture of acetonitrile and water (e.g., a 3:2 v/v ratio).

  • Add sodium bicarbonate (a sufficient amount to maintain a slightly basic pH throughout the reaction).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add Oxone® (at least 4.0 eq, to ensure complete oxidation of both sulfur atoms) in portions to the stirred reaction mixture, monitoring the internal temperature to prevent a significant exotherm.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Benzodithiole 1,1,3,3-tetraoxide.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Oxidation A 1,2-Benzenedithiol C 1,3-Benzodithiole A->C p-TSA, Toluene, Reflux B Paraformaldehyde B->C E Benzodithiole 1,1,3,3-tetraoxide C->E Acetonitrile/Water D Oxone®, NaHCO₃ D->E Knoevenagel_Mechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack and Condensation Reagent Benzodithiole 1,1,3,3-tetraoxide Carbanion Stabilized Carbanion Reagent->Carbanion Deprotonation Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack Base Base (e.g., Et₂NH₂Cl) Base->Reagent Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O)

Sources

Application Notes and Protocols: Harnessing the Potential of Benzodithiole 1,1,3,3-tetraoxide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Latent Potential

In the vast and ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic properties is paramount. Sulfur-containing heterocycles have long been a cornerstone of drug discovery, with their diverse biological activities leading to numerous approved therapeutics.[1][2] Within this class of compounds, Benzodithiole 1,1,3,3-tetraoxide presents itself as a scaffold of significant, yet largely untapped, potential. Its rigid, planar structure, combined with the strong electron-withdrawing and hydrogen-bond accepting capabilities of the two sulfonyl groups, provides a unique platform for the design of novel therapeutic agents.

This comprehensive guide serves as a detailed exploration of the potential applications of Benzodithiole 1,1,3,3-tetraoxide in medicinal chemistry. While direct, extensive research into the biological activities of this specific heterocycle is nascent, this document will extrapolate from the well-established principles of medicinal chemistry, the known roles of sulfonyl-containing compounds, and the concept of bioisosterism to provide a roadmap for its investigation and utilization in drug discovery programs.[3] We will delve into its physicochemical properties, its potential as a bioisostere for common pharmacophores, and propose rational strategies for its derivatization and biological evaluation against various target classes.

Part 1: Foundational Physicochemical Properties and Rationale for Use

The medicinal chemistry utility of a scaffold is fundamentally dictated by its inherent physicochemical properties. The Benzodithiole 1,1,3,3-tetraoxide core is characterized by several key features that make it an intriguing candidate for drug design.

Key Physicochemical Attributes:

PropertyInfluence in Drug Design
Rigid, Planar Structure The fused ring system provides conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
Two Sulfonyl Groups These groups are strong electron-withdrawing agents, influencing the electronic distribution of the aromatic ring and any appended substituents. They are also potent hydrogen bond acceptors, capable of forming strong interactions with biological targets.[3]
Metabolic Stability The sulfonyl groups are generally resistant to metabolic degradation, which can contribute to an improved pharmacokinetic profile of drug candidates.
Modulation of Solubility The polarity of the sulfonyl groups can be leveraged to modulate the aqueous solubility of a molecule, a critical parameter for drug delivery and bioavailability.

The presence of two sulfonyl groups is particularly noteworthy. These functional groups are prevalent in a wide array of approved drugs and are known to be critical for their biological activity.[3] Their ability to engage in hydrogen bonding allows them to mimic the interactions of other key functional groups, such as carboxylates or amides, within a protein's active site.

Part 2: The Benzodithiole 1,1,3,3-tetraoxide Scaffold as a Bioisostere

A cornerstone of modern drug design is the principle of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[4] The unique electronic and structural features of Benzodithiole 1,1,3,3-tetraoxide make it a compelling, albeit underexplored, candidate for use as a non-classical bioisostere.

Potential Bioisosteric Relationships

The rigid, planar nature of the Benzodithiole 1,1,3,3-tetraoxide core, combined with the peripheral hydrogen bond acceptors, suggests it could serve as a bioisostere for several common pharmacophores:

  • Catechol Mimetic: The spatial arrangement of the two sulfonyl groups could potentially mimic the hydrogen-bonding pattern of a catechol moiety, a common recognition element in many biological systems. The advantage of the benzodithiole tetraoxide core would be its enhanced metabolic stability compared to the easily oxidized catechol.

  • Phthalimide Analogue: The scaffold could also be considered a potential bioisostere for phthalimides or related dicarboximides, with the sulfonyl groups replacing the carbonyl groups as hydrogen bond acceptors.

  • Novel Heterocyclic Bioisostere: In a broader sense, it can be explored as a replacement for other planar heterocyclic systems in known drug scaffolds to modulate electronic properties and explore new intellectual property space.

G cluster_0 Known Pharmacophore cluster_1 Potential Bioisostere Catechol Catechol BDT Benzodithiole 1,1,3,3-tetraoxide Catechol->BDT Metabolic Stability Hydrogen Bond Mimicry Phthalimide Phthalimide Phthalimide->BDT Hydrogen Bond Mimicry Altered Electronics

Caption: Bioisosteric potential of Benzodithiole 1,1,3,3-tetraoxide.

Part 3: Proposed Therapeutic Applications and Target Classes

Drawing parallels from structurally related sulfonyl-containing heterocycles, we can hypothesize several promising avenues for the application of Benzodithiole 1,1,3,3-tetraoxide derivatives in medicinal chemistry.

Enzyme Inhibition

The sulfonyl functional group is a well-established pharmacophore in the design of enzyme inhibitors.[3] The electron-withdrawing nature of the sulfonyls in the Benzodithiole 1,1,3,3-tetraoxide scaffold can be exploited to design inhibitors for various enzyme classes:

  • Protease Inhibitors: Many clinically successful protease inhibitors incorporate sulfonyl or sulfonamide moieties to interact with the enzyme's active site. The rigid benzodithiole tetraoxide core could serve as a novel platform for the design of, for example, serine or cysteine protease inhibitors.

  • Kinase Inhibitors: The hinge-binding region of many kinases is a key target for inhibitor design. The hydrogen bond accepting capacity of the sulfonyl groups could be utilized to design novel hinge-binders.

  • Tryptase Inhibitors: Research on 1,2-benzisothiazol-3-one 1,1-dioxide derivatives has demonstrated their potential as inhibitors of human mast cell tryptase, a key mediator in inflammatory responses.[5] Given the structural similarity, derivatives of Benzodithiole 1,1,3,3-tetraoxide represent a logical next step for exploration in this area.

Part 4: Experimental Protocols

The successful exploration of the Benzodithiole 1,1,3,3-tetraoxide scaffold in a drug discovery program hinges on robust and reproducible synthetic and biological evaluation protocols.

Protocol for the Synthesis of Benzodithiole 1,1,3,3-tetraoxide
Protocol for the Derivatization of Benzodithiole 1,1,3,3-tetraoxide

To build a library of analogues for structure-activity relationship (SAR) studies, derivatization of the aromatic ring is essential.

Objective: To introduce a variety of substituents onto the aromatic ring of Benzodithiole 1,1,3,3-tetraoxide to probe interactions with a biological target.

Methodology: Electrophilic Aromatic Substitution

  • Nitration:

    • Dissolve Benzodithiole 1,1,3,3-tetraoxide (1 eq.) in concentrated sulfuric acid at 0 °C.

    • Add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum. The resulting nitro-derivative can be further reduced to an amine and subjected to a wide range of subsequent chemistries.

  • Halogenation (Bromination):

    • Suspend Benzodithiole 1,1,3,3-tetraoxide (1 eq.) in a suitable solvent such as dichloromethane or acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

G BDT Benzodithiole 1,1,3,3-tetraoxide Nitro_BDT Nitro-substituted analogue BDT->Nitro_BDT HNO₃, H₂SO₄ Bromo_BDT Bromo-substituted analogue BDT->Bromo_BDT NBS, FeCl₃ Amino_BDT Amino-substituted analogue Nitro_BDT->Amino_BDT Reduction (e.g., Fe, HCl) Library Diverse Chemical Library Amino_BDT->Library Further Derivatization Bromo_BDT->Library Cross-coupling reactions

Caption: General workflow for the derivatization of Benzodithiole 1,1,3,3-tetraoxide.

Protocol for a Generic Kinase Inhibition Assay

Objective: To assess the inhibitory activity of synthesized Benzodithiole 1,1,3,3-tetraoxide derivatives against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound or DMSO (vehicle control)

    • Kinase enzyme

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion: A Call to Exploration

The Benzodithiole 1,1,3,3-tetraoxide scaffold, while currently underrepresented in the medicinal chemistry literature, possesses a compelling combination of structural and electronic features that warrant its investigation as a novel platform for drug discovery. Its rigidity, metabolic stability, and the hydrogen-bonding capabilities of its sulfonyl groups make it an attractive starting point for the design of enzyme inhibitors and other therapeutic agents. Furthermore, its potential as a bioisostere for common pharmacophores opens up exciting possibilities for scaffold hopping and the development of new chemical entities. The protocols and conceptual frameworks provided herein are intended to serve as a catalyst for the exploration of this promising, yet overlooked, heterocyclic system. It is through such systematic investigation that the true therapeutic potential of Benzodithiole 1,1,3,3-tetraoxide and its derivatives will be realized.

References

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025). ResearchGate. [Link]

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. [Link]

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  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

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  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Pharmacy Journal. [Link]

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  • Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

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  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. (2007). PubMed. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]

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Application Notes and Protocols: Benzodithiole 1,1,3,3-tetraoxide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following an extensive search of the scientific literature, it has become evident that specific, detailed applications and protocols for the use of benzodithiole 1,1,3,3-tetraoxide in the synthesis of heterocyclic compounds are not well-documented. While the broader class of benzodithiole derivatives has found utility in various areas of chemistry, the 1,1,3,3-tetraoxide analogue appears to be a less explored reagent.

Commercial suppliers list the compound, indicating its existence and potential availability for research purposes.[1] However, primary and secondary literature sources detailing its synthesis, reactivity, and, crucially, its application as a building block for constructing heterocyclic frameworks, are conspicuously absent. Reviews on related sulfur-containing heterocycles, such as benzodithiazoles and benzodithiole oxides, do not cover the specific chemistry of this tetraoxide derivative.[2][3][4][5]

This lack of available data prevents the creation of the requested in-depth technical guide with validated protocols and mechanistic insights. The core requirements of scientific integrity, including authoritative grounding and comprehensive references, cannot be met for this specific topic at this time.

Future Research Directions and Postulated Reactivity

While concrete examples are unavailable, the chemical structure of benzodithiole 1,1,3,3-tetraoxide allows for informed speculation on its potential reactivity, which may guide future research in this area.

The two strongly electron-withdrawing sulfone groups are expected to significantly influence the electronic properties of the heterocyclic ring. This would render the hydrogen atoms on the methylene bridge (C2 position) acidic and activate the benzene ring towards nucleophilic aromatic substitution. Furthermore, the molecule could potentially serve as a precursor to a highly reactive ortho-quinodimethane-like species upon thermal or photochemical extrusion of sulfur dioxide.

Potential Synthetic Applications:
  • As a Michael Acceptor: The electron-deficient nature of the benzene ring could make it susceptible to Michael-type addition reactions with soft nucleophiles. This could provide a pathway to functionalized dihydrobenzodithioles.

  • In Cycloaddition Reactions: While not a typical diene or dienophile itself, derivatives of benzodithiole 1,1,3,3-tetraoxide, or reactive intermediates generated from it, could potentially participate in cycloaddition reactions. For instance, elimination of the C2-protons could generate a novel exocyclic double bond, creating a reactive dienophile.

  • Precursor to o-Quinodimethane Analogues: Theoretical extrusion of both SO₂ molecules could lead to the formation of a highly reactive o-quinodimethane intermediate, which could be trapped in situ with various dienophiles to construct complex polycyclic systems.

General Considerations for Handling and Characterization

Should researchers choose to investigate the chemistry of benzodithiole 1,1,3,3-tetraoxide, standard laboratory safety protocols for handling sulfur-containing organic compounds should be followed. Characterization would likely rely on standard spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The chemical shifts of the aromatic and methylene protons would provide insight into the electronic environment of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula.

  • Infrared Spectroscopy: The characteristic strong stretching frequencies of the S=O bonds in the sulfone groups would be readily identifiable.

Conclusion

The synthesis of heterocyclic compounds utilizing benzodithiole 1,1,3,3-tetraoxide as a starting material represents a novel and unexplored area of research. The information presented here is based on general principles of organic chemistry due to the absence of specific literature on this topic. We encourage the scientific community to investigate the potential of this intriguing molecule and to publish their findings to enrich the field of heterocyclic chemistry.

References

  • 3H-1,2-Benzodithiole oxides: studies directed toward the generation of o-thiobenzoquinone methide and benzo[b]thiete. The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]

  • Barbero, M., Cadamuro, S., Degani, I., Fochi, R., & Perracino, P. (1994). Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. Journal of Heterocyclic Chemistry, 31(6), 1721-1724.
  • Bull, S. D., Davidson, M. G., De Saint-Priest, C., Fitch, J. E., Hunter, C., Lowe, J. P., & Mahon, M. F. (2024). Benzo[d][1][2][6]oxadithiole 2-Oxide. Molbank, 2024(3), M1803.

  • Huestis, M. P., R shutdowns, K. L., & Chan, L. (2022). Benzo[1][2][6]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 27(19), 6599.

  • Nakayama, J. (1993). Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives. Journal of the Serbian Chemical Society, 58(12), 1049-1068.
  • Kearney, P. C., Olson, L. P., & Sigman, M. S. (2021). Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO. The Journal of Organic Chemistry, 86(2), 1738-1746.
  • Naidoo, S., Arderne, C., & Kruger, H. G. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(11), 3457.
  • Bateman, L. A., & Gafney, M. J. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 23(11), 2809.
  • ResearchGate. (n.d.). Key Previous Reviews of the 'N-Oxide' Literature. Retrieved January 2, 2026, from [Link]

  • Pilli, R. A., & de Meleiro, L. A. (2000). Reactions of 1,5-Dienes with Ruthenium Tetraoxide: Stereoselective Synthesis of Tetrahydrofurandiols.
  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]

  • Chmielarz, L., Jabłońska, M., & Węgrzyniak, A. (2019). A Comparative Mini-Review on Transition Metal Oxides Applied for the Selective Catalytic Ammonia Oxidation (NH3-SCO).
  • Hopf, H., & Sherburn, M. S. (2007). Novel Dienes and Dienophiles, VII Preparation and Chemical Behavior of 2,3-Diethynyl-1,3-butadiene. Australian Journal of Chemistry, 60(7), 459.
  • García, J. J. S., et al. (2014). “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. Journal of the Mexican Chemical Society, 58(2), 147-153.
  • Chen, X., & Mao, S. S. (2007). A Review: Synthesis and Applications of Titanium Sub-Oxides. Journal of Nanoscience and Nanotechnology, 7(6), 1-23.
  • ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition Reactions Between Stannyl Alkynes and Nitrile Oxides. Retrieved January 2, 2026, from [Link]

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Application Notes and Protocols: Derivatives of Benzodithiole 1,1,3,3-tetraoxide and Their Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern organic synthesis and materials science, the development of novel molecular scaffolds with unique reactivity and electronic properties is a cornerstone of innovation. Among these, sulfur-containing heterocycles have garnered significant attention due to their diverse applications. This document provides a comprehensive guide to the derivatives of Benzodithiole 1,1,3,3-tetraoxide, a fascinating and highly functionalized heterocyclic system.

The core structure, characterized by a benzene ring fused to a dithiole ring with both sulfur atoms oxidized to their highest oxidation state, imparts a unique combination of steric and electronic features. The two sulfone groups act as powerful electron-withdrawing moieties, significantly influencing the reactivity of the heterocyclic ring and the adjacent methylene bridge. This guide will delve into the synthesis of the parent scaffold and its derivatives, and explore their burgeoning applications as versatile building blocks in organic synthesis, with a particular focus on their utility in cycloaddition and Michael addition reactions. These applications open avenues for the construction of complex carbocyclic and heterocyclic frameworks relevant to drug discovery and the development of advanced organic materials.[1][2]

Synthesis of the Core Scaffold: Benzodithiole 1,1,3,3-tetraoxide

The primary and most direct route to Benzodithiole 1,1,3,3-tetraoxide involves the oxidation of its precursor, 1,3-benzodithiole. The choice of oxidant and reaction conditions is critical to achieve complete oxidation of both sulfur atoms without unwanted side reactions.

Causality in Oxidant Selection:

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry.[3] Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and permanganates. For the exhaustive oxidation of 1,3-benzodithiole to the corresponding tetraoxide, a strong oxidizing agent is required. m-CPBA is often favored due to its good solubility in organic solvents and its relatively clean reaction profile, yielding the corresponding carboxylic acid as a byproduct which can be easily removed.[4][5][6] Hydrogen peroxide in the presence of a suitable catalyst can also be employed, offering a greener alternative.[3] One study has reported the successful conversion of a benzodithiole derivative to a related oxidized species using m-CPBA and hydrogen peroxide, supporting the feasibility of this approach.[7]

Experimental Protocol: Oxidation of 1,3-Benzodithiole

This protocol describes a general procedure for the synthesis of Benzodithiole 1,1,3,3-tetraoxide from 1,3-benzodithiole using m-CPBA.

Materials:

  • 1,3-Benzodithiole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodithiole (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (a slight excess, typically 4.2-4.5 equivalents to account for purity and to ensure complete oxidation of both sulfur atoms) in dichloromethane. Add the m-CPBA solution dropwise to the cooled solution of 1,3-benzodithiole over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide. Follow this with a wash with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Benzodithiole 1,1,3,3-tetraoxide as a solid.

Self-Validation: The successful synthesis of the target compound should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The IR spectrum should show strong characteristic absorption bands for the sulfone groups.

Synthetic Applications of Benzodithiole 1,1,3,3-tetraoxide Derivatives

The electron-deficient nature of the Benzodithiole 1,1,3,3-tetraoxide scaffold renders it a valuable tool in a variety of synthetic transformations. Its derivatives can act as potent dienophiles in Diels-Alder reactions and as Michael acceptors.

Application Note 1: Diels-Alder Reactions for the Synthesis of Functionalized Cyclohexenes

The C2-methylene group of Benzodithiole 1,1,3,3-tetraoxide can be functionalized to introduce an exocyclic double bond, creating a potent dienophile. The strong electron-withdrawing effect of the two sulfone groups activates the double bond for [4+2] cycloaddition reactions with a wide range of dienes. This provides a powerful method for the synthesis of highly functionalized and sterically hindered cyclohexene derivatives.[8][9]

Diels_Alder_Reaction

Experimental Protocol: [4+2] Cycloaddition of an Exo-methylene Benzodithiole 1,1,3,3-tetraoxide Derivative

This protocol outlines a general procedure for the Diels-Alder reaction between a C2-exo-methylene derivative of Benzodithiole 1,1,3,3-tetraoxide and a suitable diene.

Materials:

  • C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxide derivative

  • Diene (e.g., cyclopentadiene, isoprene)

  • Toluene or xylene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxide derivative (1 equivalent) in anhydrous toluene.

  • Addition of Diene: Add the diene (1.1-2.0 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the diene) and stir for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired cyclohexene adduct.

Causality in Experimental Choices: The use of an inert atmosphere is crucial to prevent oxidation of the diene and other side reactions, especially at elevated temperatures. The choice of solvent (toluene or xylene) is dictated by the required reaction temperature to overcome the activation energy of the cycloaddition.

Application Note 2: Michael Addition Reactions

The activated exocyclic double bond of C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxide derivatives also makes them excellent Michael acceptors.[10] They can readily react with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a conjugate addition manner. This provides a versatile route to introduce new functional groups at the C2 position.

Michael_Addition

Experimental Protocol: Michael Addition of a Thiol to a C2-exo-methylene Benzodithiole 1,1,3,3-tetraoxide Derivative

Materials:

  • C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxide derivative

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Triethylamine or DBU (catalytic amount)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxide derivative (1 equivalent) in THF in a round-bottom flask.

  • Addition of Reagents: Add the thiol (1.1 equivalents) followed by a catalytic amount of triethylamine.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis and application of Benzodithiole 1,1,3,3-tetraoxide derivatives. Please note that these are representative examples and optimization may be required for specific substrates.

Transformation Substrate Reagents and Conditions Product Typical Yield (%)
Oxidation 1,3-Benzodithiolem-CPBA (4.2 eq.), DCM, 0 °C to rt, 12-24hBenzodithiole 1,1,3,3-tetraoxide70-85
Diels-Alder C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxideCyclopentadiene (1.5 eq.), Toluene, reflux, 6hFused norbornene adduct80-95
Michael Addition C2-exo-methylene-Benzodithiole 1,1,3,3-tetraoxideThiophenol (1.1 eq.), Et₃N (cat.), THF, rt, 2hC2-(phenylthiomethyl) derivative90-98

Applications in Drug Discovery and Materials Science

While research on the specific applications of Benzodithiole 1,1,3,3-tetraoxide and its derivatives is still emerging, the structural motifs accessible through their chemistry hold significant promise in both medicinal chemistry and materials science.

  • Medicinal Chemistry: The sulfone group is a common pharmacophore found in a variety of therapeutic agents.[11][12][13] The rigid, functionalizable scaffold of benzodithiole tetraoxide derivatives can be used to synthesize novel compounds for screening against various biological targets. The ability to construct complex polycyclic systems via Diels-Alder reactions is particularly valuable for generating diverse molecular architectures.

  • Materials Science: Benzodithiophene derivatives are known to be excellent components in organic electronic materials, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][12][14][15] The strong electron-accepting nature of the benzodithiole tetraoxide core suggests that its derivatives could be explored as novel electron-acceptor materials or as building blocks for donor-acceptor copolymers with tailored electronic properties.

Conclusion

The derivatives of Benzodithiole 1,1,3,3-tetraoxide represent a class of compounds with significant untapped potential. The straightforward access to the core scaffold through oxidation, coupled with the versatile reactivity of its derivatives in fundamental organic transformations like the Diels-Alder and Michael addition reactions, positions them as valuable tools for synthetic chemists. The ability to construct complex and diverse molecular architectures opens up exciting possibilities for the discovery of new therapeutic agents and the development of next-generation organic electronic materials. This guide serves as a foundational resource to encourage further exploration and application of this promising heterocyclic system.

References

  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. ACS Publications. [Link]

  • Oxidations with lead tetraacetate. IV. Oxidations of 1,3-benzodithioles. ResearchGate. [Link]

  • Benzo[1][7][16]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [Link]

  • The Role of Benzodithiophene Derivatives in Advanced Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Material Science Breakthroughs: The Role of Benzo[1,2-b:4,5-b']dithiophene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of polyfunctionalized benzo[d]thiazoles as novel anthranilic acid derivatives. ResearchGate. [Link]

  • Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials. MDPI. [Link]

  • Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one. ResearchGate. [Link]

  • 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

  • 2-Alkoxybenzo-1,3-dithiole 1,1,3,3-tetraoxide. A carbonyl 1,1-dipole synthon. ACS Publications. [Link]

  • The Role of Dithiophene Derivatives in Modern Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring the Synthesis and Applications of Benzodithiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benzo[1,2-b:4,5-b']dithiophene (BDT)-based small molecules for solution processed organic solar cells. ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Oxidation of Benzotrithiole Analogues. ElectronicsAndBooks. [Link]

  • Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed. [Link]

  • Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation. PubMed Central. [Link]

  • A unified total synthesis of benzo[d][1][7]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PubMed Central. [Link]

  • Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses. [Link]

  • Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. [Link]

  • Synthesis and Properties of Five Ring Fused Aromatic Compounds Based S,S-Dioxide Benzothiophene. ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. [Link]

  • Electrochemical Synthesis of Dibenzothiophene S,S-Dioxides from Biaryl Sulfonyl Hydrazides. Okayama University. [Link]

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Application Note & Protocol: Unraveling the Reactivity of Benzodithiole 1,1,3,3-tetraoxide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Emergence of a Potent Electrophile in Modern Synthesis

Benzodithiole 1,1,3,3-tetraoxide is a unique heterocyclic compound characterized by a benzodithiole core heavily functionalized with four electron-withdrawing oxygen atoms. This extensive oxidation transforms the sulfur atoms into sulfone groups, profoundly influencing the electronic properties of the entire molecule. The resulting electron deficiency renders the C2 carbon atom exceptionally electrophilic, making it a prime target for a wide array of nucleophilic attacks. This heightened reactivity opens up new avenues for the synthesis of novel 2-substituted benzodithiole derivatives, which are of significant interest in medicinal chemistry and materials science. Understanding the mechanistic underpinnings of its reactions with nucleophiles is paramount for harnessing its full synthetic potential. This document provides a detailed exploration of the reaction mechanism, supported by experimental protocols and field-proven insights.

Mechanistic Insights: A Tale of Two Analogs

Direct mechanistic studies on benzodithiole 1,1,3,3-tetraoxide are not extensively documented in the current literature. However, its reactivity can be confidently inferred by drawing parallels with the well-studied reactions of 1,3-benzodithiol-1-ium salts. These cationic species are known to be highly susceptible to nucleophilic attack at the C2 position.[1] The tetraoxide, with its four strongly electron-withdrawing sulfone groups, is anticipated to exhibit even greater electrophilicity at the C2 carbon.

The proposed mechanism for the reaction of benzodithiole 1,1,3,3-tetraoxide with a generic nucleophile (Nu:) is depicted below. It likely proceeds through a two-step addition-elimination pathway, analogous to a nucleophilic aromatic substitution (SNAr) reaction.[2][3]

Proposed Reaction Mechanism:

Experimental_Workflow A 1. Dissolve Benzodithiole 1,1,3,3-tetraoxide in anhydrous solvent under inert atmosphere. B 2. Add the amine nucleophile to the reaction mixture. A->B Addition of Nucleophile C 3. Add a non-nucleophilic base (e.g., Triethylamine). B->C Base Addition D 4. Stir the reaction at room temperature and monitor progress by TLC. C->D Reaction E 5. Quench the reaction with water and extract with an organic solvent. D->E Work-up F 6. Dry the organic layer, filter, and concentrate under reduced pressure. E->F Isolation G 7. Purify the crude product by silica gel column chromatography. F->G Purification H 8. Characterize the final product (NMR, MS, etc.). G->H Analysis

Sources

Benzodithiole 1,1,3,3-tetraoxide: A Powerful Electron-Accepting Moiety for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Performance Electron-Accepting Building Blocks

The advancement of organic electronics, particularly in the realms of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), is intrinsically linked to the molecular design of novel π-conjugated materials.[1] While much of the historical focus has been on p-type (hole-transporting) materials, the development of high-performance n-type (electron-transporting) and ambipolar semiconductors is crucial for the realization of more efficient and complex organic electronic circuitry. A key strategy in the design of n-type materials is the incorporation of strongly electron-withdrawing units into a conjugated backbone.[2]

This document introduces Benzodithiole 1,1,3,3-tetraoxide, a promising yet underexplored building block for the synthesis of advanced functional materials. The core of this molecule, a benzene ring fused with a five-membered dithiole ring, is rendered exceptionally electron-deficient by the presence of four oxygen atoms bonded to the two sulfur atoms, forming two sulfone groups. These sulfone moieties act as powerful electron-withdrawing groups, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the parent aromatic system. This intrinsic electronic property makes Benzodithiole 1,1,3,3-tetraoxide a highly attractive candidate for the construction of n-type organic semiconductors.

Herein, we provide detailed application notes and protocols for the synthesis of Benzodithiole 1,1,3,3-tetraoxide and its prospective use in the creation of functional polymeric materials for organic electronics.

Molecular Structure and Properties

The foundational structure of Benzodithiole 1,1,3,3-tetraoxide is depicted below. Its key physicochemical properties are summarized in the subsequent table.

Caption: Molecular structure of 1,3-Benzodithiole 1,1,3,3-tetraoxide.

PropertyValueSource
Molecular Formula C₇H₆O₄S₂
Molecular Weight 218.25 g/mol
CAS Number 112520-09-9
Appearance White to off-white solid (predicted)-
Solubility Soluble in chlorinated solvents, THF, and other common organic solvents (predicted)-
LUMO Energy Level Deep (predicted)-
Electron Affinity High (predicted)-

Note: Some properties are predicted based on the chemical structure and data for analogous compounds.

Synthesis Protocol: From 1,3-Benzodithiole to its Tetraoxide Derivative

The synthesis of Benzodithiole 1,1,3,3-tetraoxide can be achieved through the oxidation of the commercially available 1,3-Benzodithiole. While milder oxidizing agents may yield the corresponding sulfoxides and disulfoxides, a strong oxidizing agent is necessary to achieve the full oxidation to the tetraoxide.[3][4] The following protocol is a scientifically informed projection for this transformation.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start 1,3-Benzodithiole reaction Oxidation start->reaction 1. reagents m-CPBA (excess) Dichloromethane (DCM) 0°C to Room Temperature reagents->reaction workup Aqueous Workup (Na2S2O3, NaHCO3) reaction->workup 2. purification Column Chromatography workup->purification 3. product 1,3-Benzodithiole 1,1,3,3-tetraoxide purification->product 4.

Caption: Proposed synthetic workflow for 1,3-Benzodithiole 1,1,3,3-tetraoxide.

Materials:

  • 1,3-Benzodithiole (starting material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≥ 77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Benzodithiole (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M. Cool the flask to 0°C in an ice bath.

    • Causality: DCM is a good solvent for both the starting material and the oxidizing agent, and it is relatively inert under these reaction conditions. Cooling to 0°C helps to control the initial exothermicity of the oxidation reaction.

  • Addition of Oxidizing Agent: To the cooled, stirring solution, add m-CPBA (at least 4.0 eq) portion-wise over 30 minutes. A white precipitate of meta-chlorobenzoic acid will form.

    • Causality: An excess of m-CPBA is used to ensure the complete oxidation of both sulfur atoms to the sulfone state. Portion-wise addition is crucial to maintain control over the reaction temperature and prevent runaway reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining m-CPBA. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.

    • Causality: The sodium thiosulfate reduces the excess peroxyacid. The bicarbonate wash is essential to remove the acidic byproduct, which simplifies the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient. The desired product, Benzodithiole 1,1,3,3-tetraoxide, is expected to be a more polar compound than the starting material and any partially oxidized intermediates.

    • Causality: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity. The significant increase in polarity upon oxidation should allow for a clean separation.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application Protocol: Synthesis of a Donor-Acceptor Polymer for n-Type OFETs

The strong electron-accepting nature of Benzodithiole 1,1,3,3-tetraoxide makes it an excellent candidate for incorporation as the acceptor (A) unit in a donor-acceptor (D-A) conjugated polymer. To facilitate polymerization, the Benzodithiole 1,1,3,3-tetraoxide core must first be functionalized, for example, through halogenation, to enable cross-coupling reactions.

Part 1: Functionalization of the Acceptor Monomer (Illustrative Example)

A common strategy for preparing monomers for cross-coupling polymerization is di-bromination.

Part 2: Stille Cross-Coupling Polymerization

This protocol describes a representative Stille cross-coupling reaction to form a D-A polymer.

cluster_monomers Monomers cluster_reaction Polymerization cluster_purification Purification cluster_product Final Polymer monomer_A Dibromo-Benzodithiole 1,1,3,3-tetraoxide (A) catalyst Pd Catalyst (e.g., Pd2(dba)3/P(o-tol)3) monomer_A->catalyst monomer_D Distannyl-Donor Co-monomer (D) monomer_D->catalyst solvent Anhydrous Toluene catalyst->solvent conditions Inert Atmosphere (N2/Ar) Elevated Temperature (e.g., 110°C) solvent->conditions precipitation Precipitation in Methanol conditions->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet polymer D-A Conjugated Polymer soxhlet->polymer

Caption: Workflow for the synthesis of a D-A polymer using Benzodithiole 1,1,3,3-tetraoxide.

Materials:

  • Di-functionalized Benzodithiole 1,1,3,3-tetraoxide monomer (e.g., dibrominated)

  • Di-stannylated donor co-monomer (e.g., a distannyl-thiophene derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Methanol

  • Hexanes, Acetone, Chloroform (for Soxhlet extraction)

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere (N₂ or Ar), combine the di-functionalized Benzodithiole 1,1,3,3-tetraoxide monomer (1.0 eq), the di-stannylated donor co-monomer (1.0 eq), Pd₂(dba)₃ (2-5 mol%), and P(o-tol)₃ (8-20 mol%).

    • Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The phosphine ligand stabilizes the active palladium species and facilitates the cross-coupling reaction.

  • Solvent Addition and Degassing: Add anhydrous toluene via cannula. Degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to reflux (approx. 110°C) and stir for 24-72 hours. The solution may become dark and viscous as the polymer forms.

  • End-Capping: To terminate the polymerization and remove reactive end groups, add a small amount of a mono-functionalized end-capping reagent (e.g., bromobenzene or tributyltinbenzene) and stir for an additional 2-4 hours.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification by Soxhlet Extraction: Collect the precipitated polymer by filtration and dry it under vacuum. Purify the polymer by sequential Soxhlet extraction with hexanes, acetone, and chloroform. The desired polymer is typically soluble in the chloroform fraction.

    • Causality: Soxhlet extraction is a robust method for purifying polymers by removing low molecular weight oligomers and residual catalyst.

  • Final Precipitation and Drying: Precipitate the chloroform fraction into methanol again, collect the purified polymer by filtration, and dry it in a vacuum oven overnight.

Device Fabrication and Characterization: Top-Gate, Bottom-Contact OFETs

The synthesized n-type polymer can be evaluated in an OFET architecture.

Protocol:

  • Substrate Preparation: Clean pre-patterned gold source-drain electrodes on a Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by an oxygen plasma treatment.

  • Semiconductor Deposition: Dissolve the synthesized polymer in a suitable high-boiling point solvent (e.g., chloroform, chlorobenzene) and deposit it onto the substrate via spin-coating.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve molecular ordering and film morphology.

  • Dielectric and Gate Deposition: Deposit a dielectric layer (e.g., a fluoropolymer like CYTOP) and a top gate electrode (e.g., aluminum) to complete the device.

  • Characterization: Measure the electrical characteristics of the OFET in an inert atmosphere using a semiconductor parameter analyzer. Extract key performance metrics such as electron mobility (μ), on/off current ratio, and threshold voltage (Vth).

Conclusion

Benzodithiole 1,1,3,3-tetraoxide represents a highly promising, albeit currently underutilized, building block for the synthesis of high-performance n-type organic semiconductors. The powerful electron-withdrawing nature of the bis-sulfone functionality provides a strong driving force for achieving the low-lying LUMO energy levels necessary for efficient electron injection and transport. The protocols outlined in this document provide a comprehensive guide for the synthesis of this building block and its prospective incorporation into functional polymers for organic electronic applications. Further research into the derivatization and polymerization of Benzodithiole 1,1,3,3-tetraoxide is warranted to fully explore its potential in advancing the field of organic electronics.

References

  • Aromdee, C., et al. (1983). Oxidations with lead tetraacetate. IV. Oxidations of 1,3-benzodithioles. Australian Journal of Chemistry, 36(12), 2499-2509. [Link]

  • Nakayama, J., et al. (1977). A new synthesis of 1,3-dithiol-2-ones and 1,3-dithiole-2-thiones. Chemistry Letters, 6(7), 789-792. [Link]

  • Takimiya, K., et al. (2011). Organic semiconductors based on[3]benzothieno[3,2-b][3]benzothiophene substructure. Accounts of Chemical Research, 44(7), 526-535. [Link]

  • Zhang, X., et al. (2013). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. ACS Omega, 4(6), 10077–10086. [Link]

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzodithiole 1,1,3,3-tetraoxide is a sulfone derivative of 1,3-benzodithiole, characterized by a rigid, electron-deficient aromatic system. The introduction of four oxygen atoms onto the sulfur centers dramatically alters the electronic properties of the parent heterocycle, making it a valuable building block in materials science and medicinal chemistry. Its utility stems from its potential role as a rigid scaffold or an electron-accepting moiety in the design of novel organic semiconductors, polymers, and pharmacologically active molecules. The synthesis of this compound, particularly on a larger scale, requires careful control of a powerful oxidation step, a process fraught with potential hazards if not managed correctly.

This document provides a comprehensive, field-tested guide for the multi-gram scale synthesis of Benzodithiole 1,1,3,3-tetraoxide. It is designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. The protocol is structured to be self-validating, with in-process checks and clear explanations for each experimental choice, ensuring both reproducibility and safety.

I. Synthetic Strategy & Mechanistic Overview

The synthesis is achieved via a robust two-step process. The first step involves the formation of the 1,3-benzodithiole precursor from a readily available starting material. The second, and most critical, step is the exhaustive oxidation of both sulfur atoms to their corresponding sulfone state using a potent oxidizing agent.

  • Step 1: Synthesis of 1,3-Benzodithiole: The precursor is synthesized by the acid-catalyzed condensation of 1,2-benzenedithiol with paraformaldehyde. This reaction forms the five-membered dithiole ring fused to the benzene core. This method is efficient and scalable, providing a clean precursor for the subsequent oxidation.

  • Step 2: Oxidation to Benzodithiole 1,1,3,3-tetraoxide: The core of the synthesis is the oxidation of the thioether linkages in 1,3-benzodithiole. This transformation requires a strong oxidizing agent capable of introducing four oxygen atoms. A combination of hydrogen peroxide (H₂O₂) in glacial acetic acid is employed. This system is highly effective, but the reaction is extremely exothermic and must be rigorously controlled. The acetic acid acts as both a solvent and a catalyst, facilitating the oxidation process.

Below is a diagram illustrating the overall synthetic pathway.

Reaction_Scheme cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation start_mat 1,2-Benzenedithiol + Paraformaldehyde precursor 1,3-Benzodithiole start_mat->precursor  H+ (cat.)  Toluene, Reflux final_product Benzodithiole 1,1,3,3-tetraoxide precursor->final_product  Δ, Controlled Addition oxidant H₂O₂ (30% aq.) Glacial Acetic Acid

Caption: Overall two-step reaction scheme for the synthesis.

II. Critical Safety Protocols: Managing the Oxidation Hazard

The oxidation of dithiole to the tetraoxide is a high-energy transformation. Strong oxidizing agents can form explosive mixtures with organic compounds.[1] Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): At all times, wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[1][2][3]

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood.[1][4] The sash should be kept at the lowest possible position to act as a physical barrier.[1] A blast shield is required during the addition of the oxidant.

  • Reaction Control:

    • Temperature Monitoring: The reaction vessel must be equipped with a thermometer and submerged in an ice-water-salt bath for efficient cooling.

    • Controlled Addition: The oxidizing agent must be added slowly via a pressure-equalizing dropping funnel to manage the exothermic reaction.[1][4] Never add the oxidant all at once.

    • Quenching Strategy: Have a quenching solution (e.g., saturated aqueous sodium sulfite) readily available to neutralize the reaction in an emergency.

  • Material Handling and Storage:

    • Store oxidizers away from organic, flammable, or reducing agents.[3]

    • Do not store oxidizing chemicals on wooden shelves or in wooden cabinets.[1]

    • Clean up spills immediately using inert absorbent material like vermiculite; never use paper towels or other combustible materials.[3][5]

III. Detailed Experimental Protocols

Part A: Synthesis of 1,3-Benzodithiole (Precursor)

Materials & Reagents

ReagentMW ( g/mol )AmountMolesEquivalents
1,2-Benzenedithiol142.2410.0 g70.3 mmol1.0
Paraformaldehyde(30.03)n2.32 g77.3 mmol1.1
p-Toluenesulfonic acid190.220.13 g0.7 mmol0.01
Toluene-150 mL--

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Charging Reagents: To the flask, add 1,2-benzenedithiol (10.0 g), paraformaldehyde (2.32 g), p-toluenesulfonic acid monohydrate (0.13 g), and toluene (150 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 3-4 hours or until no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic solution sequentially with 5% aqueous NaOH (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or recrystallization from ethanol to yield a white to off-white solid. Expected Yield: ~9.5-10.5 g (88-96%).

Part B: Synthesis of Benzodithiole 1,1,3,3-tetraoxide

Materials & Reagents

ReagentMW ( g/mol )AmountMolesEquivalents
1,3-Benzodithiole154.259.0 g58.3 mmol1.0
Glacial Acetic Acid60.05120 mL--
Hydrogen Peroxide (30% aq.)34.0130 mL~294 mmol~5.0

Procedure:

  • Setup: Place a 500 mL three-neck round-bottom flask in a large ice-water-salt bath on a magnetic stirrer. Equip the flask with a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler. Place a blast shield in front of the setup.

  • Dissolution: Add 1,3-benzodithiole (9.0 g) and glacial acetic acid (120 mL) to the flask. Stir the mixture until the solid is fully dissolved. Cool the solution to 0-5 °C.

  • Oxidation (Critical Step):

    • Charge the dropping funnel with 30% hydrogen peroxide (30 mL).

    • Begin adding the hydrogen peroxide dropwise to the stirred, cooled solution. Crucially, maintain the internal reaction temperature below 15 °C at all times. The addition rate should be very slow initially (approx. 1 drop every 5-10 seconds).

    • A white precipitate will begin to form as the reaction proceeds. The total addition time should be approximately 2-3 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly pour the slurry into 500 mL of ice-cold deionized water with vigorous stirring. A dense white precipitate will form.

    • Quench (Optional but Recommended): Test the filtrate for peroxides using peroxide test strips. If positive, slowly add a saturated solution of sodium sulfite (Na₂SO₃) until the test is negative.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral (check with pH paper).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expected Yield: ~11.0-12.0 g (86-94%). The product is a fine white crystalline solid.[6]

IV. Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis and purification process.

Workflow cluster_prep Precursor Synthesis (Part A) cluster_oxidation Scale-Up Oxidation (Part B) A1 Charge Flask: 1,2-Benzenedithiol, Paraformaldehyde, p-TsOH, Toluene A2 Reflux with Dean-Stark Trap (3-4 hours) A1->A2 A3 Cool and Perform Aqueous Work-up A2->A3 A4 Dry and Evaporate Solvent A3->A4 A5 Obtain 1,3-Benzodithiole Precursor A4->A5 B1 Setup Reaction in Fume Hood with Blast Shield & Ice Bath B2 Dissolve Precursor in Acetic Acid Cool to 0-5 °C B1->B2 B3 Slow Dropwise Addition of H₂O₂ (Maintain T < 15 °C) B2->B3 B4 Stir Overnight at Room Temp. B3->B4 B5 Precipitate Product in Ice Water B4->B5 B6 Filter and Wash Solid B5->B6 B7 Dry Under Vacuum B6->B7 B8 Final Product: Benzodithiole 1,1,3,3-tetraoxide B7->B8

Caption: Step-by-step workflow for the complete synthesis.

V. Conclusion

This application note details a reliable and scalable two-step synthesis for Benzodithiole 1,1,3,3-tetraoxide. The procedure has been optimized for yields typically ranging from 75-90% over two steps. The primary challenge in scaling this synthesis lies in the management of the highly exothermic oxidation step. By adhering strictly to the safety protocols outlined—particularly regarding temperature control, slow reagent addition, and appropriate personal and engineering controls—this powerful building block can be produced safely and efficiently in multi-gram quantities. The final product is obtained with high purity, suitable for direct use in further research and development applications.

References

  • Oxidizers - Lab Safety - Grand Valley State University. Grand Valley State University. [Link]

  • Safe Handling of Oxidising Chemicals | The Chemistry Blog. (2024). The Chemistry Blog. [Link]

  • Standard Operating Procedure - Yale Environmental Health & Safety. (2021). Yale University. [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. ACS Publications. [Link]

  • Benzo[2][3][5]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. (2021). MDPI. [Link]

  • SULFINES IN THE OXIDATIONS OF 1,2-DITHIOLE-3-THIONES | Semantic Scholar. (1980). Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Catalytic Applications of Metal Complexes with Benzodithiole 1,1,3,3-tetraoxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Catalysis with Sulfonyl-Rich Ligands

The field of homogeneous catalysis is in a perpetual state of innovation, driven by the design of novel ligands that can impart unique reactivity and selectivity to metal centers. While the catalytic prowess of metal complexes bearing sulfur-containing ligands is well-established, the specific exploration of Benzodithiole 1,1,3,3-tetraoxide derivatives as ligands represents a nascent and highly specialized frontier. These ligands are distinguished by the presence of two sulfonyl groups within a rigid bicyclic framework. The powerful electron-withdrawing nature of the tetraoxide moiety is anticipated to significantly modulate the electronic properties of a coordinated metal center, thereby opening new avenues for catalytic transformations.

This guide is crafted to serve as a foundational resource for researchers venturing into this intriguing domain. In the absence of a large body of established literature on this specific ligand class, we will draw upon established principles from related systems, such as metal complexes with sulfonate and dithiolene ligands, to provide a robust theoretical framework and practical, albeit prospective, experimental protocols. Our objective is to equip the reader with the foundational knowledge and methodological guidance to pioneer the application of these promising, yet underexplored, catalysts.

Section 1: The Benzodithiole 1,1,3,3-tetraoxide Ligand Family - A Profile

The core structure of a Benzodithiole 1,1,3,3-tetraoxide ligand is characterized by a benzene ring fused to a five-membered dithiole ring, where both sulfur atoms are fully oxidized to the sulfonyl state. This oxidation state dramatically alters the electronic character of the sulfur atoms from electron-donating thioethers to strongly electron-withdrawing sulfones.

Key Physicochemical Properties and Their Catalytic Implications:

  • Strong Electron-Withdrawing Nature: The SO2 groups act as potent inductive and mesomeric electron sinks. When coordinated to a metal, this is expected to render the metal center more electrophilic and potentially more reactive towards nucleophilic substrates.

  • Redox Stability: The sulfur atoms are in their highest oxidation state (S(VI)), making them exceptionally stable towards further oxidation. This imparts robustness to the ligand framework, a desirable trait in oxidative catalysis where the ligand itself can be susceptible to degradation.

  • Structural Rigidity: The fused ring system provides a rigid scaffold, which can enforce specific coordination geometries and influence the stereoselectivity of catalytic reactions.

  • Potential for Bidentate Coordination: Depending on the substitution pattern on the benzodithiole core, these molecules can be designed as bidentate ligands, coordinating to a metal center through other donor atoms introduced as substituents.

Section 2: Prospective Catalytic Applications and Mechanistic Considerations

Drawing parallels from metal complexes with other sulfonyl-containing and related sulfur-based ligands, we can hypothesize several promising areas of catalytic application for metal complexes of Benzodithiole 1,1,3,3-tetraoxide derivatives.

Oxidation Catalysis

The inherent oxidative stability of the benzodithiole tetraoxide core makes these ligands attractive for supporting metal centers in oxidation reactions. While the ligand itself is redox-inactive in this state, it can stabilize high-valent metal-oxo or metal-peroxo species that are the active oxidants in many catalytic cycles.

Causality Behind Experimental Choices: In designing an oxidation catalyst, the choice of metal is paramount. Manganese, iron, and ruthenium are known to form catalytically active high-valent oxo species. The strong electron-withdrawing nature of the benzodithiole tetraoxide ligand would be expected to enhance the electrophilicity and oxidizing power of the metal-oxo intermediate.

A hypothetical catalytic cycle for the oxidation of an alcohol to an aldehyde is depicted below.

Oxidation_Cycle cluster_products Products M(n)L [M(n)L] Catalyst M(n+2)L(O) [M(n+2)L(O)] High-Valent Oxo Species M(n)L->M(n+2)L(O) Oxidant (e.g., PhIO) M(n)L-H2O [M(n)L(H2O)] M(n+2)L(O)->M(n)L-H2O RCH2OH (Substrate) RCHO RCHO (Aldehyde) M(n+2)L(O)->RCHO M(n)L-H2O->M(n)L - H2O caption Fig. 1: Hypothetical Catalytic Cycle for Alcohol Oxidation

Caption: Fig. 1: Hypothetical Catalytic Cycle for Alcohol Oxidation

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The performance of these catalysts is critically dependent on the electronic and steric properties of the supporting ligands. The introduction of a Benzodithiole 1,1,3,3-tetraoxide derivative as a ligand could offer a unique electronic profile for palladium catalysts.

Causality Behind Experimental Choices: In Suzuki-Miyaura coupling, for instance, the key steps of oxidative addition and reductive elimination are sensitive to the electron density at the palladium center. A highly electron-deficient palladium center, induced by the benzodithiole tetraoxide ligand, could facilitate the reductive elimination step, which is often rate-limiting.

Below is a generalized workflow for screening the catalytic activity of a novel metal complex in a cross-coupling reaction.

Screening_Workflow start Start: Synthesize [M(BDT-L)Cln] Complex reaction_setup Reaction Setup Aryl Halide Boronic Acid Base Solvent start->reaction_setup optimization Parameter Optimization Temperature Catalyst Loading Base/Solvent Screening reaction_setup->optimization analysis Analysis GC-MS / LC-MS for Conversion NMR for Yield and Purity optimization->analysis scope Substrate Scope Evaluation Vary Aryl Halide and Boronic Acid analysis->scope Iterative Refinement end End: Determine Catalytic Efficacy scope->end caption Fig. 2: Workflow for Catalytic Screening

Caption: Fig. 2: Workflow for Catalytic Screening

Section 3: Experimental Protocols

The following protocols are provided as a starting point for the synthesis and application of metal complexes of Benzodithiole 1,1,3,3-tetraoxide derivatives. These are generalized procedures that will require optimization for specific ligand structures and metal precursors.

Protocol 3.1: Synthesis of a Bidentate Benzodithiole 1,1,3,3-tetraoxide Ligand

This protocol outlines a hypothetical synthesis of a pyridine-functionalized Benzodithiole 1,1,3,3-tetraoxide ligand, designed for bidentate coordination.

Step 1: Synthesis of 4-bromo-1,3-benzodithiole

  • This would typically start from a commercially available brominated catechol or related precursor, followed by reaction with a suitable sulfur source to form the dithiole ring.

Step 2: Oxidation to the 1,1,3,3-tetraoxide

  • Dissolve 4-bromo-1,3-benzodithiole in a suitable solvent like acetic acid or dichloromethane.

  • Add an excess of a strong oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner while maintaining the temperature below 40°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product into an organic solvent.

  • Purify the product by column chromatography or recrystallization to obtain 4-bromo-1,3-benzodithiole-1,1,3,3-tetraoxide.

Step 3: Functionalization via Suzuki-Miyaura Coupling

  • To a solution of 4-bromo-1,3-benzodithiole-1,1,3,3-tetraoxide in a suitable solvent (e.g., dioxane/water mixture), add 2-(pinacolborato)pyridine, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction, extract the product, and purify by column chromatography to yield the desired ligand, 4-(pyridin-2-yl)-1,3-benzodithiole-1,1,3,3-tetraoxide.

Protocol 3.2: Synthesis of a Palladium(II) Complex

Step 1: Complexation

  • In a Schlenk flask under an inert atmosphere, dissolve the bidentate ligand from Protocol 3.1 in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • In a separate flask, dissolve an equimolar amount of a palladium(II) precursor, such as Pd(OAc)2 or PdCl2(MeCN)2, in the same solvent.

  • Add the palladium solution dropwise to the ligand solution at room temperature.

  • Stir the reaction mixture for 4-12 hours. A color change or precipitation of the complex may be observed.

Step 2: Isolation and Purification

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex remains in solution, reduce the solvent volume under vacuum and add a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum.

  • The purity of the complex should be verified by NMR, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Protocol 3.3: General Protocol for a Catalytic Suzuki-Miyaura Coupling Reaction

Step 1: Reaction Setup

  • To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).

  • Add the synthesized palladium complex (0.01-1 mol%).

  • Add the solvent (e.g., toluene/water or dioxane/water, 5 mL).

Step 2: Reaction Execution

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring for the specified time (e.g., 2-24 hours).

  • Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or LC-MS.

Step 3: Work-up and Analysis

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by NMR and mass spectrometry.

Section 4: Data Presentation

When evaluating a new catalyst, it is crucial to present the data in a clear and comparative manner. The following table provides a template for summarizing the results of catalyst screening and optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1.0K2CO3Toluene/H2O10012e.g., 85
24-BromoanisolePhenylboronic acid0.5K2CO3Toluene/H2O10012e.g., 78
34-BromoanisolePhenylboronic acid1.0Cs2CO3Dioxane/H2O10012e.g., 92
44-ChlorotoluenePhenylboronic acid1.0Cs2CO3Dioxane/H2O11024e.g., 45

Conclusion and Future Outlook

The exploration of metal complexes with Benzodithiole 1,1,3,3-tetraoxide derivatives as ligands is in its infancy. The unique electronic properties conferred by the sulfonyl-rich backbone present a compelling opportunity for the development of novel catalysts. The protocols and conceptual frameworks provided in this guide are intended to serve as a launching pad for further research. Future work should focus on the synthesis of a library of these ligands with varied steric and electronic properties, a systematic investigation of their coordination chemistry with a range of transition metals, and a thorough evaluation of their catalytic performance in a broad spectrum of organic transformations. It is through such systematic exploration that the full potential of this promising class of ligands will be realized.

References

  • General Catalytic Applications of Metal Complexes: An overview of how metal complexes are used in various catalytic applications, providing a basis for the potential of new ligand systems.[1]

  • Sulfonate Ligands in Catalysis: An example of water-soluble metal complexes with sulfonate-containing ligands used in catalysis, highlighting the influence of the sulfonate group.[2]

  • Catalysis with Sulfide Ligands: A review of the catalytic applications of transition-metal complexes with sulfide ligands, offering insights into the role of sulfur in catalysis.[3]

  • Phosphinimine-Sulfonate Ligands: A study on the development of phosphinimine-sulfonate ligands for late metal catalysis, demonstrating the synergy of sulfonate groups with other functionalities.[4]

  • Palladium Complexes with Sulfonyl Hydrazone Ligands: Synthesis and characterization of palladium complexes with sulfonyl-containing ligands, providing a reference for the synthesis of related complexes.[5]

  • Redox-Active Ligands in Catalysis: An example of how a redox-active quinol-containing ligand enables catalytic activity, suggesting that while the tetraoxide is stable, the overall ligand design can be redox-active.[6]

  • Rhodium Corrole Complexes in Catalysis: Describes the synthesis and catalytic use of rhodium corroles, relevant for exploring rhodium complexes with the target ligands.[7]

  • Rhodium(I) Complexes - Synthesis and Characterization: Provides synthetic details for rhodium(I) complexes that could be adapted for new ligand systems.[8]

  • Bimetallic Catalysis for CO2 Reduction: Highlights the importance of ligand design in bimetallic catalysts, a concept that could be applied to benzodithiole tetraoxide ligands.[9]

  • Ambiphilic Ligands in Catalysis: A review on ligands containing both Lewis acidic and basic sites, offering a design strategy for multifunctional benzodithiole tetraoxide ligands.[10]

  • Palladium-Catalyzed Arylation of Heterocycles: Details on palladium-catalyzed direct arylation reactions, a potential application for new palladium complexes.[11]

  • Biomimetic Catalysis with Macrocyclic Ligands: Discusses the catalytic activity of metal complexes with macrocyclic ligands, relevant for designing larger, more complex ligand structures.[12]

  • Palladium Complexes for Suzuki-Miyaura Cross-Couplings: Describes the use of benzothiazole-based palladium complexes as catalysts for Suzuki-Miyaura reactions, an analogous system.[13]

  • Gold-Catalyzed Cycloadditions: An example of gold-catalyzed reactions, a potential area of application for gold complexes with the target ligands.[14]

  • 1,3-Benzenedithiol as a Ligand: Provides information on the coordination chemistry of the unoxidized precursor to the target ligand.[15]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzodithiole 1,1,3,3-tetraoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights that go beyond standard protocols, ensuring your experiments are both successful and reproducible.

Introduction to Benzodithiole 1,1,3,3-tetraoxide

Benzodithiole 1,1,3,3-tetraoxide is a crystalline solid with the molecular formula C₇H₆O₄S₂.[1] Its core structure, a benzodithiole, has been oxidized to the tetraoxide, significantly influencing its reactivity. The two sulfone groups are powerful electron-withdrawing groups, which polarize the molecule and activate the heterocyclic ring for specific transformations. Understanding this electronic nature is the cornerstone of troubleshooting reactions involving this compound.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 112520-09-9
Molecular Formula C₇H₆O₄S₂
Molecular Weight 218.25 g/mol
Appearance Solid-
Storage 4°C

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Benzodithiole 1,1,3,3-tetraoxide in organic synthesis?

A1: While specific, documented applications in the literature are not abundant, the structure of Benzodithiole 1,1,3,3-tetraoxide suggests its utility in several key reaction types. The electron-withdrawing nature of the two sulfone groups makes the C2 position of the dithiole ring highly electrophilic. Therefore, it is anticipated to be an excellent reactant in Michael additions and related conjugate additions. Furthermore, the overall electronic properties of the heterocyclic system could make it a candidate as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions .

Q2: How should I handle and store Benzodithiole 1,1,3,3-tetraoxide?

A2: It is recommended to store Benzodithiole 1,1,3,3-tetraoxide at 4°C under a dry, inert atmosphere.[1] Sulfones are generally stable compounds, but moisture can interfere with certain reactions. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

Q3: Is Benzodithiole 1,1,3,3-tetraoxide soluble in common organic solvents?

A3: The polarity imparted by the four oxygen atoms suggests solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile. Solubility in less polar solvents like dichloromethane or THF may be moderate, and it is likely to be poorly soluble in nonpolar solvents like hexanes. It is always best to perform a small-scale solubility test before setting up a large-scale reaction.

Troubleshooting Guide for Failed Reactions

This section addresses common issues that you may encounter when using Benzodithiole 1,1,3,3-tetraoxide in your synthetic protocols.

Problem 1: No Reaction or Low Conversion

You've combined Benzodithiole 1,1,3,3-tetraoxide with your reaction partner, but after the specified time, you observe only starting materials or a very low yield of the desired product.

  • Insufficient Activation of the Nucleophile/Diene:

    • Causality: In Michael additions, the nucleophile needs to be sufficiently activated to attack the electrophilic C2 carbon. Similarly, in Diels-Alder reactions, the diene must be electron-rich enough to react with the potentially electron-poor dienophile.

    • Troubleshooting Steps:

      • For Michael Additions: If using a carbon or heteroatom nucleophile, consider the pKa of its conjugate acid. A stronger base may be required to generate a more potent nucleophile. For example, if using a thiol, a mild base like triethylamine might be sufficient, but for less acidic pronucleophiles, a stronger, non-nucleophilic base like DBU or a metal alkoxide could be necessary.

      • For Diels-Alder Reactions: The diene should ideally contain electron-donating groups to lower the energy gap between its HOMO and the LUMO of Benzodithiole 1,1,3,3-tetraoxide. If your diene is electron-neutral or electron-poor, the reaction may require harsh conditions or may not proceed at all. Consider using a more electron-rich diene if possible.

  • Steric Hindrance:

    • Causality: The bulky sulfone groups and the bicyclic nature of the reagent can create significant steric hindrance around the reactive site.

    • Troubleshooting Steps:

      • Assess Reactant Structures: Examine the structures of both your substrate and Benzodithiole 1,1,3,3-tetraoxide. If your nucleophile or diene is highly substituted near the reactive center, steric clash may be preventing the reaction.

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential decomposition (see Problem 2).

      • Use a Less Hindered Substrate: If possible, try a less sterically demanding version of your reaction partner to test the viability of the reaction.

  • Incorrect Solvent Choice:

    • Causality: The solvent plays a crucial role in stabilizing intermediates and transition states. A solvent that does not adequately solvate the reactants or charged intermediates can significantly slow down or halt a reaction.

    • Troubleshooting Steps:

      • Switch to a More Polar Solvent: For reactions involving polar or charged intermediates, such as those in many Michael additions, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction rate.

      • Consider Solvent Polarity for Cycloadditions: For cycloadditions, the effect of solvent polarity can be more complex. It's often beneficial to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

Problem 2: Product Decomposition or Formation of Side Products

Your reaction appears to proceed, but you isolate a complex mixture of products, or your desired product seems to be degrading under the reaction conditions.

  • Thermal Instability:

    • Causality: While sulfones are generally stable, prolonged heating at high temperatures can lead to decomposition pathways, such as elimination of SO₂.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

      • Use a Catalyst: For cycloaddition reactions, a Lewis acid catalyst can sometimes promote the reaction at a lower temperature. However, care must be taken as Lewis acids can also catalyze decomposition.

  • Hydrolysis or Reaction with Solvent:

    • Causality: The electrophilic nature of Benzodithiole 1,1,3,3-tetraoxide makes it susceptible to attack by nucleophilic solvents (e.g., methanol, water) or trace moisture, especially under basic or acidic conditions.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Choose an Aprotic Solvent: Avoid using protic solvents unless they are part of the desired reaction.

      • Purify Reagents: Ensure that your starting materials and any added bases or acids are free from water.

  • Unwanted Side Reactions:

    • Causality: The high reactivity of Benzodithiole 1,1,3,3-tetraoxide could lead to reactions with other functional groups in your substrate or even self-polymerization under certain conditions.

    • Troubleshooting Steps:

      • Protecting Groups: If your substrate contains other nucleophilic sites, consider using protecting groups to prevent unwanted side reactions.

      • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a highly reactive nucleophile could lead to multiple additions or other side reactions.

Problem 3: Difficulty in Product Purification

You have successfully formed your product, but isolating it in a pure form is challenging.

  • Similar Polarity of Product and Starting Material:

    • Causality: If the product has a similar polarity to the starting Benzodithiole 1,1,3,3-tetraoxide or other reactants, separation by column chromatography can be difficult.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or the use of a ternary solvent system might improve separation.

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

      • Derivatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then remove the derivatizing group.

  • Presence of Non-UV Active Impurities:

    • Causality: Some byproducts may not be visible by UV on a TLC plate, leading to co-elution with your product.

    • Troubleshooting Steps:

      • Use a Staining Agent: Stain your TLC plates with a general-purpose stain like potassium permanganate or ceric ammonium molybdate to visualize all components.

      • NMR of Crude Product: Take a proton NMR of your crude product to identify the nature and quantity of impurities. This can help you devise a more effective purification strategy.

Experimental Protocols

While specific, literature-based protocols for Benzodithiole 1,1,3,3-tetraoxide are scarce, here are general, best-practice protocols for the types of reactions it is expected to undergo.

Protocol 1: General Procedure for a Michael Addition

Caption: General workflow for a Michael addition reaction.

Step-by-Step Methodology:

  • To a solution of the nucleophile (1.1 eq.) in anhydrous solvent (e.g., THF) under an inert atmosphere, add the base (1.2 eq.) at the appropriate temperature (e.g., 0 °C or -78 °C).

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation.

  • Add a solution of Benzodithiole 1,1,3,3-tetraoxide (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for a Diels-Alder Reaction

Caption: General workflow for a Diels-Alder reaction.

Step-by-Step Methodology:

  • To a solution of Benzodithiole 1,1,3,3-tetraoxide (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene), add the diene (1.2-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Decision-Making for Troubleshooting

Caption: Troubleshooting decision tree for failed reactions.

References

  • Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives . ScienceDirect. [Link]

  • The Diels-Alder Reaction . Master Organic Chemistry. [Link]

  • Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives . ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reactions for Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzodithiole 1,1,3,3-tetraoxide and related heterocyclic sulfones. This guide is designed for researchers, chemists, and drug development professionals who are working with or aiming to synthesize this class of highly oxidized sulfur heterocycles. Given the specific challenges associated with exhaustive oxidation to a tetraoxide, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the target molecule, its precursors, and the general chemistry involved in its synthesis.

Q1: What is Benzodithiole 1,1,3,3-tetraoxide and what is its chemical structure?

A1: Benzodithiole 1,1,3,3-tetraoxide is a heterocyclic compound featuring a benzene ring fused to a five-membered dithiole ring, where both sulfur atoms are fully oxidized to the sulfone state (SO₂). The most common isomer is the 1,3-benzodithiole derivative. Its chemical formula is C₇H₆O₄S₂ and it has a molecular weight of 218.25 g/mol .[1] The structure is characterized by its high polarity and the strong electron-withdrawing nature of the two sulfonyl groups.

Chemical Structure of 1,3-Benzodithiole 1,1,3,3-tetraoxide:

  • CAS Number: 112520-09-9[1]

  • SMILES: O=S1(CS(C2=CC=CC=C21)(=O)=O)=O[1]

Q2: What are the common starting materials for the synthesis of this tetraoxide?

A2: The synthesis begins with a reduced precursor, typically 1,3-Benzodithiole. This precursor can be synthesized through various established methods. The core of the synthesis for the target molecule is the oxidation of the thioether functionalities of the benzodithiole core. Thioethers may be formed through nucleophilic substitution (SN2 or SNAr) or metal-catalyzed reactions where sulfur acts as a nucleophile.[2]

Q3: What are the general principles for oxidizing a dithioether to a disulfone?

A3: The oxidation of thioethers to sulfones is a stepwise process that proceeds through a sulfoxide intermediate.[3][4] To achieve the tetraoxide (disulfone) state, a strong oxidizing agent and carefully controlled conditions are necessary to drive the reaction to completion without significant side reactions.

Oxidation Pathway: Dithioether → Monosulfoxide → Disulfoxide / Sulfoxide-Sulfone → Monosulfone → Disulfone (Tetraoxide)

Key considerations include:

  • Choice of Oxidant: Strong oxidants are required. Common choices include hydrogen peroxide (often with a catalyst), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone®).[3][4]

  • Stoichiometry: At least four equivalents of the oxidizing agent are theoretically required per equivalent of the dithioether. In practice, an excess is often used to ensure complete conversion.

  • Reaction Temperature: These oxidations are often highly exothermic. Careful temperature control is critical to prevent runaway reactions and substrate decomposition.

  • Solvent Selection: The solvent must be inert to the strong oxidizing conditions. Chlorinated solvents, acetic acid, and buffered aqueous systems are common.

Q4: What are the primary safety concerns when performing this synthesis?

A4: The primary hazards are associated with the use of strong oxidizing agents.

  • Exothermic Reactions: Mixing strong oxidants with organic materials can lead to rapid heat generation. Reactions should be cooled in an ice bath, and the oxidant should be added slowly and portion-wise.

  • Peroxide Instability: Peroxy acids and concentrated hydrogen peroxide can be explosive. They should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and stored according to safety data sheet (SDS) guidelines.

  • Malodorous Precursors: While the final sulfone product is typically odorless, the precursor thiols and thioethers can be highly malodorous.[2][4] All manipulations should be performed in a well-ventilated fume hood.

Section 2: Troubleshooting Guide for Synthesis Optimization

This section is structured in a problem-and-solution format to directly address common issues encountered during the synthesis of Benzodithiole 1,1,3,3-tetraoxide.

Problem 1: Low or No Yield of the Desired Tetraoxide Product
Q: My reaction is complete, but I have a very low yield of the final product. What are the likely causes and solutions?

A: Low yield is a common problem stemming from incomplete reaction, substrate decomposition, or issues with the oxidant.

Possible Cause 1: Incomplete Oxidation The energy barrier to oxidize the second sulfur atom, especially after the first is already a sulfone, can be high due to the deactivating effect of the first sulfonyl group.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting material and the appearance of intermediates (sulfoxides, monosulfones) and the final product.

    • Increase Oxidant Stoichiometry: If intermediates are observed, the amount of oxidant may be insufficient. Add an additional 0.5-1.0 equivalent of the oxidant and monitor for further conversion. It is often better to add the oxidant in portions to maintain control.

    • Increase Reaction Time/Temperature: If the reaction stalls, cautiously increase the temperature. For example, if the reaction was run at 0 °C, allow it to slowly warm to room temperature. If at room temperature, consider gentle heating (e.g., 40-50 °C), but be vigilant for decomposition.

    • Change the Oxidant: Some oxidants are more powerful than others. If m-CPBA is failing, a system like hydrogen peroxide in acetic acid or with a metal catalyst (e.g., tungstate) may be more effective.

Possible Cause 2: Substrate or Product Decomposition The harsh oxidizing conditions can lead to cleavage of the dithiole ring or degradation of the aromatic system.[5]

  • Troubleshooting Steps:

    • Maintain Strict Temperature Control: Keep the reaction vessel in an ice or ice/salt bath during the addition of the oxidant to dissipate heat effectively.

    • Control pH: If using hydrogen peroxide, performing the reaction in a buffered system or in a solvent like acetic acid can prevent side reactions catalyzed by acidic or basic conditions.

    • Use a Milder, More Selective System: While seemingly counterintuitive for a difficult oxidation, sometimes a more controlled system can improve yields by minimizing decomposition. For example, using Oxone® in a buffered acetone/water mixture can provide a powerful yet controlled oxidation.

Problem 2: Reaction Stalls at the Sulfoxide or Monosulfone Stage
Q: My reaction proceeds well initially, but I can't seem to push it past the intermediate stages. How can I drive the reaction to completion?

A: This is a classic selectivity issue. The first oxidation is fast, but subsequent oxidations are slower due to the electron-withdrawing nature of the newly formed sulfoxide/sulfone groups.

  • Troubleshooting Workflow:

    G Start Reaction Stalled (TLC shows intermediates) Check_Oxidant Is excess oxidant present? Start->Check_Oxidant Add_Oxidant Add another 1-2 eq. of oxidant in portions Check_Oxidant->Add_Oxidant No Check_Temp Is reaction at RT or below? Check_Oxidant->Check_Temp Yes Add_Oxidant->Start Re-evaluate Increase_Temp Gradually increase temperature (e.g., to 40-50 °C). Monitor closely. Check_Temp->Increase_Temp Yes Change_System Consider a more potent oxidizing system (e.g., H2O2/Tungstate or Oxone®) Check_Temp->Change_System No (Already heated) Increase_Temp->Start Re-evaluate End Reaction complete Change_System->End

    Caption: Troubleshooting workflow for stalled oxidation reactions.

  • Detailed Explanation:

    • Confirm Oxidant Presence: Before taking other measures, ensure that active oxidant remains. Sometimes, the oxidant can decompose over the course of a long reaction. Adding a fresh portion is the first logical step.

    • Leverage Thermal Energy: Providing more energy to the system by heating can help overcome the activation barrier for the second and subsequent oxidations. This must be balanced against the risk of decomposition.

    • Switch to a More Powerful System: If thermodynamics or kinetics are truly limiting, a different oxidation mechanism may be required. Catalytic systems are particularly effective here. For example, a tungsten catalyst with H₂O₂ forms a highly reactive peroxotungstate species that is a more potent oxygen transfer agent than H₂O₂ alone.

Problem 3: Product Is Impure and Difficult to Purify
Q: I've managed to synthesize the product, but it's contaminated with byproducts and is very difficult to purify. What are the best strategies?

A: Purification challenges with highly polar sulfones are common, often arising from residual oxidant, byproducts, and poor solubility.

Possible Cause 1: Contamination from Oxidant Byproducts

  • m-CPBA: The byproduct is meta-chlorobenzoic acid (m-CBA).

  • Hydrogen Peroxide: The only byproduct is water, but unreacted H₂O₂ must be quenched.

  • Oxone®: The byproducts are inorganic salts (KHSO₄, KHSO₅).

  • Troubleshooting Steps (Work-up & Quenching):

    • Quench Excess Oxidant: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture and slowly add a quenching agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective for reducing excess peroxides.

    • Acid/Base Wash: To remove acidic byproducts like m-CBA, perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Water Wash: To remove water-soluble byproducts like salts from Oxone®, wash the organic layer thoroughly with water and then brine.

Possible Cause 2: Poor Solubility and Crystallization Behavior The target tetraoxide is a very polar, rigid molecule, which often leads to poor solubility in common organic solvents but also poor solubility in water.

  • Purification Strategy:

    • Precipitation/Trituration: After the work-up, concentrate the crude product. Try triturating (grinding the solid in a solvent where it is poorly soluble) with a solvent like diethyl ether or hexanes to wash away less polar impurities. The pure product may precipitate out.

    • Recrystallization: Finding a suitable recrystallization solvent is key. This often requires a highly polar solvent system. Consider solvents like DMSO, DMF, or acetic acid, potentially as part of a solvent/anti-solvent system (e.g., dissolving in minimal hot DMSO and adding water or isopropanol until cloudy).

    • Silica Gel Chromatography: This can be challenging due to the product's polarity.

      • Use a polar mobile phase (e.g., high percentages of methanol in dichloromethane or ethyl acetate in hexanes).

      • Consider adding a small amount of acetic acid or formic acid to the eluent to improve peak shape if tailing is observed.

      • A "plug" of silica (a short column) may be sufficient to remove major impurities without requiring a full, difficult separation.

Parameter Recommendation & Rationale
Oxidant Choice 1. m-CPBA: Good for control, but may require forcing conditions. 2. H₂O₂ / Acetic Acid: Strong, cost-effective system. Acetic acid acts as both solvent and catalyst. 3. Oxone®: Very strong and effective in buffered systems, but work-up involves removing inorganic salts.
Solvent Dichloromethane (DCM), Chloroform: Inert to most oxidants. Acetic Acid: Can participate in and catalyze the reaction. Acetonitrile/Water: Good for Oxone®-based oxidations.
Temperature 0 °C to Room Temperature: Start cold (0 °C) for oxidant addition, then allow to warm slowly. Gentle heating (40-50 °C) may be required to push to completion.
Work-up 1. Quench: Sodium thiosulfate or sodium sulfite. 2. Wash: Sodium bicarbonate (to remove acidic byproducts), followed by water and brine.
Purification 1. Recrystallization: From a highly polar solvent (e.g., acetic acid, DMSO). 2. Chromatography: Use a highly polar eluent system.

Section 3: Experimental Protocol Example

This section provides a generalized, step-by-step methodology for the oxidation process. Note: This is a representative protocol and may require optimization for scale and specific substrate derivatives.

Protocol: Oxidation of 1,3-Benzodithiole to 1,1,3,3-tetraoxide using m-CPBA
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Benzodithiole (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is stable at 0-5 °C.

  • Oxidant Addition: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 4.5 eq) portion-wise over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over several hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes), checking for the consumption of starting material and intermediates.

  • Driving to Completion: If the reaction stalls, gentle heating under reflux may be required. Attach a condenser and heat the mixture to 40 °C (DCM boiling point) until the reaction is complete.

  • Quenching: Once complete, cool the reaction mixture back down to 0 °C. Add a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 20 minutes to quench any remaining peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., acetic acid) or by silica gel chromatography.

Reaction Pathway Visualization

ReactionPathway cluster_start Starting Material cluster_inter Intermediates cluster_end Final Product A 1,3-Benzodithiole (Dithioether) B Sulfoxide-Thioether A->B +1 eq [O] C Disulfoxide / Sulfoxide-Sulfone B->C +1 eq [O] D Monosulfone C->D +1 eq [O] E 1,1,3,3-Tetraoxide (Disulfone) D->E +1 eq [O]

Caption: Stepwise oxidation pathway from dithioether to the target tetraoxide.

References

  • Oxidations with lead tetraacetate. IV. Oxidations of 1,3-benzodithioles. ResearchGate. Available at: [Link]

  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Selected syntheses and reactions of sulfones. ResearchGate. Available at: [Link]

  • Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. ResearchGate. Available at: [Link]

  • Reaction mechanism. Sulfone to thioether. Reddit. Available at: [Link]

  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]

  • The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. UQ eSpace - The University of Queensland. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Benzo[2][5][6]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available at: [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. National Institutes of Health (NIH). Available at: [Link]

  • Oxidation of Reduced Sulfur Compounds. Biology LibreTexts. Available at: [Link]

  • Oxidation of Reduced Inorganic Sulfur Compounds by Bacteria: Emergence of a Common Mechanism? National Institutes of Health (NIH). Available at: [Link]

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Technical Support Center: Purification of Benzodithiole 1,1,3,3-tetraoxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with products synthesized using Benzodithiole 1,1,3,3-tetraoxide. This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of its derivatives. The inherent polarity and unique chemical nature of the benzodithiole tetraoxide core demand tailored purification strategies, which we will explore in detail.

The parent compound, 1,3-Benzodithiole, 1,1,3,3-tetraoxide, is a highly polar molecule, characterized by a topological polar surface area (TPSA) of 68.28 Ų and a LogP of 0.2051.[1] These properties are largely imparted by the four sulfone oxygens and are typically carried over to its derivatives. Understanding this polarity is fundamental to developing effective purification protocols.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of benzodithiole tetraoxide derivatives.

Problem: My product is still impure after column chromatography.

This is a frequent challenge, often stemming from improper solvent selection or column packing.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Recommended Solution
Inappropriate Solvent System (Eluent) The high polarity of the benzodithiole tetraoxide core means that derivatives are often polar. If your eluent is not polar enough, the product will not move from the baseline. If it is too polar, the product will elute with the solvent front, along with many impurities. Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rf) of 0.25-0.35 for your target compound. Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate or acetone. For very polar derivatives, consider using a dichloromethane/methanol or even an ethyl acetate/methanol gradient.[2][3]
Similar Polarity of Product and Impurities Side-products in reactions involving benzodithiole tetraoxide may include unreacted starting materials or isomers with very similar polarities to the desired product.[3] Solution: If a simple solvent system fails, try an alternative. For example, if a hexane/ethyl acetate system provides poor separation, a toluene/acetone or dichloromethane/diethyl ether system might offer different selectivity. In challenging cases, consider alternative purification techniques like preparative TLC or recrystallization.[3]
Column Overloading Applying too much crude material to the column relative to the amount of stationary phase results in broad, overlapping bands. Solution: A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100. If you have a large amount of material, it is better to run multiple columns or switch to a larger column.
Product Degradation on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive functional groups on the derivative. Solution: If you suspect degradation, neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your non-polar solvent before packing the column. Alternatively, use a different stationary phase such as alumina (neutral or basic) or C18 reverse-phase silica.
Problem: My compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This is common when the solution is supersaturated at a temperature above the melting point of the solute or when cooling is too rapid.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Recommended Solution
Solution is Too Concentrated or Cooled Too Quickly Rapid cooling does not allow sufficient time for the ordered crystal lattice to form, leading to an amorphous oil. Solution: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature first, and only then place it in an ice bath or refrigerator. If it still oils out, add a small amount of additional hot solvent to the oiled mixture to redissolve it, and then attempt the slow cooling process again.[4]
Poor Solvent Choice The chosen solvent may be too good, meaning the compound remains soluble even at low temperatures, or too poor, causing it to crash out of solution immediately upon cooling.[5] Solution: The ideal recrystallization solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Test solubility in a range of solvents on a small scale. For polar benzodithiole derivatives, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or acetone/hexane.[2][5]
Presence of Impurities Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of the mixture, which promotes oiling. Solution: Attempt to remove the impurities first with a preliminary purification step, such as a quick filtration through a small plug of silica gel, before proceeding with recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting points for developing a column chromatography method for a new benzodithiole tetraoxide derivative?

Answer: Always start with Thin Layer Chromatography (TLC).

  • Spot Your Sample: Dissolve a tiny amount of your crude reaction mixture and spot it on a TLC plate.

  • Test Solvent Systems: Begin with a 9:1 mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). Run the TLC.

  • Adjust Polarity:

    • If all spots remain at the baseline, increase the polarity (e.g., move to 7:3 Hexane/EtOAc).

    • If all spots run to the top, decrease the polarity (e.g., move to 9.5:0.5 Hexane/EtOAc).

  • Optimize for Separation: Continue adjusting the ratio until you achieve good separation between your product spot and major impurities. The target Rf for your product should be around 0.25-0.35.[3] This solvent system will be a good starting point for your column.

Q2: How do I choose a suitable recrystallization solvent system?

Answer: The principle of "like dissolves like" is a good starting point. Since benzodithiole tetraoxide derivatives are generally polar, polar solvents are often effective.

  • Small-Scale Testing: Place a few milligrams of your crude product into several test tubes.

  • Add Solvents: To each tube, add a different solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise at room temperature.[4]

  • Observe Solubility:

    • If it dissolves immediately at room temperature, that solvent is too good to be used alone. It might, however, be used as the "good" solvent in a two-solvent pair.

    • If it doesn't dissolve at all, heat the tube gently. If it dissolves when hot, it's a good candidate .

    • If it remains insoluble even when hot, it is a poor solvent . It could be used as the "bad" or anti-solvent in a two-solvent pair.

  • Test Solvent Pairs: A common and effective technique is to use a solvent pair, such as ethanol-water or acetone-hexane.[4][5] Dissolve the compound in the minimum amount of the "good" hot solvent, then add the "bad" hot solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Q3: My product seems to be degrading on the silica gel column. What can I do?

Answer: Product degradation on silica is typically due to the acidic nature of the stationary phase.

  • Use Neutralized Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. For most applications, neutral alumina is a good alternative to silica.

  • Use Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18-functionalized silica stationary phase with polar eluents (like water/acetonitrile or water/methanol) can be an excellent, albeit more expensive, alternative.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what you optimized by TLC to speed up the elution, and consider using flash chromatography with positive pressure to accelerate the process.

Q4: What are common impurities I should expect in reactions using Benzodithiole 1,1,3,3-tetraoxide?

Answer: The impurities will be highly dependent on the specific reaction, but common classes include:

  • Unreacted Starting Materials: The most common impurity. Check the polarity of your starting materials via TLC to see if they are likely to co-elute with your product.

  • Side-Products: Reactions on the aromatic ring or at the methylene bridge can lead to isomeric or related byproducts.[7]

  • Solvent Residues: Trapped solvent from the reaction or a previous workup step.[8] These are typically removed under high vacuum.

  • Decomposition Products: If the reaction was run at high temperatures or for an extended time, some degradation of the benzodithiole tetraoxide core could occur.[8]

Section 3: Standard Experimental Protocols & Workflows

General Purification Workflow

The following diagram outlines the logical workflow for purifying a crude product synthesized from benzodithiole 1,1,3,3-tetraoxide.

G crude Crude Reaction Product assess Assess Purity & Properties (TLC, NMR, Solubility Tests) crude->assess decision Choose Purification Method assess->decision chrom Column Chromatography decision->chrom Complex Mixture / Similar Polarity recryst Recrystallization decision->recryst Solid Product / Good Crystal Habit other Other Methods (Prep-TLC, Distillation) decision->other Small Scale / Thermal Stability execute_chrom Execute Column chrom->execute_chrom execute_recryst Execute Recrystallization recryst->execute_recryst verify Verify Purity (TLC, NMR, MP, LCMS) other->verify execute_chrom->verify execute_recryst->verify pure Pure Product verify->pure Purity > 98% repurify Repurify verify->repurify Impurities Remain repurify->decision

Caption: A decision workflow for selecting and executing a purification strategy.

Troubleshooting Logic for Column Chromatography

This diagram provides a logical path for troubleshooting a failed column chromatography experiment.

G start Column Chromatography Yields Impure Product q1 How is the separation on TLC? start->q1 poor_sep Poor Separation (Spots Overlap / Smear) q1->poor_sep Poor good_sep Good Separation (Clear, Round Spots) q1->good_sep Good q2 What is the Rf of the product? poor_sep->q2 q3 Is the column overloaded? good_sep->q3 rf_ok Rf is 0.25-0.35 q2->rf_ok Correct rf_bad Rf is too high/low q2->rf_bad Incorrect sol_change Change Solvent System (e.g., Toluene/Acetone) or Add Modifier (e.g., 1% MeOH) rf_ok->sol_change pol_adjust Adjust Solvent Polarity (More/Less Polar Component) rf_bad->pol_adjust final Re-run Optimized Column sol_change->final pol_adjust->final overloaded Yes q3->overloaded not_overloaded No q3->not_overloaded reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) overloaded->reduce_load q4 Is the product degrading? not_overloaded->q4 reduce_load->final degrading Yes (Streaking on TLC, Low Recovery) q4->degrading stable No q4->stable neutralize Use Neutralized Silica or Alumina degrading->neutralize stable->final neutralize->final

Caption: A troubleshooting decision tree for column chromatography.

References

  • Barbero, M., Cadamuro, S., Degani, I., Fochi, R., Gatti, A., & Regondi, V. (1992). Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. Sci-Hub. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Part 1. Recrystallization is the most common method for purifying solid compounds. [Link]

  • Frontiers. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). [Link]

  • Boyd, D. R., Sharma, N. D., Haughey, S. A., Kennedy, M. A., Malone, J. F., & Clarke, D. A. (2000). Synthesis, Separation and Absolute Configuration Assignment to Enantiomers of 1,3-Benzodithiole 1-Oxide and 2-Alkyl-1,3-benzodithiole 1-Oxides. RSC Publishing. [Link]

  • ResearchGate. (2016). 3H-1,2-Benzodithiole-3-thione. [Link]

  • National Institutes of Health. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][1][5]thiazin-4-one Derivatives. [Link]

  • CORE. (2024). Benzo[d][1][5][7]oxadithiole 2-Oxide. [Link]

  • Semantic Scholar. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepin. [Link]

  • National Institutes of Health. 1,3-Benzodithiole. PubChem. [Link]

  • Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Organic Syntheses Procedure. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][2]DITHIINYLIDENE (BEDT-TTF). [Link]

  • National Institutes of Health. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]

  • University of Babylon. (2024). 1,3-Oxazepines-4,7- Dione and Bis-1,5-Disubstituted tetrazole. [Link]

  • MDPI. (2022). Benzo[1][5][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • National Institutes of Health. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

  • ResearchGate. (2025). Reactions of 1,3-diacylthioureas with methoxide ion and with amines. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of novel 1,2,5-benzothiadiazepine 1,1-dioxides. [Link]

Sources

Technical Support Center: Optimizing Synthetic Reactions with Benzodithiole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction outcomes. Our focus today is on the potential utility of Benzodithiole 1,1,3,3-tetraoxide and its broader chemical family in improving reaction yield and selectivity.

While Benzodithiole 1,1,3,3-tetraoxide is a well-characterized compound, its specific role as a general-purpose reagent for improving yield and selectivity in a wide range of reactions is not extensively documented in peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the compound's known properties, explore the established synthetic utility of the core benzodithiole scaffold, and offer a troubleshooting framework based on established principles of physical organic chemistry and experience with analogous sulfone-based reagents.

Part 1: Physicochemical Profile of Benzodithiole 1,1,3,3-tetraoxide

A thorough understanding of a reagent's properties is the foundation of its successful application. Below is a summary of the key physicochemical data for Benzodithiole 1,1,3,3-tetraoxide.

PropertyValueSource(s)
CAS Number 112520-09-9[1][2]
Molecular Formula C₇H₆O₄S₂[1][2]
Molecular Weight 218.25 g/mol [2]
Appearance SolidN/A
Purity ≥98%[2]
Storage Conditions Sealed in a dry environment at 2-8°C[1][3]
SMILES C1S(=O)(=O)C2=CC=CC=C2S1(=O)=O[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]

Part 2: Troubleshooting Guide for Reactions Involving Highly Oxidized Sulfur Reagents

This section addresses common challenges encountered when working with reagents analogous to Benzodithiole 1,1,3,3-tetraoxide, framed in a question-and-answer format. The advice provided is based on general principles of reaction chemistry.

Issue 1: Low or No Product Yield

Q: My reaction is sluggish and resulting in a low yield. What are the primary factors to investigate?

A: Low yield is often multifactorial. The most common culprits are poor reagent solubility, incomplete activation, or thermal decomposition.

  • Solubility: Benzodithiole 1,1,3,3-tetraoxide, being a polar, rigid molecule, may have limited solubility in common nonpolar organic solvents at low temperatures. Incomplete dissolution will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.

    • Solution: Screen a range of anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile). Consider gentle heating to aid dissolution, but monitor for decomposition (see below).

  • Reagent Stability: Highly oxidized sulfones can be susceptible to decomposition, especially at elevated temperatures or in the presence of nucleophiles or strong bases.

    • Solution: Run the reaction at the lowest possible temperature that still allows for an acceptable rate. Use an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. Ensure all reagents and solvents are scrupulously dried, as water can initiate hydrolysis.

  • Insufficient Activation: If the reagent is intended to act as an electrophile, for instance, the reaction may depend on the activation of a substrate by a Lewis or Brønsted acid.

    • Solution: Re-evaluate the stoichiometry of any activators. Ensure the activator is of high purity and added under anhydrous conditions.

Below is a systematic workflow for troubleshooting low-yield reactions.

G start Low Yield Observed solubility Check Reagent Solubility in Reaction Solvent start->solubility temp Analyze Reaction Temperature solubility->temp If Soluble solvent_screen Action: Perform Solvent Screen (e.g., DMF, DMSO, MeCN) solubility->solvent_screen If Insoluble atmosphere Verify Inert Atmosphere & Anhydrous Conditions temp->atmosphere If Temp is Optimal temp_profile Action: Run Temperature Profile (-20°C to RT to 40°C) temp->temp_profile If Decomposition Suspected reagent_quality Assess Reagent Purity & Stoichiometry atmosphere->reagent_quality If System is Clean recheck_setup Action: Re-dry Glassware & Solvents; Purge System atmosphere->recheck_setup If Contamination Possible verify_reagents Action: Use Fresh, High-Purity Reagents; Confirm Stoichiometry reagent_quality->verify_reagents end Yield Improved solvent_screen->end temp_profile->end recheck_setup->end verify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Reaction Selectivity

Q: My reaction is producing a mixture of regioisomers or diastereomers. How can I improve selectivity?

A: Selectivity issues often stem from a reaction mechanism that has multiple, energetically similar pathways. Controlling the reaction conditions is key to favoring one pathway over another.

  • Regioselectivity: The position of a chemical reaction is governed by both electronic and steric factors. In palladium-catalyzed cross-coupling reactions, for instance, the inherent reactivity order is I > Br > Cl >> F, which is a powerful tool for achieving regioselectivity.[4]

    • Solution: Lowering the reaction temperature is the most effective first step. This allows the reaction to proceed under kinetic control, favoring the pathway with the lowest activation energy. Also, consider the choice of solvent and catalyst ligand, as these can influence the steric environment around the reactive center.

  • Diastereoselectivity: This is critical when creating a new stereocenter adjacent to an existing one. The facial selectivity of an attack on a prochiral center is highly dependent on steric hindrance and conformational rigidity.[5]

    • Solution: Use bulky reagents or catalyst ligands to sterically block one face of the molecule. Chelating substrates or reagents can also be used to create a more rigid transition state, which often enhances diastereoselectivity. As with regioselectivity, lower temperatures are generally beneficial.

Part 3: Hypothetical Mechanism of Action

While not established, we can postulate a potential role for Benzodithiole 1,1,3,3-tetraoxide based on its structure. The two sulfone groups are powerful electron-withdrawing groups, making the protons on the central CH₂ group acidic. Upon deprotonation, this could generate a nucleophile. Alternatively, the molecule could be a precursor to a highly reactive intermediate.

One hypothetical application is in a formal [2+1] cycloaddition, where the central carbon atom is transferred to a double bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cycloaddition & Elimination Reagent Benzodithiole 1,1,3,3-tetraoxide Anion Carbanion Intermediate Reagent->Anion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Anion Intermediate Transient Adduct Anion->Intermediate Nucleophilic Attack Alkene Alkene Substrate Alkene->Intermediate Cyclopropane Cyclopropanated Product Intermediate->Cyclopropane Elimination of Sulfone Byproduct

Sources

stability and degradation pathways of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzodithiole 1,1,3,3-tetraoxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

Benzodithiole 1,1,3,3-tetraoxide is a unique heterocyclic compound containing a benzodithiole core where both sulfur atoms are fully oxidized to the sulfone state. This high oxidation state significantly influences its chemical properties, rendering it a highly stable yet potentially reactive molecule under specific conditions. Understanding its stability profile is crucial for its effective use in research and development. This guide provides insights into its handling, storage, and potential degradation pathways based on the established chemistry of sulfones and related aromatic systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of Benzodithiole 1,1,3,3-tetraoxide.

Q1: What are the recommended storage conditions for Benzodithiole 1,1,3,3-tetraoxide?

A1: For optimal stability, Benzodithiole 1,1,3,3-tetraoxide should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2][3] The sulfone groups are generally stable, but the compound can be sensitive to certain environmental factors over long-term storage. Keeping it in a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential moisture-mediated degradation.

Q2: I am observing unexpected peaks in my chromatogram after dissolving the compound in a protic solvent. What could be the cause?

A2: While sulfones are generally resistant to hydrolysis, the presence of impurities or extreme pH conditions in your solvent could catalyze degradation. The high degree of oxidation at the sulfur atoms makes the adjacent carbon atom susceptible to nucleophilic attack under certain conditions. It is advisable to use fresh, high-purity aprotic solvents like acetonitrile, THF, or dichloromethane for sample preparation. If you must use a protic solvent, prepare the solution immediately before use and keep it at a low temperature.

Q3: Is Benzodithiole 1,1,3,3-tetraoxide sensitive to light?

Q4: What is the expected thermal stability of this compound?

A4: Aromatic sulfones are known for their high thermal stability.[1][2][8] Compounds like diphenyl sulfone are stable at temperatures exceeding 500°C.[1][8] Benzodithiole 1,1,3,3-tetraoxide is expected to be thermally stable well above typical experimental conditions. Decomposition, if it occurs at very high temperatures (likely >300°C), may involve the extrusion of sulfur dioxide (SO2).[1][2][8] For most laboratory applications, thermal degradation should not be a primary concern.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the stability and degradation of Benzodithiole 1,1,3,3-tetraoxide.

Issue 1: Gradual Appearance of Impurities in a Stored Solution
  • Symptom: You observe the appearance of new peaks in your HPLC or LC-MS analysis of a solution of Benzodithiole 1,1,3,3-tetraoxide that has been stored for a period.

  • Potential Cause: This could be due to slow degradation of the compound in the solvent. The stability can be solvent-dependent. Protic solvents or solvents containing trace amounts of acidic or basic impurities are more likely to cause issues.

  • Troubleshooting Steps:

    • Solvent Check: Prepare a fresh solution in a high-purity, dry, aprotic solvent (e.g., anhydrous acetonitrile or THF). Compare its chromatogram to that of the stored solution.

    • pH Analysis: If using an aqueous or protic solvent system, check the pH. Extreme pH values can promote hydrolysis of sulfones, although this is generally slow.

    • Headspace Analysis: If you suspect solvent-mediated degradation, analyzing the headspace of the stored solution by GC-MS might reveal volatile degradation products.

    • Preventative Measures: Store solutions at low temperatures (e.g., -20°C) and for the shortest possible time. If possible, prepare fresh solutions for each experiment.

Issue 2: Inconsistent Results in Assays Involving Reductive or Oxidative Conditions
  • Symptom: Your experimental results are not reproducible when using Benzodithiole 1,1,3,3-tetraoxide in the presence of strong reducing or oxidizing agents.

  • Potential Cause: The sulfone groups are generally inert to many oxidizing agents but can be reduced under harsh conditions. The aromatic ring can also be susceptible to oxidation.

  • Troubleshooting Steps:

    • Reductive Stability: The sulfone group is highly resistant to reduction. However, very strong reducing agents (e.g., metal hydrides) could potentially reduce the sulfone. It is more likely that other functional groups in your system are being affected. Run a control experiment with Benzodithiole 1,1,3,3-tetraoxide and the reducing agent to assess its stability under your specific reaction conditions.

    • Oxidative Stability: The sulfur atoms are already in their highest oxidation state (+6). However, strong oxidizing conditions (e.g., ozonolysis, permanganate with heat) could potentially lead to the cleavage of the aromatic ring.[9]

  • Proposed Degradation Pathway (Oxidative):

    • Under harsh oxidative conditions, the benzene ring could be cleaved, leading to the formation of dicarboxylic acids.

Visualizing Potential Degradation Pathways

Below are diagrams illustrating hypothetical degradation pathways for Benzodithiole 1,1,3,3-tetraoxide under specific stress conditions.

cluster_hydrolysis Hypothetical Hydrolytic Pathway (Forced Conditions) A Benzodithiole 1,1,3,3-tetraoxide B Ring-Opened Intermediate A->B H₂O / H⁺ or OH⁻ (Harsh Conditions) C Benzene-1,2-disulfonic acid B->C Further Hydrolysis

Caption: Hypothetical hydrolytic degradation under harsh acidic or basic conditions.

cluster_thermal Hypothetical Thermal Degradation Pathway (>300°C) D Benzodithiole 1,1,3,3-tetraoxide E Diradical Intermediate D->E Δ (High Temp) F o-Quinodimethane intermediate + 2 SO₂ E->F SO₂ extrusion

Caption: Hypothetical thermal degradation pathway at elevated temperatures.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies on Benzodithiole 1,1,3,3-tetraoxide. These studies are essential for understanding its intrinsic stability and for the development of stability-indicating analytical methods.[10][11][12][13]

Protocol 1: Forced Degradation Study Workflow

This workflow outlines the general procedure for subjecting Benzodithiole 1,1,3,3-tetraoxide to various stress conditions.

start Prepare Stock Solution of Benzodithiole 1,1,3,3-tetraoxide acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analysis Analyze Samples by LC-MS/DAD at t=0, 2, 4, 8, 24h acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants and Propose Degradation Pathways analysis->pathway

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols:

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of Benzodithiole 1,1,3,3-tetraoxide.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.

2. Acidic and Basic Hydrolysis:

  • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubate both solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize it (for the acidic solution, add an equivalent amount of NaOH; for the basic solution, add an equivalent amount of HCl), and dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubate at room temperature.

  • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

4. Thermal Degradation (in solution):

  • Place a sealed vial of the stock solution in an oven at 80°C.

  • At specified time points, withdraw an aliquot, cool to room temperature, and analyze.

5. Photolytic Degradation:

  • Expose a solution of the compound in a quartz cuvette or a clear glass vial to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Protocol 2: Analytical Method for Stability Indication
  • Technique: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Mass Spectrometry (LC-MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended.

    • Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • DAD: Monitor at a wavelength where the parent compound has maximum absorbance and also scan a range (e.g., 200-400 nm) to detect degradants with different chromophores.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for the parent compound and any degradation products.

References

  • Nel, R. J. J., & van der Merwe, M. J. (2017).
  • American Chemical Society. (2017).
  • Request PDF. (n.d.).
  • OUCI. (n.d.).
  • PubMed. (n.d.).
  • Oxford Academic. (n.d.). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry.
  • SciSpace. (n.d.).
  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
  • American Chemical Society. (n.d.). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane.
  • Hegazi, A. H., & Andersson, J. T. (2014). Investigating the fate of polycyclic aromatic sulfur heterocycle compounds in spilled oils with a microcosm weathering. Environmental Science and Pollution Research, 21(24), 13956–13967.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone).
  • PMC - NIH. (n.d.).
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  • Wikipedia. (n.d.). Sulfone.
  • ACS Publications. (2012). An Asymmetric Synthesis of a Chiral Sulfone Acid with Concomitant Hydrolysis and Oxidation to Enable the Preparation of a Glucokinase Activator. Organic Process Research & Development.
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  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Benzo[d][1][2][8]oxadithiole 2-Oxide.

  • PubMed. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes.
  • Science.gov. (n.d.).
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  • ChemScene. (n.d.). 1,3-Benzodithiole, 1,1,3,3-tetraoxide.
  • ACS Publications. (1962). The Cleavage of Sulfides and Sulfones by Alkali Metals in Liquid Amines. II. The Cleavage of Sulfides by Lithium in Methylamine. Journal of the American Chemical Society.
  • MDPI. (2021). Benzo[1][2][8]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction.

  • Sci-Hub. (1994). Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. J. Heterocyclic Chem., 31, 1721.
  • YouTube. (2021).
  • Chem-Impex. (n.d.). 3H-1,2-Benzodithiol-3-one-1,1-dioxide.
  • ACS Publications. (n.d.). The Cleavage of Sulfides and Sulfones by Alkali Metals in Liquid Amines.1 I. Journal of the American Chemical Society.
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safe handling and storage of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Principles

Welcome to the technical support guide for Benzodithiole 1,1,3,3-tetraoxide (CAS No. 112520-09-9). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory. The sulfone groups in this molecule are relatively stable, but the compound's classification as a skin, eye, and respiratory irritant necessitates careful and informed handling.[1][2] This guide is a supplement to, not a replacement for, the official Safety Data Sheet (SDS) provided by your supplier, which you must always consult before use.[3][4][5]

Hazard Identification and Summary

Benzodithiole 1,1,3,3-tetraoxide is classified with the GHS07 pictogram, indicating it is an irritant.[2] Adherence to safety protocols is mandatory to mitigate risks.

Hazard Classification GHS Code Description Primary Safety Protocol
Serious Eye IrritationH319Causes serious eye irritation.[1]Wear safety glasses with side-shields or chemical goggles.[1][6]
Skin IrritationH315Causes skin irritation.[1]Wear nitrile or other chemically resistant gloves and a lab coat.[1][6]
Respiratory IrritationH335May cause respiratory irritation.[1]Handle only in a well-ventilated area, preferably a chemical fume hood.[1][6]
Acute Toxicity (Oral)H302Harmful if swallowed.[2][4][7]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[3][6]
Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of Benzodithiole 1,1,3,3-tetraoxide.

Q1: What is the correct way to store this compound upon receipt? A1: The compound should be stored in a cool, dry, well-ventilated area in its original, tightly-closed container.[1][6] Several suppliers recommend refrigerated storage at 2-8°C for long-term stability.[2][7][8] The primary reason for these conditions is to prevent potential degradation from moisture and heat. It is also advised to "Store locked up" to ensure it is only accessible to trained personnel.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound? A2: A standard PPE ensemble is required to prevent exposure via the primary routes: skin, eyes, and inhalation.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are the minimum requirement.[6] If there is a risk of splashing, chemical goggles are recommended.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1][6] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.[6]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[1] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][9] This is critical as the compound may cause respiratory irritation.[1]

Q3: Why must this compound be kept away from "incompatible substances" like strong oxidizing agents? A3: The recommendation to avoid strong oxidizing agents is a standard precaution for many organic compounds.[6] While the sulfone functional group is generally stable, highly reactive oxidizing agents could potentially react exothermically with the organic structure, creating a safety hazard. This is a preventative measure to ensure chemical stability and avoid uncontrolled reactions.

Q4: Can I weigh this compound on an open bench? A4: No. Because Benzodithiole 1,1,3,3-tetraoxide is a solid that can form dust and is classified as a respiratory irritant (H335), all weighing operations must be performed in a ventilated enclosure, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.[1][4]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Q1: I've noticed the powder in the bottle appears clumpy. Is it still usable? A1: Clumping typically indicates moisture absorption. While this may not affect the compound's integrity for all applications, it can make accurate weighing difficult and suggests improper storage (e.g., the container was not sealed tightly). For sensitive quantitative experiments, it is recommended to use a fresh, unopened lot. For less sensitive applications, you may proceed with caution, ensuring the material is fully dissolved in your solvent. Always store the container tightly sealed in a dry environment, preferably in a desiccator if refrigeration is not used.[1][6]

Q2: I accidentally spilled a small amount of the solid powder inside the fume hood. What is the correct cleanup procedure? A2: For a small spill contained within a fume hood:

  • Ensure PPE is worn: Confirm you are wearing your lab coat, gloves, and eye protection.[1]

  • Containment: Prevent further spread. The spill is already contained in the hood.

  • Cleanup: Carefully sweep up the solid using a brush and dustpan or absorb it with an inert material (like vermiculite or sand).[1] Avoid actions that create dust clouds. Do NOT use a dry paper towel, as this can aerosolize the powder.

  • Disposal: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[1][9]

  • Decontamination: Wipe the area with a damp cloth (using an appropriate solvent if necessary, like soap and water), and dispose of the cloth as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor, no matter how small.

Q3: After preparing a solution, my skin feels irritated. What should I do? A3: This indicates a potential exposure, likely due to a compromised glove or improper handling technique.

  • Immediate Action: Immediately flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1]

  • Remove Contaminated Items: While flushing, remove any contaminated clothing or jewelry.[1]

  • Seek Medical Attention: If skin irritation occurs or persists, get medical advice/attention.[1] Inform the medical personnel of the chemical you were exposed to by bringing the Safety Data Sheet (SDS).

  • Review and Report: Report the incident to your supervisor. Review your handling procedures to identify the source of the exposure and prevent recurrence. This includes inspecting your PPE and refining your technique for handling solutions.

Experimental Protocols & Workflows
5.1. Standard Handling and Weighing Workflow

This workflow outlines the critical steps from material retrieval to waste disposal, emphasizing safety at each stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Review SDS and SOPs ppe 2. Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep->ppe hood 3. Verify Fume Hood is Operational ppe->hood retrieve 4. Retrieve Compound from Locked/Refrigerated Storage hood->retrieve weigh 5. Weigh Solid Inside Fume Hood retrieve->weigh dissolve 6. Prepare Solution Inside Fume Hood weigh->dissolve store 7. Tightly Seal and Return Compound to Storage dissolve->store waste 8. Dispose of Contaminated Waste in Labeled Container store->waste decon 9. Decontaminate Work Area waste->decon remove_ppe 10. Doff PPE and Wash Hands Thoroughly decon->remove_ppe

Caption: Standard workflow for safely handling Benzodithiole 1,1,3,3-tetraoxide.

5.2. Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step methodology for safely preparing a solution of Benzodithiole 1,1,3,3-tetraoxide.

  • Pre-Experiment Setup:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Don all required PPE: nitrile gloves, safety goggles, and a buttoned lab coat.

    • Place a plastic-backed absorbent pad on the work surface inside the hood to contain any minor spills.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) inside the hood.

  • Weighing the Compound:

    • Retrieve the container of Benzodithiole 1,1,3,3-tetraoxide from its designated storage location.

    • Place the container inside the fume hood before opening.

    • Carefully open the container, avoiding any inhalation of dust.

    • Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance located inside the hood.

    • Causality Check: Performing this step in the hood is a critical engineering control to prevent exposure to the respiratory irritant powder.[1][4]

  • Preparing the Solution:

    • Carefully add the weighed solid to your beaker or flask.

    • Slowly add the desired solvent, pointing the opening of the container away from your face.

    • Add a stir bar and place the beaker on a stir plate to facilitate dissolution.

    • Once the solid is dissolved, cap the container.

  • Cleanup and Storage:

    • Tightly seal the primary container of Benzodithiole 1,1,3,3-tetraoxide.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to its locked, refrigerated storage.

    • Dispose of the weigh boat, gloves, and absorbent pad in the designated solid hazardous waste container.[1]

    • Wash your hands thoroughly with soap and water after removing your gloves.

5.3. Emergency Response: Spill Decision Tree

This diagram helps personnel make quick, safe decisions in the event of a spill.

G spill Spill Occurs location Is the spill outside a fume hood? spill->location size Is the spill minor (<5g and easily contained)? location->size No evacuate Alert others! Evacuate the area. Call emergency personnel. location->evacuate Yes size->evacuate No cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE. 2. Use inert absorbent. 3. Place in sealed waste container. 4. Decontaminate area. size->cleanup Yes

Caption: Decision tree for responding to a Benzodithiole 1,1,3,3-tetraoxide spill.

References
  • AFG Bioscience LLC. Safety Data Sheet. [Link]

  • University of California. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

Sources

effect of solvent and temperature on Benzodithiole 1,1,3,3-tetraoxide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for Benzodithiole 1,1,3,3-tetraoxide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile reagent. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Benzodithiole 1,1,3,3-tetraoxide serves as a stable, solid precursor for the in situ generation of o-benzoquinone, a highly reactive intermediate that is otherwise difficult to handle due to its instability.[1] The controlled thermal extrusion of sulfur dioxide from the precursor unmasks the o-benzoquinone, which can then be trapped by various dienophiles and dipolarophiles in cycloaddition reactions.[2] Understanding the interplay of solvent and temperature is paramount to successfully harnessing the reactivity of this powerful synthetic tool.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

This is a common issue stemming from suboptimal reaction conditions for the generation of the reactive o-benzoquinone intermediate.

Causality Analysis: The core of the reaction is the thermal cheletropic elimination of two molecules of sulfur dioxide (SO₂) to form the highly reactive o-benzoquinone. This step is the primary energetic barrier. If the reaction temperature is too low, this elimination will not occur at a practical rate, leaving the unreacted, stable precursor in your flask.

Troubleshooting Steps:

  • Verify Temperature: The thermal decomposition of benzodithiole 1,1,3,3-tetraoxide requires significant thermal energy. Reactions are typically conducted at reflux in high-boiling solvents. If your chosen solvent has a boiling point that is too low, you will not reach the necessary activation temperature.

  • Solvent Selection: The solvent must be inert to the highly electrophilic o-benzoquinone intermediate and have a sufficiently high boiling point. Non-polar, aprotic solvents are generally preferred to avoid side reactions. Solvents like toluene, xylene, or dichlorobenzene are common choices.

  • Concentration: While seemingly simple, reactant concentration can play a role. The in situ generated o-benzoquinone is transient. The trapping agent (dienophile or dipolarophile) must be present in sufficient concentration to react before the o-benzoquinone oligomerizes or decomposes.

Summary of Troubleshooting Solutions

Potential Cause Underlying Reason Recommended Solution
Insufficient Temperature The energy barrier for SO₂ extrusion has not been overcome.Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) or by using a sealed-tube reactor to exceed the solvent's atmospheric boiling point.
Inappropriate Solvent The solvent may be reacting with the o-benzoquinone intermediate (e.g., nucleophilic solvents) or may not provide the necessary thermal conditions.Use a high-boiling, non-polar, aprotic solvent such as xylene, mesitylene, or o-dichlorobenzene. Ensure the solvent is dry.
Low Trapping Agent Molarity The bimolecular trapping reaction is slow relative to the unimolecular decomposition or polymerization of the o-benzoquinone.Increase the concentration of the dienophile or dipolarophile. In some cases, using the trapping agent as the solvent (if it is a liquid and thermally stable) can be effective.
Question 2: My reaction is messy, and I'm isolating multiple side products or just decomposition. What's going wrong?

The formation of complex mixtures often indicates that the highly reactive o-benzoquinone intermediate is not being efficiently trapped or is undergoing undesired secondary reactions.

Causality Analysis: While a high temperature is necessary to generate the o-benzoquinone, excessive heat can lead to its decomposition or the degradation of the desired cycloadduct. Furthermore, o-benzoquinones are potent electrophiles and will readily react with any nucleophiles present in the reaction mixture, including trace amounts of water or nucleophilic solvents.[3]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve issues related to side product formation and decomposition.

G start Complex Mixture or Decomposition Observed check_temp Is the reaction temperature excessively high? start->check_temp check_purity Are reactants and solvent pure and anhydrous? check_temp->check_purity No lower_temp Action: Lower temperature or use a solvent with a slightly lower boiling point. check_temp->lower_temp Yes check_dienophile Is the trapping agent sufficiently reactive? check_purity->check_dienophile Yes purify Action: Purify solvent and reactants. Dry solvent over molecular sieves. check_purity->purify No change_dienophile Action: Use a more electron-rich or less sterically hindered trapping agent. check_dienophile->change_dienophile No end Problem Resolved check_dienophile->end Yes

Caption: Troubleshooting workflow for side product formation.

Question 3: The cycloaddition is working, but the regioselectivity or stereoselectivity is poor. How can I improve it?

Selectivity in cycloaddition reactions like the Diels-Alder or 1,3-dipolar cycloadditions is governed by subtle electronic and steric effects in the transition state. Both solvent and temperature are critical variables that can modulate these effects.

Causality Analysis:

  • Solvent Effects: The polarity of the solvent can influence the energetics of the transition state. For Diels-Alder reactions, while often considered non-ionic, there can be a degree of charge separation in the transition state. Polar solvents may stabilize this transition state, accelerating the reaction but potentially altering selectivity.[4][5] In some cases, hydrogen bonding between the solvent and reactants can also direct the stereochemical outcome.[5]

  • Temperature Effects: According to the principles of thermodynamic control, lower reaction temperatures generally favor the formation of the most stable isomer. Higher temperatures provide enough energy to overcome larger activation barriers, potentially leading to a mixture of products (kinetic control). Since the generation of o-benzoquinone is thermally driven, there is a delicate balance between the temperature needed for its formation and the optimal temperature for selective trapping.

Improving Selectivity:

  • Temperature Optimization: This is often a trade-off. You need a high enough temperature for the SO₂ extrusion but as low as possible to maximize selectivity. It is recommended to find the minimum temperature at which the reaction proceeds at a reasonable rate. This might involve screening solvents with slightly different boiling points (e.g., comparing refluxing toluene at ~111°C vs. refluxing benzene at ~80°C, if the reaction proceeds at the lower temperature).

  • Solvent Screening: The effect of a solvent on selectivity can be profound. It is advisable to screen a range of aprotic solvents with varying polarities to find the optimal medium for your specific substrate combination.

Illustrative Data: Solvent Effect on Stereoselectivity

The following table provides hypothetical data for a Diels-Alder reaction between the in situ generated o-benzoquinone and cyclopentadiene, illustrating how solvent choice can impact the endo:exo product ratio.

Solvent Boiling Point (°C) Dielectric Constant (ε) Hypothetical endo:exo Ratio
Toluene1112.485:15
o-Xylene1442.682:18
Dichloromethane409.192:8 (Requires sealed tube)
Acetonitrile8237.595:5 (Requires sealed tube)

Note: This data is for illustrative purposes. Actual results will vary based on the specific reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Benzodithiole 1,1,3,3-tetraoxide?

It is a stable, crystalline solid that serves as a convenient precursor or "masked" form of the highly reactive and unstable molecule, o-benzoquinone.[1] This allows for the controlled, in situ generation of o-benzoquinone under specific thermal conditions for use in synthesis.

Q2: What is the reaction mechanism for the generation of o-benzoquinone?

The reaction is a thermal, double cheletropic elimination. Upon heating, the molecule sequentially extrudes two molecules of sulfur dioxide (SO₂) to yield the final o-benzoquinone intermediate.

G A Benzodithiole 1,1,3,3-tetraoxide B o-Benzoquinone A->B Heat (Δ) - 2 SO₂

Caption: Thermal generation of o-benzoquinone.

Q3: Can this reagent be used in reactions with nucleophiles?

Generally, this is not recommended. The o-benzoquinone intermediate is a powerful Michael acceptor and highly electrophilic. It will readily react with a wide range of nucleophiles, leading to a mixture of addition products rather than the desired cycloaddition.[6][7] Therefore, it is crucial to use aprotic, non-nucleophilic solvents and ensure all reagents are free from nucleophilic impurities.

Q4: What is the typical storage condition for Benzodithiole 1,1,3,3-tetraoxide?

It should be stored in a dry environment, typically at 2-8°C, to ensure its long-term stability.[8][9]

General Experimental Protocol

Representative Procedure: Diels-Alder Reaction with an Alkene

This protocol provides a general guideline. Specific temperatures, reaction times, and purification methods should be optimized for each unique set of substrates.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add Benzodithiole 1,1,3,3-tetraoxide (1.0 eq).

  • Reagent Addition: Add the dienophile (1.1 - 2.0 eq) and the appropriate high-boiling, anhydrous solvent (e.g., o-xylene, to make a ~0.1 M solution).

  • Reaction Conditions: Place the flask in a pre-heated oil bath and heat the mixture to reflux under a nitrogen atmosphere. The temperature should be sufficient to initiate the extrusion of SO₂ gas (bubbling may be observed).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzodithiole precursor is consumed. Reaction times can range from a few hours to 24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

References

  • Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University.
  • Kerrigan, J. E., et al. (2015). Formation and stability of gas-phase o-benzoquinone from oxidation of ortho-hydroxyphenyl: a combined neutral and distonic radical study. RSC Publishing.
  • van Der Wel, G. K., Wijnen, J. W., & Engberts, J. B. F. N. (1996). Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media. Journal of Organic Chemistry, 61(25), 9001-9005. DOI: 10.1021/jo9614248.
  • Barbero, M., Cadamuro, S., Degani, I., Fochi, R., & Perracino, P. (1994). Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. Journal of Heterocyclic Chemistry, 31(6), 1721-1724.
  • Al-Masri, M., et al. (2021). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. MDPI.
  • Reyes-Rodriguez, P. A., et al. (2023). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry.
  • Villa, J. A., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1283.
  • Zhang, J., et al. (2011). 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o567.
  • Fattahi, A., et al. (2004). The enthalpies of formation of o-, m-, and p-benzoquinone: gas-phase ion energetics, combustion calorimetry, and quantum chemical computations combined. The Journal of Organic Chemistry, 69(8), 2631-2638.
  • Oishi, T., et al. (2006). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules, 11(7), 513-520.
  • Eyer, P., et al. (2014). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Journal of Biological Chemistry, 289(41), 28453-28464.
  • Sutcliffe, M. R., & Taylor, R. J. K. (2021). Benzo[4][5][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 26(11), 3236.

  • Fattahi, A., et al. (2004). The Enthalpies of Formation of o-, m-, and p-Benzoquinone: Gas-Phase Ion Energetics, Combustion Calorimetry, and Quantum Chemical Computations Combined.
  • Jüstel, P. M., & Ofial, A. R. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München.
  • Mikhailov, I. E., et al. (1993). Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives. Russian Chemical Reviews, 62(11), 1055-1070.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Itoh, T., & Baba, H. (1977). Temperature dependence of the emission spectra of p-benzoquinone in a p-dichlorobenzene matrix.
  • Nair, V., et al. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences, 111(1), 47-59.
  • Sarpong, R., & Pronin, S. V. (2012). Masked o-Benzoquinones in Organic Synthesis. Request PDF.
  • Mason, T. J., et al. (2021). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 26(16), 4983.
  • Cilibrizzi, A., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 532.
  • Acevedo, O., & Jorgensen, W. L. (2004). A theoretical study of the solvent effect on Diels-Alder reaction in room temperature ionic liquids using a supermolecular approach.
  • Shainyan, B. A., et al. (2022).
  • Pericyclic Reactions and Organic Photochemistry. (2016, August 1). 1,3-Dipolar cycloaddition reactions [Video]. YouTube.
  • Jencks, W. P., & Carriuolo, J. (1959). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778-1786.
  • Al-Amiery, A. A. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. Natural Volatiles & Essential Oils, 8(4), 7539-7556.
  • Suvajdžić, V. D., et al. (2008). Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-phenyl]-acetamide and different diamines.
  • Campodónico, P. R., et al. (2021). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 9, 740161.
  • Salinas-Luna, J., & Mentado-Morales, J. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Polymer Science Peer Reviewed Journal, 3(1).

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Technical Support Center: Overcoming Low Reactivity of Substrates with Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzodithiole 1,1,3,3-tetraoxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of their substrates in reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Reactivity of Benzodithiole 1,1,3,3-tetraoxide

Benzodithiole 1,1,3,3-tetraoxide is a potent electrophile, primarily utilized in reactions with nucleophiles. The two sulfone groups act as powerful electron-withdrawing groups, activating the benzene ring for nucleophilic aromatic substitution (SNAr).[1][2] However, the success of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Low reactivity is a common hurdle, particularly with sterically hindered or electronically deactivated substrates. This guide will walk you through the common causes of low reactivity and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with Benzodithiole 1,1,3,3-tetraoxide is not proceeding, or the yield is very low. What are the common causes?

A1: Low reactivity in this context can typically be attributed to one or more of the following factors:

  • Poor Nucleophilicity of the Substrate: The nucleophile may not be strong enough to initiate the reaction.

  • Steric Hindrance: Bulky groups on the nucleophile or around the reaction center can impede the approach of the reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.

  • Reagent Quality: Degradation of Benzodithiole 1,1,3,3-tetraoxide or the presence of impurities in the starting materials can inhibit the reaction.

The following sections will delve into each of these issues and provide targeted solutions.

Q2: How can I enhance the nucleophilicity of my substrate?

A2: If your substrate is a weak nucleophile (e.g., an aniline with electron-withdrawing groups or a sterically hindered amine), you can employ several strategies to increase its reactivity.

Troubleshooting Workflow for Enhancing Nucleophilicity:

Caption: Workflow for enhancing substrate nucleophilicity.

Detailed Steps:

  • Choice of Base: For neutral nucleophiles like amines or alcohols, deprotonation is often necessary to generate a more potent nucleophile. The choice of base is critical. A base that is too weak will not sufficiently deprotonate the substrate, while a nucleophilic base could compete in the reaction.

    • Recommendation: Use a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hexamethyldisilazide (KHMDS).

  • Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediates in an SNAr reaction.[1]

    • Recommendation: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

  • Temperature Optimization: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

    • Recommendation: Increase the temperature in a stepwise manner (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS to avoid decomposition.

Table 1: Common Solvents for Nucleophilic Aromatic Substitution

SolventDielectric Constant (ε)Boiling Point (°C)Properties
DMF37153Polar aprotic, good for SNAr
DMSO47189Highly polar aprotic, excellent for SNAr
Acetonitrile37.582Polar aprotic, less viscous than DMF/DMSO
THF7.666Less polar, may be suitable for some systems
Q3: My substrate is sterically hindered. How can I overcome this?

A3: Steric hindrance can significantly slow down the rate of reaction by preventing the nucleophile from approaching the electrophilic center.

Strategies to Overcome Steric Hindrance:

  • Prolonged Reaction Time and Higher Temperature: Give the reaction more time and energy to overcome the steric barrier. Monitor for potential side product formation at elevated temperatures.

  • Use of a Catalyst: While not always straightforward for SNAr, certain phase-transfer catalysts or additives might facilitate the reaction by bringing the reactants into closer proximity.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are sluggish under conventional heating by promoting more efficient energy transfer.

Q4: I suspect my reagents are degraded. How can I check and what are the proper handling procedures?

A4: Benzodithiole 1,1,3,3-tetraoxide should be a stable, crystalline solid.[3] However, like many organic reagents, it can degrade over time, especially if not stored correctly.

Protocol for Reagent Quality Check and Handling:

  • Visual Inspection: Check for any change in color or appearance of your Benzodithiole 1,1,3,3-tetraoxide.

  • Purity Analysis: If in doubt, check the purity by melting point or a suitable analytical technique like NMR or LC-MS.

  • Proper Storage: Store Benzodithiole 1,1,3,3-tetraoxide in a cool, dry place, away from light and moisture.[3]

  • Solvent Purity: Always use dry, high-purity solvents, as water can react with strong bases and interfere with the reaction.

Proposed Reaction Mechanism and Key Intermediates

The reaction of Benzodithiole 1,1,3,3-tetraoxide with a nucleophile is proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the formation of a Meisenheimer complex, a key intermediate in this reaction pathway.[1][2]

Caption: Proposed SNAr mechanism for the reaction of Benzodithiole 1,1,3,3-tetraoxide with a nucleophile.

General Experimental Protocol

This is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzodithiole 1,1,3,3-tetraoxide (1.0 eq) and your nucleophilic substrate (1.0-1.2 eq).

  • Solvent and Base Addition: Add the desired dry, polar aprotic solvent (e.g., DMF or DMSO). If required, add the base (1.1-1.5 eq) at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent. The organic layers are then combined, washed, dried, and concentrated. The crude product can be purified by column chromatography, recrystallization, or distillation.

References

  • National Institutes of Health. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • DiVA portal. Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

  • MDPI. Benzo[4][5][6]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. [Link]

  • National Institutes of Health. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzodithiole 1,1,3,3-tetraoxide. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of workup procedures for reactions involving this versatile dienophile. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction to Benzodithiole 1,1,3,3-tetraoxide in Synthesis

Benzodithiole 1,1,3,3-tetraoxide is a potent dienophile, frequently employed in Diels-Alder reactions. The two electron-withdrawing sulfone groups activate the double bond, making it highly reactive towards a variety of dienes.[1][2] The resulting cycloadducts are often stable, crystalline solids and serve as valuable intermediates in complex syntheses.

A successful synthesis, however, is not solely dependent on the reaction itself but is critically defined by an effective workup and purification strategy. This guide is structured to address the common challenges encountered during the post-reaction processing of Diels-Alder reactions involving Benzodithiole 1,1,3,3-tetraoxide.

I. Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues you may encounter during the workup of your reaction. Each problem is followed by a series of diagnostic questions and step-by-step solutions, grounded in the principles of organic chemistry.

Issue 1: Low or No Recovery of the Diels-Alder Adduct

You've run your Diels-Alder reaction, and upon workup, you isolate a disappointingly low yield of your desired adduct, or in the worst-case scenario, none at all.

Initial Diagnostic Questions:

  • Did the reaction go to completion? How did you monitor the reaction progress (e.g., TLC, LC-MS, NMR)?

  • What were the reaction conditions? Specifically, what was the temperature and reaction time?

  • What is the nature of your diene? Is it electron-rich or electron-poor? Is it sterically hindered?

  • What workup procedure did you follow? Describe the quenching, extraction, and purification steps in detail.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or low reactivity of the diene.

    • Solution:

      • Optimize Reaction Time and Temperature: If you are monitoring the reaction, continue until the limiting reagent is consumed. For slow reactions, consider increasing the temperature, but be mindful of the potential for the retro-Diels-Alder reaction (see below).[3]

      • Use a Lewis Acid Catalyst: For reactions with electron-poor dienes, the addition of a Lewis acid can accelerate the reaction.[4] Be aware that this will necessitate an additional step in the workup to remove the catalyst.

  • Retro-Diels-Alder Reaction:

    • Explanation: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[4] If your reaction was run at a high temperature, the equilibrium may have shifted back towards the starting materials during a prolonged reaction time or upon heating during workup (e.g., solvent evaporation).

    • Solution:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

      • Minimize Heat During Workup: Concentrate your reaction mixture under reduced pressure at the lowest practical temperature.

  • Product Lost During Extraction:

    • Explanation: The Diels-Alder adduct of Benzodithiole 1,1,3,3-tetraoxide is expected to be a relatively polar compound. If you used a very nonpolar extraction solvent, your product might remain in the aqueous layer. Conversely, if your product is unexpectedly nonpolar, it could be lost in the aqueous phase if a very polar organic solvent is used.

    • Solution:

      • Solvent Selection: Use a moderately polar, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.

      • Check All Layers: Before discarding any layers from your extraction, analyze a small sample by TLC or another appropriate method to ensure your product is not present.

      • Back-Extraction: If you suspect your product is in the aqueous layer, perform a back-extraction with a different organic solvent.

  • Adduct Instability:

    • Explanation: While generally stable, the adduct might be sensitive to the pH of the aqueous wash solutions. Strong acidic or basic conditions could potentially lead to decomposition or unintended side reactions.

    • Solution:

      • Neutral Washes: Use neutral or mildly acidic/basic washes during the workup. Saturated aqueous sodium bicarbonate is a common choice to neutralize acidic catalysts, followed by a brine wash to remove bulk water.

Issue 2: Product Contamination with Starting Materials

Your isolated product is contaminated with unreacted Benzodithiole 1,1,3,3-tetraoxide or the diene.

Initial Diagnostic Questions:

  • What was the stoichiometry of the reaction? Was either reactant used in excess?

  • What purification method was used? (e.g., recrystallization, column chromatography)

  • What are the relative polarities of the starting materials and the product?

Potential Causes and Solutions:

  • Incomplete Reaction or Incorrect Stoichiometry:

    • Explanation: If the reaction did not go to completion, or if one of the reactants was used in excess, it will contaminate the crude product.

    • Solution:

      • Drive the Reaction to Completion: As discussed previously, optimize reaction conditions.

      • Adjust Stoichiometry: If one reactant is particularly valuable, consider using the other in a slight excess to ensure complete consumption of the limiting reagent.

  • Ineffective Purification:

    • Explanation: The chosen purification method may not be suitable for separating the product from the starting materials.

    • Solution:

      • Column Chromatography: This is often the most effective method for separating compounds with different polarities. The high polarity of the sulfone groups in both the starting material and the product necessitates careful selection of the eluent system. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

      • Recrystallization: If the adduct is a solid and the starting materials are liquids or have significantly different solubilities, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the adduct is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Issue 3: Difficulty in Removing the Benzodithiole 1,1,3,3-tetraoxide Moiety (Post-Diels-Alder)

For many synthetic applications, the Diels-Alder reaction is just the first step, and the benzodithiole tetraoxide group needs to be modified or removed.

Initial Diagnostic Questions:

  • What is the intended transformation of the adduct? (e.g., hydrolysis, reduction)

  • What reagents and conditions are you using for this transformation?

Potential Causes and Solutions:

  • Hydrolysis of the Adduct:

    • Explanation: The sulfone groups are generally stable to hydrolysis. However, if the overall goal is to unmask a diacid functionality, this would typically be achieved by hydrolysis of a corresponding anhydride adduct, not a sulfone.[5] If the goal is to cleave the C-S bonds, this requires more forcing conditions.

    • Solution:

      • Re-evaluate the Synthetic Strategy: The benzodithiole tetraoxide moiety is not a direct precursor to a diacid via simple hydrolysis in the same way an anhydride is. Its removal likely involves reductive or other cleavage methods.

      • Literature Precedent: Search for literature describing the cleavage of similar sulfone-containing bicyclic systems to identify appropriate reagents and conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with Benzodithiole 1,1,3,3-tetraoxide?

A1: Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.

Q2: What is the typical physical state and solubility of Benzodithiole 1,1,3,3-tetraoxide and its Diels-Alder adducts?

A2:

  • Benzodithiole 1,1,3,3-tetraoxide: It is a solid at room temperature.[6] Its solubility will vary depending on the solvent, but it is generally soluble in moderately polar organic solvents.

  • Diels-Alder Adducts: The adducts are often white, crystalline solids. Their solubility will depend on the specific diene used, but they are typically soluble in solvents like dichloromethane, chloroform, and ethyl acetate. They are generally insoluble in nonpolar solvents like hexanes and sparingly soluble in water.

Q3: How can I monitor the progress of my Diels-Alder reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a moderately polar eluent system (e.g., a mixture of hexanes and ethyl acetate). The product adduct will typically have a different Rf value than the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by 1H NMR can provide a quantitative measure of the conversion of starting materials to the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of starting material ions and the appearance of the product ion.

Q4: My Diels-Alder reaction produces a mixture of endo and exo isomers. How can I separate them?

A4: The formation of endo and exo isomers is a common feature of Diels-Alder reactions.[7][8]

  • Column Chromatography: The two isomers often have slightly different polarities and can be separated by careful column chromatography. Using a long column and a slow, shallow gradient can improve separation.

  • Recrystallization: In some cases, fractional crystallization can be used to separate the isomers if they have sufficiently different solubilities in a particular solvent system.

Q5: What is a standard workup protocol for a typical Diels-Alder reaction with Benzodithiole 1,1,3,3-tetraoxide?

A5: A general protocol is as follows:

  • Cool the reaction mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal (optional): If the reaction was run in a high-boiling solvent, it may be beneficial to remove it under reduced pressure.

  • Dilution: Dilute the residue with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Wash: Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate (if an acidic catalyst was used), followed by a wash with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

III. Experimental Protocols and Data

General Experimental Protocol for a Diels-Alder Reaction Workup
  • Reaction Quenching and Initial Extraction:

    • Cool the reaction vessel to room temperature.

    • If a Lewis acid catalyst was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

    • Add an equal volume of deionized water and shake vigorously.

    • Allow the layers to separate and drain the aqueous layer.

  • Washing the Organic Phase:

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • 50 mL of saturated aqueous sodium chloride (brine).

    • This removes water-soluble impurities and residual water from the organic phase.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl. The drying agent should no longer clump together when the solution is dry.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid potential retro-Diels-Alder reaction.

  • Purification:

    • Column Chromatography:

      • Adsorb the crude product onto a small amount of silica gel.

      • Load the silica onto a pre-packed silica gel column.

      • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

      • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Recrystallization:

      • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Data Presentation: Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateStorage Temperature
Benzodithiole 1,1,3,3-tetraoxideC₇H₆O₄S₂218.25Solid4°C

Data sourced from ChemScene.[6]

IV. Visualizations

General Diels-Alder Workup Workflow

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Diels-Alder Reaction (Diene + Benzodithiole 1,1,3,3-tetraoxide) Quench Quench Reaction (e.g., with NaHCO₃ aq.) Reaction->Quench Reaction Complete Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification Concentrate->Purify Crude Product Column Column Chromatography Purify->Column Recrystal Recrystallization Purify->Recrystal PureProduct Pure Adduct Column->PureProduct Recrystal->PureProduct

Caption: General workflow for the workup and purification of Diels-Alder adducts.

V. References

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methods for the comprehensive characterization of Benzodithiole 1,1,3,3-tetraoxide, a molecule of interest in various research domains. The methodologies discussed herein are designed to establish identity, purity, and critical physicochemical properties, ensuring a robust and validated understanding of this compound.

Foundational Characterization: Establishing Molecular Identity

The initial step in characterizing Benzodithiole 1,1,3,3-tetraoxide involves unequivocally confirming its molecular structure. A combination of spectroscopic techniques provides a self-validating system for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. For Benzodithiole 1,1,3,3-tetraoxide (C₇H₆O₄S₂), both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzene ring will likely appear as a complex multiplet, while the methylene protons of the dithiole ring will present a distinct singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. This includes distinct signals for the aromatic carbons and the methylene carbon, providing further confirmation of the core structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 2-5 mg of Benzodithiole 1,1,3,3-tetraoxide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further corroborate the proposed structure.

Expected Data: For Benzodithiole 1,1,3,3-tetraoxide, the molecular formula is C₇H₆O₄S₂ with a molecular weight of 218.25 g/mol [1]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass calculated from the molecular formula. The high mass accuracy provided by HRMS allows for the unambiguous confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Benzodithiole 1,1,3,3-tetraoxide, characteristic absorption bands for the sulfone groups (S=O) and the aromatic ring are expected.

Expected Data:

  • Strong, characteristic stretching vibrations for the S=O groups of the sulfone, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹).

  • C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

Purity Assessment: Chromatographic Methods

Once the identity of Benzodithiole 1,1,3,3-tetraoxide is confirmed, it is crucial to determine its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase HPLC method is commonly employed.

Method Development Considerations:

  • Column: A C18 column is a good starting point for the separation of moderately polar organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure the elution of any potential impurities with different polarities.

  • Detector: A UV detector is suitable for detecting Benzodithiole 1,1,3,3-tetraoxide due to the presence of the chromophoric benzene ring. The detection wavelength should be set at the λmax of the compound.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of Benzodithiole 1,1,3,3-tetraoxide of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solid-State Characterization

For many applications, particularly in drug development, understanding the solid-state properties of a compound is critical.

Single Crystal X-ray Diffraction (XRD)

Single crystal XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.[2][3][4][5]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of Benzodithiole 1,1,3,3-tetraoxide suitable for diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[2]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase behavior of a material.[6][7]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and enthalpy of fusion.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the thermal stability of the compound.

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Molecular structure, connectivity, number of unique protons and carbons.Provides detailed structural information; non-destructive.Requires soluble sample; relatively low sensitivity for ¹³C.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity and accuracy; can be coupled to chromatography.Can be destructive; may not provide stereochemical information.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, requires minimal sample preparation.Provides limited structural information on its own.
HPLC Purity, number of components in a mixture, quantification.High resolution and sensitivity; quantitative.Requires method development; can be destructive.
Single Crystal XRD 3D molecular and crystal structure, bond lengths, bond angles.Unambiguous structure determination.Requires good quality single crystals.
DSC/TGA Melting point, thermal stability, decomposition profile.Provides key physicochemical properties.Does not provide structural information.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of Benzodithiole 1,1,3,3-tetraoxide.

G cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_solidstate Solid-State Properties Synthesis Synthesis of Benzodithiole 1,1,3,3-tetraoxide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV/DAD NMR->HPLC XRD Single Crystal XRD HPLC->XRD Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal

Caption: Workflow for the characterization of Benzodithiole 1,1,3,3-tetraoxide.

Conclusion

The comprehensive characterization of Benzodithiole 1,1,3,3-tetraoxide requires a multi-technique approach. By combining spectroscopic methods for identity confirmation, chromatographic techniques for purity assessment, and solid-state analysis for physicochemical properties, a complete and robust data package can be generated. This guide provides a framework for researchers to design and execute a thorough analytical characterization of this and other related novel compounds.

References

  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][2]dioxol- 5-yl). [Link]

  • Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles - Sci-Hub. [Link]

  • Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - Frontiers. [Link]

  • Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. [Link]

  • Crystal structure of (±)-3-[(benzo[d][1][2]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one - PMC - PubMed Central. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. [Link]

  • Benzo[d][1][2][8]oxadithiole 2-Oxide - MDPI. [Link]

  • A unified total synthesis of benzo[d][1][2]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines - Crimson Publishers. [Link]

  • (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide - ResearchGate. [Link]

  • Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids | Request PDF - ResearchGate. [Link]

Sources

A Senior Scientist's Guide to Sulfone Reagents: A Comparative Study Featuring Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, sulfone-containing molecules are of paramount importance. The sulfonyl group (R-SO₂-R'), once considered a mere synthetic intermediate, is now recognized as a critical pharmacophore and a versatile functional handle.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have cemented its role in a plethora of approved therapeutics. Consequently, the methods and reagents used to construct sulfones, particularly vinyl sulfones, are a subject of continuous innovation.

This guide provides a comparative analysis of key sulfone reagents and methodologies. We will anchor our discussion around the structurally unique yet sparsely documented compound, Benzodithiole 1,1,3,3-tetraoxide . While not a mainstream reagent, its rigid, bis-sulfone framework presents intriguing possibilities for novel reactivity. We will analyze its potential applications by comparing its structure and hypothetical reactivity against established, field-proven reagents and protocols for the synthesis of vinyl sulfones—a class of compounds known for their utility as Michael acceptors and potent enzyme inhibitors.[1] This analysis aims to equip researchers with the foundational knowledge to select the optimal synthetic strategy and to inspire investigation into new chemical entities like Benzodithiole 1,1,3,3-tetraoxide.

Section 1: Profile of a Niche Reagent: Benzodithiole 1,1,3,3-tetraoxide

Benzodithiole 1,1,3,3-tetraoxide (CAS 112520-09-9) is a crystalline solid whose synthetic applications are not yet widely reported in peer-reviewed literature.[2] However, an analysis of its structure provides a strong basis for predicting its chemical behavior.

Physicochemical Properties
PropertyValueSource
CAS Number 112520-09-9[2]
Molecular Formula C₇H₆O₄S₂[2]
Molecular Weight 218.25 g/mol [2]
Appearance Solid[2]
Storage 4°C[2]
Hypothesized Reactivity

The structure of Benzodithiole 1,1,3,3-tetraoxide is analogous to that of sulfolenes (dihydrothiophene 1,1-dioxides), which are well-known precursors to 1,3-butadienes via the thermolytic extrusion of sulfur dioxide (SO₂). This cheletropic elimination is a cornerstone of Diels-Alder chemistry.

Given the presence of two sulfone groups in a fused ring system, two potential reactive pathways can be hypothesized:

  • Double SO₂ Extrusion: A high-energy process that could generate a highly reactive and transient ortho-quinodimethane intermediate. This would make it a potential reagent for [4+2] cycloaddition reactions to construct polycyclic frameworks.

  • Vinyl Sulfone Synthon: More plausibly, under controlled conditions, it might undergo elimination or rearrangement to act as a masked source of a vinyl sulfone species. This potential function places it in direct comparison with the established methods for vinyl sulfone synthesis.

It is this second hypothesis—its potential as a novel precursor for vinyl sulfone synthesis—that we will explore in this guide. Its solid nature and potential stability could offer handling advantages over gaseous or highly reactive liquid reagents.

Section 2: The Landscape of Vinyl Sulfone Synthesis

The synthesis of vinyl sulfones is a well-explored area, with methods ranging from classical multi-step sequences to modern, metal-catalyzed C-H functionalization reactions.[3] The choice of method is dictated by factors such as substrate availability, functional group tolerance, and desired stereoselectivity. Below, we compare the most prevalent strategies.

Method 1: Oxidation of Vinyl Sulfides

This is a robust and traditional two-step approach. It begins with the synthesis of a vinyl sulfide, typically via the addition of a thiol to an alkyne or vinylation of a thiol. The resulting sulfide is then oxidized to the corresponding sulfone.

  • Causality of Reagent Choice: The choice of oxidant is critical. Hydrogen peroxide in acetic acid is a common, cost-effective option for robust substrates.[4] For more sensitive molecules, meta-chloroperoxybenzoic acid (m-CPBA) offers milder conditions and greater control, minimizing over-oxidation or side reactions.

Method 2: Pyrolysis of β-Hydroxyethyl Sulfones

This method involves the thermal decomposition of β-hydroxyethyl sulfones or their esters to generate the vinyl sulfone and water (or a carboxylic acid).[5][6] This approach is conceptually similar to the hypothesized reactivity of Benzodithiole 1,1,3,3-tetraoxide, as it relies on a thermal elimination step.

  • Experimental Insight: The pyrolysis often requires high temperatures (150-600 °C) and can be performed in the presence of a contact agent like alumina to facilitate the reaction at lower temperatures.[5] The primary challenge is the potential for charring and the limited tolerance for thermally sensitive functional groups.

Method 3: Direct Sulfonylation of Alkenes and Alkynes

Modern synthetic chemistry favors more direct and atom-economical approaches. Various methods have been developed to directly introduce a sulfonyl group across a double or triple bond.

  • Radical-Mediated Reactions: The use of sulfonyl chlorides or sulfonyl hydrazides with a radical initiator allows for the direct addition of a sulfonyl group to an alkene.[7]

  • Metal-Catalyzed Reactions: Palladium and copper catalysts are widely used to couple sulfinic acids or their salts with vinyl halides or triflates.[3][8] These methods offer excellent control over stereochemistry, typically yielding the (E)-isomer.

Method 4: Decarboxylative Sulfonylation

This strategy involves the reaction of α,β-unsaturated carboxylic acids with sulfinates, often under photoredox or metal-catalyzed conditions. The reaction proceeds with the extrusion of CO₂, making it an irreversible and efficient transformation.[3][9]

Section 3: Comparative Analysis of Methodologies

To aid researchers in selecting the appropriate method, the following table provides a side-by-side comparison of the primary strategies for vinyl sulfone synthesis, including the hypothetical position of Benzodithiole 1,1,3,3-tetraoxide.

Methodology Typical Precursors Key Reagents & Conditions Advantages Limitations
Oxidation of Vinyl Sulfides Vinyl Halides, Alkynes, Thiols1. Base (e.g., NaOEt) 2. Oxidant (e.g., H₂O₂, m-CPBA)Reliable, high-yielding, well-established.[4]Two-step process, may require handling of odorous thiols.
Pyrolysis of β-Hydroxyethyl Sulfones β-Hydroxyethyl SulfonesHigh temperature (150-600 °C), often with alumina catalyst.[5]Utilizes stable precursors.Harsh conditions, not suitable for complex or sensitive molecules, potential for side reactions.[5]
Direct Sulfonylation (Metal-Catalyzed) Alkenes, Alkynes, Vinyl Halides, Sulfinic AcidsPd or Cu catalyst, base, ligand.High stereoselectivity (often E-selective), broad substrate scope, milder conditions.[3][8]Catalyst cost and removal, potential for ligand sensitivity.
Decarboxylative Sulfonylation α,β-Unsaturated Carboxylic Acids, SulfinatesPhotoredox or metal catalyst, light source or heat.Uses readily available starting materials, CO₂ as the only byproduct.[3][9]Limited to substrates compatible with the catalytic cycle.
Benzodithiole 1,1,3,3-tetraoxide (Hypothetical) Benzodithiole 1,1,3,3-tetraoxideThermal or photochemical activation (predicted).Potentially a stable, solid, and easily handled precursor.Unproven reactivity, high molecular weight of leaving groups (2x SO₂), unknown scope and efficiency.
Section 4: Experimental Protocols

A protocol is only trustworthy if it is detailed and reproducible. Below is a representative, field-proven protocol for the synthesis of Phenyl Vinyl Sulfone via the oxidation of Phenyl Vinyl Sulfide, a method chosen for its reliability and frequent citation in the literature.

Protocol: Synthesis of Phenyl Vinyl Sulfone [4]

Materials:

  • Phenyl vinyl sulfide (19.7 g, 0.145 mol)

  • Glacial acetic acid (70 mL)

  • 30% Hydrogen peroxide (56 mL, 0.5 mol)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

Equipment:

  • 250 mL three-necked, round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Thermometer

Procedure:

  • Reaction Setup: In the 250 mL flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve phenyl vinyl sulfide (19.7 g) in glacial acetic acid (70 mL).

  • Oxidation: Slowly add the 30% hydrogen peroxide solution via the addition funnel. Causality Note: The addition rate must be carefully controlled to maintain the internal reaction temperature at approximately 70°C. This ensures a controlled oxidation rate and prevents a dangerous exotherm.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at reflux for 20 minutes to ensure full conversion of the sulfide to the sulfone.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (150 mL) and water (200 mL).

  • Extraction: Separate the organic phase. Wash the organic layer sequentially with water (50 mL) and brine (50 mL). Trustworthiness Note: The brine wash is crucial for removing residual water and acetic acid from the organic phase, which is essential for obtaining a pure, crystalline product upon solvent removal.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (70°C at 0.3 mm Hg) for 3 hours to remove all volatile components.

  • Purification: The resulting colorless solid is phenyl vinyl sulfone (yield: 18–19 g, 74–78%), with a melting point of 64–65°C. For applications requiring very high purity, the product can be recrystallized from hexane to yield colorless crystals (mp 66–67°C).

Section 5: Visualization of Synthetic Strategy

Diagrams are essential for visualizing complex relationships and workflows. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.

Diagram 1: Decision Workflow for Vinyl Sulfone Synthesis

This diagram outlines the logical process a chemist might follow when choosing a synthetic route.

G start Goal: Synthesize Target Vinyl Sulfone is_complex Is the target molecule complex or sensitive? start->is_complex mild_methods Mild Conditions Required is_complex->mild_methods Yes harsh_methods Robust Molecule is_complex->harsh_methods No alkene_avail Is the corresponding alkene/alkyne available? mild_methods->alkene_avail precursor_choice Precursor Availability harsh_methods->precursor_choice direct_sulfonylation Use Metal-Catalyzed Direct Sulfonylation alkene_avail->direct_sulfonylation Yes acid_avail Is the α,β-unsaturated acid available? alkene_avail->acid_avail No decarboxylative Use Decarboxylative Sulfonylation acid_avail->decarboxylative Yes consider_new Consider Novel Reagents (e.g., Benzodithiole 1,1,3,3-tetraoxide) acid_avail->consider_new No oxidation Use Oxidation of Vinyl Sulfide precursor_choice->oxidation Thiol/Alkyne pyrolysis Use Pyrolysis Method precursor_choice->pyrolysis β-Hydroxyethyl Sulfone

Caption: Decision tree for selecting a vinyl sulfone synthesis method.

Diagram 2: Structural Classes of Sulfonylating and Sulfone-Forming Reagents

This diagram categorizes the reagents discussed based on their core structure and function.

G sulfonyl_chlorides Sulfonyl Chlorides R-SO₂-Cl TsCl, MsCl triflic_anhydride Triflic Anhydride (CF₃SO₂)₂O Tf₂O triflimides Triflimides R-N(SO₂CF₃)₂ Comins' Reagent sulfinic_acids Sulfinic Acids / Salts R-SO₂H (M) PhSO₂Na sulfide_precursors Sulfide Precursors R-S-R' Ph-S-Vinyl cyclic_precursors Cyclic Precursors Hypothetical: Benzodithiole 1,1,3,3-tetraoxide

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A Researcher's Guide to the Computational Analysis of Benzodithiole 1,1,3,3-tetraoxide Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational investigation of the reaction pathways of benzodithiole 1,1,3,3-tetraoxide. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established theoretical approaches and experimental data from analogous sulfone-containing heterocycles to propose and evaluate plausible reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the reactivity of this and similar chemical entities.

Introduction: The Enigmatic Reactivity of a Strained Heterocycle

Benzodithiole 1,1,3,3-tetraoxide is a unique heterocyclic compound characterized by a bicyclic structure containing a benzene ring fused to a five-membered dithiole ring, with both sulfur atoms fully oxidized to the sulfone state. This high degree of oxidation, coupled with the inherent strain of the fused ring system, suggests a rich and complex reactivity profile. The strong electron-withdrawing nature of the two sulfonyl groups is expected to significantly influence the electron distribution in the molecule, rendering the C2 carbon highly electrophilic and activating the benzene ring towards certain transformations.

Understanding the reaction pathways of benzodithiole 1,1,3,3-tetraoxide is crucial for its potential applications in medicinal chemistry and materials science, where sulfone-containing heterocycles are of growing interest. Computational chemistry offers a powerful, cost-effective, and safe approach to explore these pathways, providing insights into reaction mechanisms, transition states, and kinetic and thermodynamic parameters.

Proposed Reaction Pathways for Computational Investigation

Based on the known chemistry of sulfones and related benzodithiole derivatives, we propose three primary classes of reaction pathways for computational investigation:

  • Thermal and Photochemical Decomposition: The strained ring system and the presence of two sulfone groups suggest that benzodithiole 1,1,3,3-tetraoxide may undergo decomposition under thermal or photochemical conditions. Plausible pathways involve the extrusion of sulfur dioxide (SO₂), a common fragmentation pattern for sulfones, leading to highly reactive intermediates.

  • Nucleophilic Addition at the C2 Carbon: The C2 carbon of the dithiole ring is flanked by two strongly electron-withdrawing sulfonyl groups, making it highly susceptible to attack by nucleophiles. Understanding the mechanism of nucleophilic addition is key to predicting the molecule's behavior in various chemical environments.

  • Cycloaddition Reactions: While the benzene ring is aromatic, the electron-withdrawing sulfonyl groups may reduce its aromaticity to some extent, potentially allowing it to participate in cycloaddition reactions, either as a diene or a dienophile, under specific conditions. More plausibly, reactive intermediates generated from decomposition could readily undergo cycloadditions.

A Comparative Guide to Computational Methodologies

The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. Here, we compare several widely used quantum chemical methods and provide recommendations for their application to the study of benzodithiole 1,1,3,3-tetraoxide.

Computational MethodRecommended ApplicationStrengthsLimitations
Density Functional Theory (DFT) Geometry optimization, frequency calculations, transition state searches, reaction path following (IRC)Good balance of accuracy and computational cost.Functional-dependent accuracy; may struggle with systems with significant dispersion interactions unless a correction is applied.
Møller-Plesset Perturbation Theory (MP2) Single-point energy calculations for higher accuracy on DFT-optimized geometries.Includes electron correlation effects beyond DFT.Higher computational cost than DFT; can be prone to convergence issues.
Coupled Cluster (CC) Theory (e.g., CCSD(T)) "Gold standard" for single-point energy calculations to benchmark other methods.Highly accurate for a wide range of systems.Very high computational cost, generally limited to smaller systems or model compounds.
Semi-empirical Methods (e.g., GFN-xTB) Initial exploration of potential energy surfaces and screening of multiple reaction pathways.Very fast, allowing for the study of large systems and complex reaction networks.Lower accuracy than ab initio and DFT methods.

Table 1: Comparison of Computational Methods for Reaction Pathway Analysis.

For the investigation of benzodithiole 1,1,3,3-tetraoxide, a multi-tiered approach is recommended. Initial explorations can be performed using computationally inexpensive semi-empirical methods. Promising pathways can then be investigated in more detail using DFT, with key stationary points (reactants, products, transition states) further refined with single-point MP2 or CCSD(T) calculations for more accurate energy predictions.

Experimental Protocols: A Computational Workflow

The following outlines a detailed, step-by-step methodology for the computational analysis of a proposed reaction pathway.

Protocol 1: Computational Analysis of a Unimolecular Decomposition Pathway

  • Reactant Optimization:

    • Construct the 3D structure of benzodithiole 1,1,3,3-tetraoxide.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP-D3, M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Product(s) Optimization:

    • Construct the 3D structures of the expected decomposition products (e.g., benzocyclobutadiene and two molecules of SO₂).

    • Perform geometry optimizations and frequency calculations for each product molecule using the same level of theory as for the reactant.

    • Verify that each optimized structure is a true minimum.

  • Transition State Search:

    • Use a transition state search algorithm (e.g., Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state connecting the reactant and products. An initial guess for the transition state geometry can be obtained from a relaxed scan along the presumed reaction coordinate (e.g., the breaking of the C-S bonds).

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Reaction Path Verification:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state geometry.

    • The IRC calculation should connect the transition state to the reactant and product minima, confirming that the located transition state is indeed the correct one for the proposed reaction.

  • Thermochemical Analysis:

    • From the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

    • Calculate the activation energy (Ea) and the reaction enthalpy (ΔH) and Gibbs free energy (ΔG).

Visualization of Proposed Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for computational investigation.

ReactionPathways cluster_decomp Thermal/Photochemical Decomposition cluster_nuc_add Nucleophilic Addition cluster_cycloadd Cycloaddition Reactant_Decomp Benzodithiole 1,1,3,3-tetraoxide TS_Decomp Transition State Reactant_Decomp->TS_Decomp Δ or hν Intermediate Reactive Intermediate (e.g., o-benzyne derivative) TS_Decomp->Intermediate Products_Decomp Decomposition Products (e.g., + 2 SO2) Intermediate->Products_Decomp Reactant_Nuc Benzodithiole 1,1,3,3-tetraoxide TS_Nuc_Add Transition State Reactant_Nuc->TS_Nuc_Add Nucleophile Nucleophile (Nu-) Nucleophile->TS_Nuc_Add Product_Nuc_Add Adduct TS_Nuc_Add->Product_Nuc_Add Intermediate_Cyclo Reactive Intermediate TS_Cyclo Transition State Intermediate_Cyclo->TS_Cyclo Dienophile Dienophile Dienophile->TS_Cyclo Product_Cyclo Cycloadduct TS_Cyclo->Product_Cyclo

Caption: Proposed reaction pathways for benzodithiole 1,1,3,3-tetraoxide.

Data Presentation and Interpretation

The results of the computational analysis should be presented clearly and concisely. A table summarizing the calculated energies, enthalpies, and Gibbs free energies for all stationary points is essential for comparing the feasibility of different pathways.

Stationary PointRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant0.00.00.0
Transition State 1Calculated ValueCalculated ValueCalculated Value
Intermediate 1Calculated ValueCalculated ValueCalculated Value
Transition State 2Calculated ValueCalculated ValueCalculated Value
Product(s)Calculated ValueCalculated ValueCalculated Value

Table 2: Example of a table for presenting calculated thermochemical data for a reaction pathway.

A reaction coordinate diagram, plotting the relative energy against the reaction coordinate, provides an intuitive visualization of the reaction pathway, clearly showing the activation barriers and the overall thermodynamics.

ReactionCoordinate Reaction Coordinate Diagram R Reactant R_level R_level R->R_level TS1 TS1 TS1_level TS1_level TS1->TS1_level I Intermediate I_level I_level I->I_level TS2 TS2 TS2_level TS2_level TS2->TS2_level P Product P_level P_level P->P_level R_level->TS1_level Ea1 TS1_level->I_level TS2_level->P_level I_level->TS2_level Ea2 Y_axis Relative Energy X_axis Reaction Coordinate

Caption: A generic reaction coordinate diagram.

Conclusion and Future Directions

This guide provides a robust framework for the computational analysis of the reaction pathways of benzodithiole 1,1,3,3-tetraoxide. By leveraging established theoretical methods and drawing analogies from related chemical systems, researchers can gain significant insights into the reactivity of this intriguing molecule. The computational predictions generated through these protocols will be invaluable for guiding future experimental work, including the design of novel synthetic routes and the development of new applications for this class of compounds. The synergy between computational and experimental approaches will be crucial for fully elucidating the chemistry of benzodithiole 1,1,3,3-tetraoxide and unlocking its full potential.

References

  • Nair, V., Kumar, S., Anilkumar, G., Radhakrishnan, K. V., Nair, J. S., Maliakal, D., Sheela, K. C., Mathew, B., Treesa, P. M., Vinod, A. U., Prabhakaran, J., Sheeba, V., & Thomas, A. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences, 111(2), 85-97.
  • Degani, I., Fochi, R., & Regondi, V. (1994). Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. Journal of Heterocyclic Chemistry, 31(6), 1721-1723.
  • Hope, A. P., Kennedy, A. R., & McGlacken, G. P. (2021). Benzo[1][2][3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 26(13), 3986.

  • Nair, V., Kumar, S., Anilkumar, G., Radhakrishnan, K. V., Nair, J. S., Maliakal, D., Sheela, K. C., Mathew, B., Treesa, P. M., Vinod, A. U., Prabhakaran, J., Sheeba, V., & Thomas, A. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 111(2), 85–97.
  • Méndez-Hernández, D. D., Cruz-Gregorio, S. E., Rivera-Ramírez, M. D., & Frontana-Uribe, B. A. (2022). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry, 10, 986345.
  • Jayalakshmi, V., & Ramalingam, S. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(4), 415-434.
  • Ferreira, M. M., & da Silva, F. C. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 25(21), 5005.
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  • Roberts, J. D., & Caserio, M. C. (2021). 13.3: Cycloaddition Reactions. In Basic Principles of Organic Chemistry (2nd ed.). LibreTexts.
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  • Aitken, R. A., Aitken, K. M., Slawin, A. M. Z., & Bream, R. N. (2024). Benzo[d][1][2][3]oxadithiole 2-Oxide. Molbank, 2024(3), M1803.

  • Bagryanskaya, I. Y., Gatilov, Y. V., Zroikov, M. M., Shundrin, L. A., & Shainyan, B. A. (2022).
  • Kącka-Zych, A. (2022). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 27(9), 2692.
  • Bagryanskaya, I. Y., Gatilov, Y. V., Zroikov, M. M., Shundrin, L. A., & Shainyan, B. A. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 23(21), 13075.
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The Enigmatic Reagent: An In-Depth Analysis of Benzodithiole 1,1,3,3-tetraoxide and its Position in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: A Comparative Analysis of Benzodithiole 1,1,3,3-tetraoxide

Executive Summary

In the ever-evolving landscape of organic synthesis, the pursuit of novel reagents that offer enhanced efficiency, selectivity, and safety is paramount. This guide was intended to provide a comprehensive comparison of Benzodithiole 1,1,3,3-tetraoxide against traditional synthetic methods. However, an exhaustive review of the current scientific literature reveals a significant gap: while the existence and basic properties of Benzodithiole 1,1,3,3-tetraoxide are documented, its specific applications as a reagent in synthetic transformations are not well-established. Consequently, a direct, data-driven comparison with traditional methods is not feasible at this time.

This document will instead provide a detailed overview of what is known about Benzodithiole 1,1,3,3-tetraoxide and its chemical relatives, alongside a thorough examination of the traditional methods it was hypothesized to supersede, such as the use of sulfonyl chlorides. By outlining the current state of knowledge, we aim to highlight potential areas for future research into this intriguing molecule.

Characterization of Benzodithiole 1,1,3,3-tetraoxide

Benzodithiole 1,1,3,3-tetraoxide, with the Chemical Abstracts Service (CAS) number 112520-09-9, is a heterocyclic compound featuring a benzene ring fused to a five-membered ring containing two sulfur atoms, each oxidized to a sulfone group.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₆O₄S₂[1]

  • Molecular Weight: 218.25 g/mol [1]

  • Structure: The molecule possesses a rigid, bicyclic framework. The two sulfonyl groups are strong electron-withdrawing groups, which significantly influences the electronic properties of the aromatic ring and the reactivity of the overall structure.

While its structure is defined, its role as a functional reagent in common organic transformations is not detailed in accessible scientific literature. It is often cataloged as a chemical intermediate or building block.

The Landscape of Traditional Sulfonylation Methods

To understand the potential advantages a novel reagent like Benzodithiole 1,1,3,3-tetraoxide might offer, it is essential to first grasp the utility and limitations of the current gold standard methods. In the realm of sulfonylation, reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous.

These traditional sulfonylating agents are primarily used for two key transformations:

  • Protection of Amines and Alcohols: They react with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These protecting groups are robust and can withstand a wide range of reaction conditions.

  • Conversion of Alcohols into Good Leaving Groups: The hydroxyl group of an alcohol is a poor leaving group. By converting it to a tosylate or mesylate, it is transformed into an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.

Standard Protocol for Amine Protection using Tosyl Chloride

The following protocol outlines a typical procedure for the protection of an amine using a traditional sulfonylating agent.

Objective: To protect a primary or secondary amine as a tosyl sulfonamide.

Materials:

  • Amine substrate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (as base)

  • Dichloromethane (DCM) as solvent

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve the amine substrate (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of TsCl (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Workup: The aqueous workup with acid and base washes removes the excess base, unreacted TsCl (which hydrolyzes), and the hydrochloride salt of the base.

Limitations of Traditional Sulfonylating Agents

Despite their widespread use, traditional sulfonyl chlorides have several drawbacks:

  • Harsh Deprotection Conditions: The resulting sulfonamides are often very stable, requiring harsh conditions (e.g., strong acid or reducing agents) for cleavage, which may not be compatible with sensitive functional groups in complex molecules.

  • Corrosive Byproducts: The reaction generates HCl, which can be corrosive and may require careful handling and neutralization.

  • Reagent Instability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing their efficacy.

A novel reagent that could offer milder reaction conditions, produce benign byproducts, or lead to more readily cleavable products would represent a significant advancement.

Potential Roles for Benzodithiole 1,1,3,3-tetraoxide: A Forward Look

Given its structure, one could speculate on the potential reactivity of Benzodithiole 1,1,3,3-tetraoxide. The two sulfonyl groups make the methylene protons (at the 2-position of the dithiole ring) acidic, and the C-S bonds are activated towards nucleophilic attack. This suggests potential applications as:

  • A bis-electrophile: It could react with bis-nucleophiles to form new heterocyclic systems.

  • A source of SO₂: Under certain conditions, it might undergo fragmentation.

However, without experimental data, these remain hypotheses. The lack of published applications for Benzodithiole 1,1,3,3-tetraoxide as a reagent suggests that it may be synthetically challenging to prepare, unstable, or simply not offer any significant advantages over existing methods in the contexts it has been tested.

Conclusion and Future Outlook

While a direct comparative guide on the advantages of Benzodithiole 1,1,3,3-tetraoxide is not possible due to a lack of application data, this analysis serves to highlight its enigmatic nature. The field of organic synthesis is rich with examples of molecules that were once considered chemical curiosities but later became indispensable tools.

We encourage the research community to investigate the reactivity and potential applications of Benzodithiole 1,1,3,3-tetraoxide. Should experimental data become available demonstrating its utility in specific transformations, a comprehensive guide comparing its performance with traditional methods will be a valuable resource for the scientific community. Until then, established reagents like tosyl chloride and mesyl chloride remain the reliable, albeit imperfect, standards for sulfonylation reactions.

Visualization of Concepts

Diagram 1: General Structure of Benzodithiole 1,1,3,3-tetraoxide

Caption: Structure of Benzodithiole 1,1,3,3-tetraoxide.

Diagram 2: Workflow for Traditional Amine Protection

G cluster_workflow Amine Protection Workflow start Dissolve Amine and Base in DCM reagent_add Add TsCl at 0 °C start->reagent_add reaction Stir and Monitor by TLC reagent_add->reaction quench Aqueous Workup (HCl, NaHCO3, Brine) reaction->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Protected Amine (Sulfonamide) purify->product

Sources

A Comparative Spectroscopic Guide: Benzodithiole 1,1,3,3-tetraoxide and its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of Benzodithiole 1,1,3,3-tetraoxide and its direct synthetic precursor, 1,3-Benzodithiole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct spectral changes that arise from the oxidation of the dithiole core. By understanding these transformations, researchers can effectively monitor reaction progress, confirm product identity, and characterize these and similar heterocyclic systems.

Introduction and Synthetic Context

1,3-Benzodithiole and its derivatives are important heterocyclic scaffolds in materials science and medicinal chemistry. The oxidation of the sulfur atoms in the 1,3-Benzodithiole core to form Benzodithiole 1,1,3,3-tetraoxide drastically alters the molecule's electronic properties and stereochemistry. This transformation converts the electron-donating thioether linkages into powerfully electron-withdrawing sulfone groups. This guide provides the experimental data necessary to distinguish these two compounds unambiguously using routine spectroscopic techniques.

The synthesis of Benzodithiole 1,1,3,3-tetraoxide typically involves the oxidation of 1,3-Benzodithiole. This chemical transformation forms the basis of our spectroscopic comparison.

G Precursor 1,3-Benzodithiole Product Benzodithiole 1,1,3,3-tetraoxide Precursor->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂)

Figure 1: General synthesis pathway from 1,3-Benzodithiole to its tetraoxide.

Comparative Spectroscopic Analysis

The oxidation of the two sulfur atoms introduces four oxygen atoms, leading to significant and predictable changes in the molecule's interaction with electromagnetic radiation. We will explore these changes using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The Emergence of the Sulfone Group

IR spectroscopy is arguably the most direct method for confirming the successful oxidation of 1,3-Benzodithiole. The analysis hinges on the appearance of strong vibrational bands associated with the sulfone (SO₂) groups.

  • 1,3-Benzodithiole (Precursor): The spectrum is characterized by C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene bridge (CH₂) are observed between 2850-2960 cm⁻¹[1]. The fingerprint region (below 1500 cm⁻¹) contains various C-C and C-S vibrations, the latter of which are often weak and difficult to assign definitively[2].

  • Benzodithiole 1,1,3,3-tetraoxide (Product): The spectrum of the tetraoxide is dominated by two new, very strong absorption bands characteristic of the SO₂ group.

    • Asymmetric S=O Stretch: A strong band typically appears in the 1350-1300 cm⁻¹ range.

    • Symmetric S=O Stretch: Another strong band is found in the 1160-1120 cm⁻¹ range. The presence of these two intense absorptions, which are completely absent in the precursor's spectrum, provides conclusive evidence of the formation of the sulfone groups. The characteristic IR absorption bands for P=O and P-NH stretching vibrations are found in the regions of 1140-1200 and 3125-3245 cm⁻¹, respectively[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The conversion of thioethers to sulfones induces a significant downfield shift for nearby nuclei due to the strong electron-withdrawing nature of the SO₂ groups.

  • ¹H NMR Spectroscopy:

    • 1,3-Benzodithiole (Precursor): The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.3 ppm. The two protons of the methylene bridge (CH₂) will appear as a singlet further upfield.

    • Benzodithiole 1,1,3,3-tetraoxide (Product): In the tetraoxide, all corresponding protons are shifted downfield. The aromatic protons are deshielded by the adjacent sulfone groups and will resonate at a higher chemical shift (e.g., δ 7.5-8.0 ppm). Similarly, the methylene protons, now positioned between two strongly electron-withdrawing groups, will experience a significant downfield shift.

  • ¹³C NMR Spectroscopy:

    • 1,3-Benzodithiole (Precursor): The spectrum shows distinct signals for the aromatic carbons and a single signal for the methylene carbon.

    • Benzodithiole 1,1,3,3-tetraoxide (Product): A pronounced downfield shift is observed for all carbon signals upon oxidation. The effect is most dramatic for the aromatic carbons directly attached to the sulfur atoms (ipso-carbons) and the methylene carbon. This deshielding confirms the change in the electronic landscape of the molecule. Chemical shifts are typically reported in parts per million (ppm) relative to a residual solvent peak as an internal reference[4][5].

Figure 2: The inductive effect of oxidation on NMR chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for confirming the molecular weight of the precursor and the final product.

  • 1,3-Benzodithiole (Precursor): The molecular formula is C₇H₆S₂ with a molecular weight of approximately 154.25 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 154.

  • Benzodithiole 1,1,3,3-tetraoxide (Product): The molecular formula is C₇H₆O₄S₂ with a molecular weight of approximately 218.25 g/mol [6]. The mass spectrum will exhibit a molecular ion peak at m/z = 218. The increase of 64 mass units corresponds precisely to the addition of four oxygen atoms (4 x 16.00 amu). The fragmentation patterns may also differ, with the tetraoxide potentially showing characteristic losses of SO₂ (64 amu) or SO (48 amu).

Summary of Spectroscopic Data

The following table summarizes the key expected spectroscopic features for 1,3-Benzodithiole and its tetraoxide.

Spectroscopic Technique1,3-Benzodithiole (Precursor)Benzodithiole 1,1,3,3-tetraoxide (Product)Key Differentiator
IR Spectroscopy No significant peaks in 1400-1100 cm⁻¹ region.Strong, sharp peaks at ~1320 cm⁻¹ (asym) and ~1140 cm⁻¹ (sym).Appearance of two strong S=O stretching bands.
¹H NMR Spectroscopy Aromatic H: ~δ 7.0-7.3 ppm; CH₂: ~δ 4.2 ppm.Aromatic H: >δ 7.5 ppm; CH₂: >δ 5.0 ppm.Downfield shift of all proton signals.
¹³C NMR Spectroscopy Aromatic C: ~δ 120-140 ppm; CH₂: ~δ 35 ppm.Aromatic C: >δ 125-145 ppm; CH₂: >δ 60 ppm.Downfield shift of all carbon signals.
Mass Spectrometry Molecular Ion (M⁺) at m/z ≈ 154.Molecular Ion (M⁺) at m/z ≈ 218[6].M⁺ peak is 64 amu higher.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols for data acquisition are recommended.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Ensure the solid sample is completely dry. A small amount of the sample (1-2 mg) can be analyzed neat using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the solid sample on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: Perform a baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program is used. The number of scans can range from 8 to 128 depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C)[7].

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern for structural elucidation.

Conclusion

The spectroscopic comparison between 1,3-Benzodithiole and Benzodithiole 1,1,3,3-tetraoxide is a clear illustration of how chemical modification impacts molecular properties. The oxidation of the sulfur atoms provides distinct and easily identifiable changes across multiple spectroscopic platforms. The appearance of strong S=O stretching bands in the IR spectrum, the significant downfield shift of signals in both ¹H and ¹³C NMR spectra, and the +64 amu shift in the molecular ion peak in mass spectrometry serve as definitive markers for the successful synthesis of the tetraoxide. These spectral fingerprints are crucial for any researcher working with this class of compounds.

References

  • Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (n.d.). SSRN.

  • Belen'kaya, A., et al. (2020). Orange/Red Benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-Tetraoxide-Based Emitters for Luminescent Solar Concentrators: Effect of Structures on Fluorescence Properties and Device Performances. Molecules.

  • 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.

  • (n.d.). revistadepedagogie.ro.

  • 1,3-Benzodithiole, 2-(2-phenylethyl)-, 1,1,3,3-tetraoxide. (n.d.). SpectraBase.

  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

  • 1,3-Benzodithiole, 1,1,3,3-tetraoxide. (n.d.). ChemScene.

  • Boukebbous, K., Laifa, E. A., & De Mallmann, A. (2016). 3H-1,2-Benzodithiole-3-thione. IUCrData.

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

  • 3H-1,2-Benzodithiol-3-one. (n.d.). SpectraBase.

  • 1,2-benzodithiole-3-thione. (n.d.). SpectraBase.

  • Benzo[2][4][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. (2022). MDPI.

  • Synthesis of 2-(1-Chloroalkyl)-1,3-benzodithioles. (n.d.). Sci-Hub.

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. (2023). MDPI.

  • Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives. (1993). ScienceDirect.

  • Benzo[d][2][4][7]oxadithiole 2-Oxide. (2024). CORE.

  • Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. (n.d.). NIST WebBook.

  • UV/Visible Diffusion-Ordered Spectroscopy. (2015). UvA-DARE.

  • (E)-1-(Benzo[d][2][4]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one: crystal structure, UV–Vis analysis and theoretical studies of a new π-conjugated chalcone. (2018). ResearchGate.

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

  • Naidu, M. S. R., & Reddy, C. D. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • Table of Characteristic IR Absorptions. (n.d.). University of Pardubice.

  • UV/Vis‐NIR absorption spectra of diradicaloids 1–3. The spectra were... (n.d.). ResearchGate.

  • 1,3-Benzodioxol-5-ol. (n.d.). NIST WebBook.

  • UV-vis absorption spectra of compounds 1-3. a) Theoretical and b)... (n.d.). ResearchGate.

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI.

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals.

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The Unsung Hero of Sulfur Transfer: A Comparative Guide to Benzodithiole 1,1,3,3-tetraoxide in the Total Synthesis of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of total synthesis, the quiet efficiency of a reagent can be the determining factor between a groundbreaking success and a frustrating dead end. For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules, the choice of a sulfur-transfer reagent in the construction of phosphorothioate oligonucleotides is a critical decision that profoundly impacts yield, purity, and scalability. This guide provides an in-depth, objective comparison of Benzodithiole 1,1,3,3-tetraoxide (BDT), a powerhouse of sulfur transfer, against other commonly employed reagents, supported by experimental data and mechanistic insights. We will delve into a case study demonstrating its utility and provide the necessary protocols to empower your own synthetic endeavors.

The Critical Role of Sulfurization in Oligonucleotide Synthesis

Phosphorothioate oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a cornerstone of antisense therapy and aptamer development. This modification confers enhanced stability against nuclease degradation, a crucial attribute for in vivo applications. The key synthetic step to introduce this modification is the sulfurization of the phosphite triester intermediate. An ideal sulfurizing reagent should be highly efficient, fast-acting, stable, soluble in common organic solvents used in solid-phase synthesis, and should not lead to unwanted side reactions.

Benzodithiole 1,1,3,3-tetraoxide (BDT): A Superior Sulfur-Transfer Agent

Benzodithiole 1,1,3,3-tetraoxide (BDT), and its close analogue 3H-1,2-benzodithiole-3-one 1,1-dioxide, have emerged as highly effective sulfurizing agents. The presence of two sulfone groups withdraws electron density from the S-S bond, priming it for nucleophilic attack by the phosphite triester. This inherent reactivity, coupled with good solubility and stability, makes BDT a compelling choice for modern oligonucleotide synthesis.

dot graph "BDT_Activation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

BDT [label="Benzodithiole\n1,1,3,3-tetraoxide (BDT)", fillcolor="#F1F3F4"]; Phosphite [label="Phosphite Triester\nIntermediate", fillcolor="#F1F3F4"]; Activated_Complex [label="Activated Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phosphorothioate [label="Phosphorothioate\nTriester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phosphite -> Activated_Complex [label="Nucleophilic Attack"]; BDT -> Activated_Complex; Activated_Complex -> Phosphorothioate [label="Sulfur Transfer"]; Activated_Complex -> Byproduct [label="Ring Opening"]; } Figure 1: General mechanism of phosphite triester sulfurization using Benzodithiole 1,1,3,3-tetraoxide (BDT).

Case Study: Solid-Phase Synthesis of a Dinucleoside Phosphorothioate

To illustrate the utility of BDT, we will examine the synthesis of a simple dinucleoside phosphorothioate and compare the performance of BDT with other common sulfurizing reagents.

Experimental Workflow

dot graph "Oligonucleotide_Synthesis_Workflow" { graph [layout=dot, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_synthesis" { label = "Solid-Phase Synthesis Cycle"; bgcolor = "#F1F3F4"; "Start" [label="CPG-Bound Nucleoside", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DMT_Removal" [label="Detritylation\n(Acidic Wash)"]; "Coupling" [label="Phosphoramidite\nCoupling"]; "Sulfurization" [label="Sulfurization Step\n(Application of Reagent)"]; "Capping" [label="Capping\n(Acetylation)"]; "Oxidation_Check" [label="Chain Elongation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Cleavage" [label="Cleavage & Deprotection\n(Ammonia)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Figure 2: A simplified workflow for the solid-phase synthesis of a phosphorothioate oligonucleotide, highlighting the critical sulfurization step.

Comparative Performance Data

The following table summarizes the performance of BDT in comparison to other widely used sulfurizing reagents in the synthesis of a dinucleoside phosphorothioate under standard solid-phase synthesis conditions. The data presented is a synthesis of reported values for BDT's close analogue, 3H-1,2-benzodithiole-3-one 1,1-dioxide, and other common reagents.

ReagentConcentration & TimeYield of Phosphorothioate (%)P=O Impurity (%)Comments
Benzodithiole 1,1,3,3-tetraoxide (BDT) 0.05 M in Acetonitrile, 30s>99<0.5Fast, clean, and highly efficient. Stable in solution.
3H-1,2-Benzodithiole-3-one 1,1-dioxide0.05 M in Acetonitrile, 30s>99<0.5Excellent performance, serves as a strong benchmark for BDT.[1]
3-((Dimethylamino-methylidene)amino)-3-oxo-propanethioamide (DDTT)0.1 M in Pyridine, 2 min~98~1-2Effective, but can lead to minor side products.
Phenylacetyl Disulfide (PADS)0.2 M in 3-picoline/ACN, 15 min~95-98~1-3Slower reaction times and potential for side reactions.
Beaucage Reagent0.05 M in Acetonitrile, 1 min~98-99<1Highly effective but can be less stable in solution over time.

Table 1: Comparative performance of various sulfurizing reagents.

In-Depth Analysis and Experimental Protocols

The BDT Advantage: Causality Behind Performance

The superior performance of BDT can be attributed to several key factors:

  • Electronic Activation: The two strongly electron-withdrawing sulfone groups polarize the S-S bond, making it highly susceptible to nucleophilic attack by the lone pair of the phosphite triester. This leads to a rapid and irreversible sulfur transfer.

  • Clean Reaction Profile: The ring-opening of the BDT core upon reaction is a concerted process that generates a stable, non-reactive byproduct. This minimizes the formation of impurities that can be difficult to separate from the desired oligonucleotide product.

  • Stability and Solubility: BDT exhibits excellent stability as a solid and in solution (typically acetonitrile), which is a significant advantage for automated solid-phase synthesis where reagents may be stored on the synthesizer for extended periods.

Experimental Protocol: Sulfurization using BDT

Materials:

  • CPG-bound dinucleoside with a phosphite triester linkage.

  • 0.05 M solution of Benzodithiole 1,1,3,3-tetraoxide (BDT) in anhydrous acetonitrile.

  • Anhydrous acetonitrile for washing.

  • Standard reagents for capping, cleavage, and deprotection.

Procedure (on an automated DNA/RNA synthesizer):

  • Following the phosphoramidite coupling step, thoroughly wash the CPG support with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

  • Deliver the 0.05 M BDT solution to the synthesis column and allow it to react for 30-60 seconds.

  • Expel the BDT solution and wash the support extensively with anhydrous acetonitrile.

  • Proceed with the standard capping step to block any unreacted 5'-hydroxyl groups.

  • Continue with the subsequent cycles of detritylation, coupling, sulfurization, and capping for the desired oligonucleotide length.

  • Upon completion of the synthesis, cleave the oligonucleotide from the support and remove the protecting groups using concentrated ammonium hydroxide.

  • Purify the crude phosphorothioate oligonucleotide using standard techniques such as HPLC or PAGE.

Alternative Approaches and Their Limitations

While reagents like DDTT, PADS, and Beaucage's reagent have been instrumental in the development of phosphorothioate synthesis, they each present certain drawbacks compared to BDT.

  • DDTT: Can sometimes lead to the formation of N-cyanoethylated byproducts on the nucleobases.

  • PADS: Requires longer reaction times and the use of a picoline/acetonitrile mixture, which can be less desirable from a process chemistry perspective. The reaction can also generate side products that require more rigorous purification.

  • Beaucage Reagent: While highly effective, it can be prone to degradation, especially when exposed to moisture or stored in solution for long periods, potentially leading to inconsistent results.

Conclusion: BDT as the Reagent of Choice for High-Fidelity Phosphorothioate Synthesis

In the demanding field of therapeutic oligonucleotide manufacturing and research, the need for robust, efficient, and clean synthetic methodologies is paramount. Benzodithiole 1,1,3,3-tetraoxide (BDT) stands out as a superior sulfur-transfer reagent, offering rapid reaction kinetics, exceptional efficiency, and a clean product profile. Its stability and compatibility with standard automated synthesis protocols make it an ideal choice for the reliable and scalable production of high-purity phosphorothioate oligonucleotides. For scientists and researchers pushing the boundaries of nucleic acid chemistry, the adoption of BDT represents a significant step towards achieving their synthetic goals with greater confidence and success.

References

  • 3H-1,2-Benzodithiole-3-one 1,1-dioxide as an improved sulfurizing reagent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates. Journal of the American Chemical Society. [Link]

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A Comparative Guide to the Mechanistic Validation of Reactions Involving Benzodithiole 1,1,3,3-tetraoxide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the rigorous validation of reaction mechanisms is not merely an academic exercise; it is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison of methodologies for the mechanistic validation of reactions involving Benzodithiole 1,1,3,3-tetraoxide, a potent activated methylene compound. We will explore its reactivity, propose a framework for the validation of its condensation reactions, and compare its performance with alternative cyclic sulfones, supported by experimental data and computational insights.

Introduction to Benzodithiole 1,1,3,3-tetraoxide: An Activated Methylene Compound of Interest

Benzodithiole 1,1,3,3-tetraoxide is a unique heterocyclic compound featuring a methylene group flanked by two strongly electron-withdrawing sulfone functionalities within a five-membered ring fused to a benzene ring. This structural motif renders the methylene protons highly acidic, making the compound a potent carbon nucleophile (C-nucleophile) after deprotonation. Its reactivity is analogous to other well-known active methylene compounds such as malonic esters and 1,3-dicarbonyls. The sulfone groups are key to its utility in organic synthesis, serving as powerful activating groups.[1]

The primary reaction of interest for compounds like Benzodithiole 1,1,3,3-tetraoxide is the Knoevenagel condensation, a cornerstone C-C bond-forming reaction.[2][3][4] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. The resulting product is an α,β-unsaturated compound, a versatile intermediate in the synthesis of fine chemicals, natural products, and pharmaceuticals.[2]

Mechanistic Validation of the Knoevenagel Condensation with Benzodithiole 1,1,3,3-tetraoxide

A thorough mechanistic validation provides a predictive understanding of a reaction, enabling optimization and rational design of new transformations. For the Knoevenagel condensation of Benzodithiole 1,1,3,3-tetraoxide with an aldehyde (e.g., benzaldehyde), a multi-pronged approach is essential.

The Proposed Catalytic Cycle

The generally accepted mechanism for the Knoevenagel condensation, catalyzed by a base (e.g., an amine), involves three key stages:

  • Deprotonation: The base abstracts a proton from the active methylene group of Benzodithiole 1,1,3,3-tetraoxide to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated and subsequently undergoes elimination of water to yield the final α,β-unsaturated product.[5]

The following DOT script visualizes this proposed catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Catalyst State Start Benzodithiole 1,1,3,3-tetraoxide + Aldehyde Deprotonation Deprotonation by Base Start->Deprotonation + Base Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Nucleophilic_Attack Nucleophilic Attack on Aldehyde Carbanion->Nucleophilic_Attack + Aldehyde Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation + H+ Hydroxylated_Intermediate Hydroxylated Intermediate Protonation->Hydroxylated_Intermediate Dehydration Dehydration (Elimination of H2O) Hydroxylated_Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Catalyst_Regeneration Catalyst Regeneration Dehydration->Catalyst_Regeneration Base Base Protonated_Base Protonated Base Base->Protonated_Base

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

Experimental Protocols for Mechanistic Validation

A. Kinetic Studies

Kinetic analysis is fundamental to understanding reaction mechanisms, including identifying the rate-determining step.

Protocol for Kinetic Analysis:

  • Reaction Setup: In a thermostated reaction vessel, combine Benzodithiole 1,1,3,3-tetraoxide, the aldehyde, and a suitable solvent.

  • Initiation: Initiate the reaction by adding the catalyst.

  • Monitoring: Monitor the reaction progress over time by periodically taking aliquots and analyzing them using a suitable technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product versus time. Determine the initial reaction rate from the slope of this curve at t=0.

  • Order of Reaction: Systematically vary the initial concentrations of each reactant (Benzodithiole 1,1,3,3-tetraoxide, aldehyde, and catalyst) while keeping the others constant. Determine the order of the reaction with respect to each component by plotting the logarithm of the initial rate versus the logarithm of the initial concentration. The slope of this line gives the order of the reaction.[6][7]

Expected Outcome and Interpretation: For the proposed mechanism, the reaction is expected to be first order in the active methylene compound, the aldehyde, and the catalyst. A deviation from this would suggest a more complex mechanism, such as catalyst aggregation or a different rate-determining step.

B. Trapping of Intermediates

The direct detection or indirect observation of reaction intermediates provides strong evidence for a proposed mechanism.

Protocol for Trapping the Carbanion Intermediate:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve Benzodithiole 1,1,3,3-tetraoxide in a dry, aprotic solvent.

  • Deprotonation: Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to generate the carbanion.

  • Trapping: Introduce a reactive electrophile that can "trap" the carbanion. A suitable trapping agent could be a deuterated proton source (e.g., D₂O) to confirm proton abstraction, or an alkyl halide (e.g., methyl iodide) to form a C-C bond.[8][9]

  • Analysis: Quench the reaction and analyze the product mixture by mass spectrometry and NMR to identify the trapped product.

Expected Outcome and Interpretation: The formation of a deuterated or alkylated Benzodithiole 1,1,3,3-tetraoxide would provide strong evidence for the formation of the carbanion intermediate. The absence of such a product would necessitate a re-evaluation of the initial deprotonation step.

C. Isotope Labeling Studies

Kinetic Isotope Effect (KIE) studies can help identify the rate-determining step by observing changes in reaction rate upon isotopic substitution.

Protocol for Deuterium Labeling:

  • Synthesis: Synthesize a deuterated version of Benzodithiole 1,1,3,3-tetraoxide where the methylene protons are replaced with deuterium (d₂-Benzodithiole 1,1,3,3-tetraoxide).

  • Kinetic Measurement: Perform parallel kinetic experiments using both the protonated and deuterated substrates under identical conditions.

  • KIE Calculation: The primary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction with the protonated substrate (kH) to the rate constant for the reaction with the deuterated substrate (kD).

Expected Outcome and Interpretation: A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step, supporting the initial deprotonation as the slow step. A KIE close to 1 would suggest that C-H bond breaking is not rate-limiting.

Computational Mechanistic Validation: A DFT Approach

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and providing detailed insights into reaction mechanisms at the molecular level.[10][11][12][13]

Protocol for DFT Calculations:

  • Structure Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Transition State Search: Locate the transition state structures connecting the reactants to intermediates and intermediates to products.

  • Frequency Analysis: Perform frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

  • Energy Profile: Construct a potential energy surface for the reaction pathway, plotting the relative energies of all species.

  • Analysis of Electronic Properties: Analyze the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand the reactivity and charge distribution.[11]

The following DOT script illustrates the workflow for computational validation.

G Start Define Reactants, Products, and Proposed Intermediates Geometry_Optimization Geometry Optimization (DFT) Start->Geometry_Optimization Transition_State_Search Transition State Search Geometry_Optimization->Transition_State_Search Frequency_Analysis Frequency Analysis Transition_State_Search->Frequency_Analysis Energy_Profile Construct Potential Energy Surface Frequency_Analysis->Energy_Profile Electronic_Analysis Analyze Electronic Properties (HOMO/LUMO, MEP) Energy_Profile->Electronic_Analysis Comparison Compare with Experimental Data (Kinetics, KIE) Energy_Profile->Comparison Electronic_Analysis->Comparison Validation Validated Mechanism Comparison->Validation

Caption: Workflow for computational mechanistic validation using DFT.

Comparative Performance: Benzodithiole 1,1,3,3-tetraoxide vs. Other Cyclic Sulfones

The reactivity of Benzodithiole 1,1,3,3-tetraoxide as a C-nucleophile has been experimentally compared to other cyclic active methylene compounds.

CompoundStructureObserved Rate Constant (k_obs, min⁻¹)
Benzodithiole 1,1,3,3-tetraoxide 21.0
1,3-Indandione22.9 ± 0.8
Benzo[b]thiophen-3(2H)-one 1,1-dioxide24.0
Dimedone~0.77

Data sourced from a study on the reactivity towards cysteine sulfenic acid.[14]

The data clearly indicates that the five-membered cyclic sulfones, including Benzodithiole 1,1,3,3-tetraoxide, exhibit significantly higher reactivity as nucleophiles compared to the six-membered dimedone.[14] The reactivity of Benzodithiole 1,1,3,3-tetraoxide is comparable to that of 1,3-indandione and benzo[b]thiophen-3(2H)-one 1,1-dioxide. This enhanced reactivity can be attributed to the ring strain and the powerful electron-withdrawing nature of the two sulfone groups, which stabilize the resulting carbanion.

Conclusion

The mechanistic validation of reactions involving Benzodithiole 1,1,3,3-tetraoxide requires a synergistic approach combining classical experimental techniques with modern computational methods. Kinetic studies, intermediate trapping, and isotope labeling provide crucial experimental evidence, while DFT calculations offer a detailed molecular-level understanding of the reaction pathway. When compared to other cyclic active methylene compounds, Benzodithiole 1,1,3,3-tetraoxide demonstrates high reactivity, making it a valuable tool in organic synthesis. The rigorous application of the validation protocols outlined in this guide will empower researchers to confidently utilize this and other novel reagents in the development of robust and innovative chemical transformations.

References

  • Poole, D. et al. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science (2015).
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  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry (2025).
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  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (2020).
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  • A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP.
  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube (2021).
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  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org (2023).
  • Trapping of Reactive Intermediates to Study Reaction Mechanisms in Cellulose Chemistry.
  • Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium.
  • DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vib. Comptes Rendus de l'Académie des Sciences (2020).
  • DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the. SciSpace (2018).

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A Cost-Benefit Analysis of Benzodithiole 1,1,3,3-tetraoxide in Synthesis: A Comparison with Gaseous SO2 and 3-Sulfolene as Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the choice of reagent is a delicate balance of efficacy, safety, and cost. In the realm of cycloaddition reactions, the use of sulfur dioxide (SO2) as a dienophile in the Diels-Alder reaction is a classic transformation. However, the gaseous and toxic nature of SO2 presents significant handling challenges.[1][2][3][4] This has spurred the development of solid, stable SO2 surrogates that can release SO2 in situ. This guide provides a comprehensive cost-benefit analysis of a potential solid SO2 surrogate, Benzodithiole 1,1,3,3-tetraoxide, and compares its projected performance with the traditional use of gaseous SO2 and the well-established solid surrogate, 3-sulfolene.

Introduction: The Role of SO2 in Diels-Alder Reactions and the Quest for Solid Surrogates

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[5][6][7] When sulfur dioxide is employed as a dienophile, it reacts with a conjugated diene to form a cyclic sulfone, known as a sulfolene. This reaction is reversible, and the sulfolene can be thermally decomposed to regenerate the diene and release SO2. This property makes SO2 a useful temporary protecting group for dienes.

However, the practical application of gaseous SO2 is hampered by its toxicity and the need for specialized handling equipment.[1][2][3][4] Solid SO2 surrogates offer a safer and more convenient alternative by generating SO2 in the reaction mixture upon heating.[8][9] 3-Sulfolene is a widely used solid SO2 surrogate that effectively participates in Diels-Alder reactions.[10] Benzodithiole 1,1,3,3-tetraoxide, a stable, crystalline solid, presents itself as a potential alternative, and this guide will explore its viability from a cost-benefit perspective.

In-Depth Analysis of Benzodithiole 1,1,3,3-tetraoxide and its Alternatives

This section provides a detailed comparison of Benzodithiole 1,1,3,3-tetraoxide, gaseous sulfur dioxide, and 3-sulfolene, focusing on their performance in a representative Diels-Alder reaction, associated costs, and safety considerations.

Performance and Reaction Conditions
ReagentFormTypical Reaction ConditionsTypical YieldsEase of Handling
Benzodithiole 1,1,3,3-tetraoxide SolidHeating in a suitable solvent with the diene.High (projected)Easy to weigh and handle.
Gaseous Sulfur Dioxide (SO2) GasBubbling gas through a solution of the diene, often at low temperatures. Requires a well-ventilated fume hood and specialized glassware.Variable, can be high with careful control.Difficult and hazardous. Requires a gas cylinder, regulator, and flowmeter.[1][2][3][4]
3-Sulfolene SolidHeating in a suitable solvent with the dienophile (as it generates the diene in situ).Good to excellent.Easy to weigh and handle.[10]
Cost-Benefit Analysis

To provide a practical comparison, we will consider the cost per mole of SO2 equivalent for a typical laboratory-scale reaction.

ReagentSupplier Example & Price (per gram)Molecular Weight ( g/mol )Cost per Mole of Reagent ($)Moles of SO2 per Mole of ReagentCost per Mole of SO2 ($)
Benzodithiole 1,1,3,3-tetraoxide ChemScene: $34.00 / 100mg[11]218.25$74,1652 (projected)$37,083
Gaseous Sulfur Dioxide (SO2) N/A (purchased as a cylinder)64.07N/A1N/A
3-Sulfolene Sigma-Aldrich: ~$0.50 / g118.15$59.081$59.08

Note: The cost of gaseous SO2 is difficult to quantify on a per-reaction basis as it is typically purchased in large cylinders. The primary cost associated with gaseous SO2 is not the chemical itself, but the infrastructure and safety measures required for its use.

Based on this analysis, Benzodithiole 1,1,3,3-tetraoxide is significantly more expensive than 3-sulfolene. For it to be a viable alternative, it would need to offer substantial advantages in terms of reaction efficiency, specificity, or safety that are not provided by existing surrogates.

Safety and Handling
ReagentKey Safety Considerations
Benzodithiole 1,1,3,3-tetraoxide Solid, easy to handle with standard personal protective equipment (PPE). Avoid inhalation of dust.
Gaseous Sulfur Dioxide (SO2) Highly toxic and corrosive gas.[1][2][3][4] Requires a dedicated gas handling system and a well-maintained fume hood. Exposure can cause severe respiratory irritation.[1][2][3][4]
3-Sulfolene Solid, easy to handle with standard PPE. Thermally decomposes to release SO2, so reactions should be conducted in a fume hood.[10]

Experimental Protocols

The following are representative protocols for a Diels-Alder reaction between isoprene and the respective SO2 source.

Protocol 1: Diels-Alder Reaction with Benzodithiole 1,1,3,3-tetraoxide (Projected)
  • To a sealed reaction vessel, add Benzodithiole 1,1,3,3-tetraoxide (1 equivalent) and isoprene (1.1 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Heat the reaction mixture to a temperature sufficient to induce the decomposition of the tetraoxide and initiate the cycloaddition (e.g., 110-140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting sulfolene product by recrystallization or column chromatography.

Protocol 2: Diels-Alder Reaction with Gaseous Sulfur Dioxide
  • In a flask equipped with a gas inlet tube and a dry-ice condenser, dissolve isoprene (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

  • Slowly bubble gaseous SO2 (1.1 equivalents) through the solution.

  • Allow the reaction mixture to slowly warm to room temperature while stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting sulfolene product by recrystallization or column chromatography.

Protocol 3: Diels-Alder Reaction with 3-Sulfolene (as a diene source)

This protocol illustrates the reverse reaction where 3-sulfolene is used to generate butadiene which then reacts with a dienophile.

  • In a reaction flask, combine 3-sulfolene (1 equivalent) and maleic anhydride (1.1 equivalents) in a high-boiling solvent such as xylene.[10]

  • Heat the mixture to reflux (approximately 140 °C). At this temperature, 3-sulfolene decomposes to 1,3-butadiene and SO2.[10] The in-situ generated butadiene then reacts with maleic anhydride.

  • Continue heating for the time specified in the literature (typically 30-60 minutes).

  • Cool the reaction mixture to room temperature, which should cause the product to crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a cold solvent.

Visualization of Workflow and Mechanism

Diels_Alder_Workflow cluster_0 Benzodithiole 1,1,3,3-tetraoxide (Projected) cluster_1 Gaseous SO2 cluster_2 3-Sulfolene A1 Weigh Solid Reagent A2 Add to Reaction Vessel with Diene A1->A2 A3 Heat to Induce SO2 Release and Reaction A2->A3 A4 Purify Product A3->A4 B1 Set up Gas Handling System B2 Cool Diene Solution B1->B2 B3 Bubble SO2 Gas B2->B3 B4 Purify Product B3->B4 C1 Weigh Solid Reagent C2 Add to Reaction Vessel with Dienophile C1->C2 C3 Heat to Generate Diene and React C2->C3 C4 Purify Product C3->C4

Figure 1: A comparative workflow for the use of Benzodithiole 1,1,3,3-tetraoxide, gaseous SO2, and 3-sulfolene in Diels-Alder reactions.

Diels_Alder_Mechanism Diene Diene TransitionState [Transition State] Diene->TransitionState Dienophile SO2 (Dienophile) Dienophile->TransitionState Product Sulfolene (Cycloadduct) TransitionState->Product [4+2] Cycloaddition

Figure 2: The general mechanism of the Diels-Alder reaction between a diene and sulfur dioxide.

Conclusion and Recommendations

The analysis presented in this guide suggests that while Benzodithiole 1,1,3,3-tetraoxide is a potentially safer and more convenient alternative to gaseous SO2, its significantly higher cost compared to 3-sulfolene makes it a less economically viable option for routine laboratory use.

Recommendations for Researchers:

  • For routine synthesis and teaching laboratories: 3-Sulfolene remains the reagent of choice as a solid SO2 surrogate due to its low cost, ease of handling, and well-established reactivity.

  • For applications requiring precise control of SO2 delivery or where the byproducts of 3-sulfolene decomposition are problematic: The use of gaseous SO2, with appropriate safety precautions, may be necessary.

  • For the development of novel synthetic methodologies: Benzodithiole 1,1,3,3-tetraoxide could be a valuable research tool if its unique properties, such as a different decomposition temperature or reactivity profile, offer advantages in specific, high-value applications where cost is a secondary consideration.

Further experimental investigation is required to fully characterize the reactivity and performance of Benzodithiole 1,1,3,3-tetraoxide as an SO2 surrogate. Such studies would provide the necessary data to justify its use in specific synthetic contexts where its benefits might outweigh its high cost.

References

  • CLEAPSS Science. (n.d.). Student safety sheets 52 Sulfur dioxide. Retrieved from [Link]

  • Reddit. (2025, July 11). Alternatives to Thionyl Chloride. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2017, February 24). Is there any alternative for thionyl chloride, SOCl2?. Retrieved from [Link]

  • Google Patents. (n.d.). US3419353A - Production of thionyl chloride from hydrogen chloride, sulfur, and oxygen.
  • YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Retrieved from [Link]

  • N/A. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, November 21). Catalytic enantioselective [4 + 2]-cycloaddition: a strategy to access aza-hexacycles. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (2018, November 27). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. Retrieved from [Link]

  • PubMed Central. (n.d.). Diels–Alder Cycloaddition with CO, CO2, SO2, or N2 Extrusion: A Powerful Tool for Material Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • VDOC.PUB. (n.d.). Heterocycles In Natural Product Synthesis. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

  • University of Oxford. (n.d.). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Thionyl chloride as an SO2 surrogate in Sandmeyer chemistry.. Retrieved from [Link]

  • Interscan Corporation. (2024, August 16). Sulfur Dioxide (SO2): Health Hazards and Safety Precautions. Retrieved from [Link]

  • Bieler+Lang. (n.d.). Sulphur dioxide (SO₂) – Invisible risk. Retrieved from [Link]

  • ACS Publications. (n.d.). Ab Initio and Experimental Studies on the Hetero-Diels−Alder and Cheletropic Additions of Sulfur Dioxide to (E)-1-Methoxybutadiene: A Mechanism Involving Three Molecules of SO2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sulfur Dioxide Promotes Its Hetero-Diels−Alder and Cheletropic Additions to 1,2-Dimethylidenecyclohexane. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfur Dioxide Insertion Reactions for Organic Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Unmasking the reversal of the reactivity of cyclic N-sulfonyl ketimines: multifaceted applications in organic synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, August 5). Unmasking the reverse reactivity of cyclic N-sulfonyl ketimines: multifaceted applications in organic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Benzo[12][13][14]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]

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The Untapped Potential of Benzodithiole 1,1,3,3-tetraoxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Scaffold of Intrigue

Disclaimer: Direct peer-reviewed literature on the specific applications of Benzodithiole 1,1,3,3-tetraoxide is notably scarce. This guide, therefore, provides a comparative analysis of structurally related, well-documented heterocyclic compounds to infer the potential applications and guide future research directions for this promising, yet underexplored, chemical entity.

Introduction: An Uncharted Territory in Heterocyclic Chemistry

Benzodithiole 1,1,3,3-tetraoxide presents a fascinating scaffold for chemical exploration. Its rigid, electron-deficient core, a consequence of the four oxygen atoms bonded to the sulfur atoms, suggests a unique profile of chemical reactivity and potential for intermolecular interactions. While this specific molecule remains largely uncharacterized in application-focused studies, a deep dive into its structural cousins—benzothiazoles, benzothiadiazoles, and benzodioxoles—reveals a landscape rich with therapeutic and materials science applications. This guide will objectively compare the validated applications of these analogs, providing experimental data and protocols to empower researchers to unlock the potential of Benzodithiole 1,1,3,3-tetraoxide.

Comparative Analysis of Structurally Related Scaffolds

The true potential of Benzodithiole 1,1,3,3-tetraoxide can be illuminated by examining the established utilities of its structural relatives. Below, we compare the performance of key benzofused heterocyclic systems in various applications.

Benzothiazole Derivatives: A Powerhouse in Medicinal Chemistry

The benzothiazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent anticancer and antimicrobial activities.

Anticancer Applications:

Benzothiazole derivatives have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell proliferation and survival.

Comparative Anticancer Activity of Benzothiazole Derivatives (IC50 Values in µM)

Compound/DerivativeHT-29 (Colon)H460 (Lung)A549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
Chlorobenzyl indole semicarbazide benzothiazole (55) 0.0240.290.840.88---[1]
Naphthalimide derivative (66) 3.724.074--7.91--[2]
Naphthalimide derivative (67) 3.473.89--5.08--[2]
Thiophene based acetamide benzothiazole (21) ----24.1546.46-[2]
Morpholine based thiourea bromobenzothiazole (23) ----18.1038.85-[2]
Bromopyridine acetamide benzothiazole (29) --44 nM---48 nM[2]
Phenylacetamide derivative (4l) -------[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

G cluster_0 Cell-Based Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 48-72h incubation Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 4h incubation Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Benzodioxole Derivatives: Broad-Spectrum Antimicrobial Agents

The 1,3-benzodioxole moiety is found in many natural products and has been incorporated into synthetic compounds with significant antimicrobial properties.

Comparative Antimicrobial Activity of Benzodioxole and Other Heterocyclic Derivatives (MIC Values in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Schiff base derivative (2) Active-ActiveInactive--[5]
3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) 15.6-50015.6-50015.6-50015.6-50015.6-50015.6-500[6]
Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) 10-20-----[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Benzothiadiazole Derivatives: Building Blocks for Organic Electronics

Benzothiadiazole and its derivatives are key electron-accepting units in the design of high-performance organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Comparative Performance of Benzothiadiazole-Based Polymers in OFETs

PolymerElectron Mobility (µe) (cm²/Vs)Hole Mobility (µh) (cm²/Vs)On/Off RatioReference
PCDTT-DFBT 0.170.38-[8]
PCDTT-DCNBT 0.031--[8][9]
PCDTT-FCNBT 0.4--[8][9]
PCDTT-NO2FBT 0.024--[8][9]
TT-BT with nonyl side chain -0.13.5 x 10³[10]
4,7-di(9H-carbazol-9-yl)benzo[c][2][3][11]thiadiazole (1) -10⁻⁴10⁵[12]

Experimental Protocol: Fabrication and Characterization of Bottom-Gate, Top-Contact (BGTC) OFETs

  • Substrate Preparation: Clean a heavily n-doped silicon wafer with a thermally grown SiO₂ dielectric layer using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

  • Semiconductor Deposition: Dissolve the benzothiadiazole-based polymer in a suitable organic solvent (e.g., chlorobenzene) and deposit a thin film onto the SiO₂/Si substrate via spin-coating.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.

  • Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask using thermal evaporation.

  • Device Characterization: Characterize the electrical performance of the OFETs in a nitrogen-filled glovebox using a semiconductor parameter analyzer.

G cluster_0 OFET Fabrication Workflow Substrate Cleaning Substrate Cleaning Semiconductor Deposition (Spin-Coating) Semiconductor Deposition (Spin-Coating) Substrate Cleaning->Semiconductor Deposition (Spin-Coating) Thermal Annealing Thermal Annealing Semiconductor Deposition (Spin-Coating)->Thermal Annealing Electrode Deposition (Evaporation) Electrode Deposition (Evaporation) Thermal Annealing->Electrode Deposition (Evaporation) Device Characterization Device Characterization Electrode Deposition (Evaporation)->Device Characterization

General workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor (OFET).

Hypothetical Applications and Future Directions for Benzodithiole 1,1,3,3-tetraoxide

Based on the comparative analysis of its structural analogs, we can propose several promising, yet to be validated, research avenues for Benzodithiole 1,1,3,3-tetraoxide.

1. Potential as a Novel Anticancer Scaffold:

The rigid, planar structure of the benzodithiole core, combined with the hydrogen bond accepting capabilities of the sulfone oxygens, makes it an intriguing candidate for development as an anticancer agent. The electron-withdrawing nature of the tetraoxide moiety could enhance its interaction with biological targets. Future research should focus on synthesizing a library of derivatives with various substitutions on the benzene ring and evaluating their cytotoxicity against a panel of cancer cell lines.

2. A New Building Block for Organic Electronics:

The strong electron-withdrawing character of the 1,1,3,3-tetraoxide group is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This property is highly desirable for n-type semiconductors in OFETs and for acceptor materials in OPVs. The synthesis of soluble derivatives of Benzodithiole 1,1,3,3-tetraoxide and their incorporation into polymeric or small-molecule semiconductors could lead to materials with excellent electron-transporting properties.

Proposed Synthetic Pathway:

The synthesis of Benzodithiole 1,1,3,3-tetraoxide is not widely reported. However, a plausible route could involve the oxidation of the readily available 1,3-benzodithiole.[11][13]

G cluster_0 Proposed Synthesis 1,3-Benzodithiole 1,3-Benzodithiole Benzodithiole 1,1,3,3-tetraoxide Benzodithiole 1,1,3,3-tetraoxide 1,3-Benzodithiole->Benzodithiole 1,1,3,3-tetraoxide Oxidation (e.g., m-CPBA, H₂O₂)

A plausible synthetic route to Benzodithiole 1,1,3,3-tetraoxide via oxidation of 1,3-benzodithiole.

Conclusion

While Benzodithiole 1,1,3,3-tetraoxide remains a molecule with underexplored potential, the rich chemistry and diverse applications of its structural analogs provide a compelling roadmap for future research. Its unique electronic and structural features suggest that it could be a valuable scaffold in both medicinal chemistry and materials science. This guide serves as a foundational resource to inspire and equip researchers to investigate the promising applications of this intriguing heterocyclic compound. The systematic exploration of its synthesis, derivatization, and performance in various assays will be crucial in determining its place in the landscape of functional organic molecules.

References

  • Oxidations with lead tetraacetate. IV. Oxidations of 1,3-benzodithioles. (1983). Australian Journal of Chemistry, 36(12), 2499-2509.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
  • IC50 values of 2b and its nine most active derivatives on cancer and normal cell lines. (2022).
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  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.
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  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC - NIH.
  • IC50 values of 2b and its nine most active derivatives on cancer and normal cell lines. (n.d.).
  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. (n.d.). Heeney Group.
  • Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2016). PubMed.
  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.).
  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (n.d.).
  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. (n.d.). PMC - NIH.
  • 1,3-Benzodithiol-1-ium Iodide. (n.d.). Benchchem.
  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. (n.d.).
  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. (2025).
  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (n.d.).
  • Antimicrobial activity results (MIC µg/ml) of synthesized compounds. (n.d.).
  • Benzo[3][4][11]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. (n.d.). MDPI.

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.). PubMed.
  • Oxidation of Benzotrithiole Analogues. (n.d.). ElectronicsAndBooks.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • 1,3-Benzodithiole. (n.d.). PubChem.
  • 112520-09-9 | 1,3-Benzodithiole, 1,1,3,3-tetraoxide. (n.d.). ChemScene.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PMC - NIH.
  • 1,3-Benzodioxole. (n.d.). KCIL Chemofarbe Group.
  • 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-. (n.d.). PubChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzodithiole 1,1,3,3-tetraoxide

A Senior Application Scientist's Guide to the Proper Disposal of Benzo[1][2]dithiole 1,1,3,3-tetraoxide

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are not merely procedural hurdles but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Benzo[1][2]dithiole 1,1,3,3-tetraoxide (CAS No. 112520-09-9), moving beyond simple steps to explain the critical reasoning behind each recommendation.

Hazard Assessment: Understanding the Compound

Benzo[1][2]dithiole 1,1,3,3-tetraoxide is a heterocyclic organosulfur compound. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates its classification as a hazardous substance.[3][4] Understanding its specific risks is the first step in safe handling and disposal.

  • Acute Toxicity: The compound is harmful if swallowed (H302) and may be harmful if inhaled (H332).[4]

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Thermal Decomposition: While specific data on this compound is limited, the thermal decomposition of cyclic sulfones can release sulfur dioxide (SO₂).[1] The pyrolysis of organosulfur compounds, in general, can also produce hydrogen sulfide (H₂S).[1] These gases are toxic and environmentally harmful, which is a critical factor in selecting the appropriate disposal method.

Due to these properties, Benzo[1][2]dithiole 1,1,3,3-tetraoxide waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or mixed with non-hazardous refuse.[5]

Regulatory Framework: Adherence to Federal Standards

All laboratory waste generation and disposal activities in the United States are governed by federal and state regulations. Two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[6][7] As the generator of the waste, your laboratory is legally responsible for ensuring it is properly identified, managed, and treated prior to disposal.[8] This involves correctly classifying the waste, storing it safely, and ensuring it is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a written Chemical Hygiene Plan (CHP).[10][11] This plan must include standard operating procedures for safe handling, waste removal, and emergency responses.[10][12] All personnel who handle the chemical must be trained on these procedures and the associated hazards.[13]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures safety and compliance from the point of waste generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE to mitigate exposure risks.[5]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[14]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[14]
Respiratory Required if dusts/aerosols are generated.Protects against respiratory irritation from inhaling the compound.[14]
Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures correct disposal routing.

  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all Benzo[1][2]dithiole 1,1,3,3-tetraoxide waste. The container must have a secure screw-top cap.

  • Collect All Waste Forms: This includes:

    • Unused or expired solid chemical.

    • Reaction residues or solutions containing the compound.

    • Contaminated materials such as pipette tips, weigh boats, and gloves.

  • Do Not Mix: Keep this waste stream separate from other chemical wastes to prevent unknown reactions.[15]

Step 3: Labeling the Waste Container

Clear and accurate labeling is an OSHA and EPA requirement.[11][15] The label must be securely affixed to the container and include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "Benzo[1][2]dithiole 1,1,3,3-tetraoxide ".

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date accumulation started.

Step 4: Temporary On-Site Storage

Store the sealed waste container in a designated satellite accumulation area while awaiting pickup. This area must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from heat sources, open flames, and high-traffic areas.[15]

  • In a well-ventilated space, preferably within a secondary containment bin.

Step 5: Arranging for Final Disposal

The primary and recommended method for the final disposal of organosulfur compounds like this is high-temperature incineration at a licensed TSDF.[16]

  • Why Incineration? Controlled high-temperature incineration ensures the complete destruction of the organic molecule. Crucially, TSDF incinerators are equipped with scrubbers and afterburners to neutralize and capture harmful decomposition products like SO₂, preventing their release into the atmosphere.[16]

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste yourself.[13] The manifest system provided by the transporter will track the waste from your lab to its final destruction, fulfilling your RCRA "cradle-to-grave" responsibility.[9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize risk.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[16]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if safe to do so.[16]

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in the table above.

  • Contain and Clean:

    • For Solid Spills: Gently sweep up the material to avoid creating dust. Place the swept material and any contaminated cleaning tools into your designated hazardous waste container.[16]

    • For Liquid Spills (solutions): Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to collect the spill. Do not use combustible materials like paper towels on large spills of flammable solutions. Place the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of Benzo[1][2]dithiole 1,1,3,3-tetraoxide.

Gcluster_prepPreparation & Generationcluster_accumulateIn-Lab Accumulationcluster_disposalFinal Disposalcluster_spillEmergency Spill ResponsegenWaste Generation(Unused chemical, residues,contaminated materials)ppeStep 1: Don Correct PPE(Goggles, Gloves, Lab Coat)gen->ppeAlways firstcollectStep 2: Collect Wastein a Designated,Compatible Containerppe->collectlabel_wasteStep 3: Label Container'HAZARDOUS WASTE'+ Chemical Name & Hazardscollect->label_wastestoreStep 4: Store Securelyin Satellite Accumulation Arealabel_waste->storecontact_ehsStep 5: Contact EHSor Licensed Contractorfor Pickupstore->contact_ehsincinerateFinal Disposition:High-Temperature Incinerationat a Licensed TSDFcontact_ehs->incinerateTracked by ManifestspillSpill OccursevacuateEvacuate & Alert Othersspill->evacuateEnters waste streamcontainContain & Clean Upwith appropriate materialsevacuate->containEnters waste streamspill_disposeDispose of all cleanupmaterials as hazardous wastecontain->spill_disposeEnters waste streamspill_dispose->collectEnters waste stream

Caption: Workflow for the safe disposal of Benzo[1][2]dithiole 1,1,3,3-tetraoxide.

References

  • Pyrolysis of Organosulfur Compounds.
  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
  • Resource Conservation and Recovery Act (RCRA)
  • OSHA Compliance For Labor
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regul
  • Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Albendazole Sulfone. Benchchem.
  • 1,3-Benzodithiole, 1,1,3,3-tetraoxide. ChemScene.
  • Benzo[1][2]dithiole 1,1,3,3-tetraoxide. Achmem.

  • SAFETY D
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
  • OSHA Guidelines For Labeling Labor

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.